Myristoyl ethanolamide
Description
The CIR Expert Panel concluded that the ethanolamides listed subsequently are safe in the present practices of use and concentration described in this safety assessment when formulated to be non-irritating. The Expert Panel cautioned that these ingredients should not be used in cosmetic products in which N-nitroso compounds may be formed...Myristamide MEA
Structure
3D Structure
Propriétés
IUPAC Name |
N-(2-hydroxyethyl)tetradecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(19)17-14-15-18/h18H,2-15H2,1H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHIXEZNTXMFXEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0042452 | |
| Record name | N-Myristoylethanolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0042452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Other Solid | |
| Record name | Tetradecanamide, N-(2-hydroxyethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
142-58-5 | |
| Record name | N-Myristoylethanolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Hydroxyethyl)tetradecanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142585 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetradecanamide, N-(2-hydroxyethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-Myristoylethanolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0042452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-hydroxyethyl)myristamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.042 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MYRISTIC MONOETHANOLAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CYG57WXZ0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-(2-HYDROXYETHYL)TETRADECANAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5640 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Myristoyl Ethanolamide Biosynthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myristoyl ethanolamide (MEA) is a member of the N-acylethanolamine (NAE) family of bioactive lipids, which are involved in a wide array of physiological processes, including neuromodulation, inflammation, and energy balance. While less studied than its more famous counterparts such as anandamide (B1667382) and palmitoylethanolamide (B50096), MEA is an endogenous signaling molecule with potential therapeutic applications. This technical guide provides a comprehensive overview of the core biosynthesis pathway of this compound, detailing the enzymatic steps, precursor molecules, and regulatory mechanisms. It includes available quantitative data, detailed experimental protocols for key assays, and visual representations of the metabolic and signaling pathways to serve as a resource for researchers in lipid biochemistry and drug development.
Introduction to this compound
This compound, also known as N-myristoylethanolamine, is an endogenous fatty acid amide. It belongs to the family of N-acylethanolamines, which are lipid mediators that typically consist of a fatty acid linked to an ethanolamine (B43304) moiety via an amide bond.[1][2][3][4][5][6] While myristic acid is found at low levels in the cerebrospinal fluid of rats, the specific roles and the full significance of its ethanolamide derivative are still under investigation.[1][2][3][4][5][6] The biosynthesis and degradation of MEA are tightly regulated by a series of enzymes that control its cellular and tissue levels, thereby modulating its signaling functions.
The Core Biosynthesis Pathway of this compound
The primary route for the biosynthesis of this compound, like other NAEs, is a two-step enzymatic process that originates from membrane phospholipids (B1166683). This pathway is often referred to as the "N-acylation-phosphodiesterase" pathway.
Step 1: Formation of N-Myristoyl-Phosphatidylethanolamine (NMPE)
The initial step involves the transfer of a myristoyl group from a donor phospholipid, typically at the sn-1 position of phosphatidylcholine, to the head group of phosphatidylethanolamine (B1630911) (PE). This reaction is catalyzed by an N-acyltransferase (NAT) , resulting in the formation of N-myristoyl-phosphatidylethanolamine (NMPE).[7][8]
Several types of N-acyltransferases have been identified, and their substrate specificity can influence the profile of NAEs produced. While a calcium-dependent NAT has been described, the precise enzyme with a preference for myristoyl-CoA or myristoyl-containing phospholipids for the synthesis of NMPE has not been fully characterized.[9] Members of the phospholipase A/acyltransferase (PLA/AT) family have also been shown to possess N-acyltransferase activity.[9]
Step 2: Hydrolysis of NMPE to this compound
The newly formed NMPE, a phospholipid with three acyl chains, is then hydrolyzed to release this compound. The canonical pathway involves a specific N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD) .[8][10] This enzyme cleaves the glycerophosphate-ethanolamine bond of NMPE, yielding MEA and phosphatidic acid.[8]
It is important to note that NAPE-PLD-independent pathways for NAE biosynthesis have also been identified, particularly in the brain.[10] These alternative routes may involve the sequential action of other phospholipases and hydrolases, such as α/β-hydrolase domain-containing protein 4 (ABHD4) and glycerophosphodiester phosphodiesterase 1 (GDE1), which can process NAPE to NAE through intermediate steps.
Degradation of this compound
The signaling activity of this compound is terminated through enzymatic degradation. Two primary enzymes are responsible for the hydrolysis of NAEs:
-
Fatty Acid Amide Hydrolase (FAAH): This integral membrane enzyme, belonging to the serine hydrolase family, is a key regulator of NAE levels in the brain and liver.[11][12][13][14][15] FAAH hydrolyzes this compound into myristic acid and ethanolamine.[12][14] While FAAH acts on a range of fatty acid amides, its efficiency can vary depending on the length and saturation of the acyl chain.[1]
-
N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA): This lysosomal enzyme, a member of the choloylglycine hydrolase family, also catalyzes the hydrolysis of NAEs.[16][17] NAAA exhibits a preference for saturated NAEs and has an acidic pH optimum, consistent with its localization in lysosomes.[7][11][17][18]
Signaling Pathways of this compound
The specific signaling pathways activated by this compound are not as well-defined as those for other NAEs. However, based on the known targets of related N-acylethanolamines, several potential signaling pathways can be postulated:
-
Peroxisome Proliferator-Activated Receptors (PPARs): Palmitoylethanolamide (PEA) and oleoylethanolamide (OEA) are known to exert their anti-inflammatory and metabolic effects through the activation of PPARα.[17][19][20][21][22] Given the structural similarity, it is plausible that this compound may also interact with and modulate the activity of PPARα or other PPAR isoforms.
-
Cannabinoid Receptors (CB1 and CB2): While anandamide is the primary endogenous ligand for cannabinoid receptors, other NAEs can also interact with these receptors, albeit with lower affinity.[1][23][24][25] Further research is needed to determine the binding affinity and functional activity of this compound at CB1 and CB2 receptors.
-
Transient Receptor Potential (TRP) Channels: Some NAEs can modulate the activity of TRP channels, such as TRPV1.[5][13][26][27][28] Whether this compound can directly activate or sensitize these channels remains to be elucidated.
-
G-Protein Coupled Receptors (GPRs): GPR55 and GPR119 have been identified as receptors for certain NAEs, including PEA and OEA.[11][15][18][29][30] The potential interaction of this compound with these and other orphan GPRs is an area for future investigation.
Quantitative Data
Quantitative data specifically for the biosynthesis of this compound is limited in the literature. Most kinetic studies of the enzymes involved in NAE metabolism have focused on other substrates like anandamide or palmitoylethanolamide. The following table summarizes available data for related reactions, which can serve as a proxy until more specific data for this compound becomes available.
| Enzyme | Substrate | Km (µM) | Vmax or kcat | Source Organism/System | Reference(s) |
| S. cerevisiae N-Myristoyltransferase | Myristoyl-CoA | ~5 | 13.8 s-1 (kcat) | S. cerevisiae | [31] |
| NAPE-PLD | N-palmitoyl (C16:0) PE | - | - | Mouse Brain | [32] |
| NAPE-PLD | N-arachidonoyl (C20:4) NAPE | - | - | Mouse Brain | [32] |
| NAAA | Palmitoylethanolamide (PEA) | ~50 | - | Recombinant Human | [7] |
| FAAH | Anandamide | ~10-20 | - | Rat Brain | [1] |
Note: The data for N-Myristoyltransferase pertains to protein N-myristoylation, not directly to NMPE synthesis, but provides an indication of the enzyme's affinity for myristoyl-CoA.
Experimental Protocols
Detailed experimental protocols are crucial for the study of this compound biosynthesis. Below are outlines for key experimental procedures.
N-Acyltransferase (NAT) Activity Assay
This protocol is adapted from general methods for measuring NAT activity and would need to be optimized for myristoyl-CoA and specific cell/tissue types.
Objective: To measure the enzymatic transfer of myristic acid from myristoyl-CoA to phosphatidylethanolamine to form N-myristoyl-phosphatidylethanolamine (NMPE).
Materials:
-
Cell or tissue homogenates (e.g., brain microsomes)
-
[³H]Myristoyl-CoA or unlabeled myristoyl-CoA
-
Phosphatidylethanolamine (PE) liposomes
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA)
-
Reaction termination solution (e.g., chloroform:methanol, 2:1, v/v)
-
Thin-layer chromatography (TLC) plates (silica gel 60)
-
TLC developing solvent (e.g., chloroform:methanol:acetic acid, 65:25:10, v/v/v)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare cell or tissue homogenates and isolate the desired subcellular fraction (e.g., microsomes) by differential centrifugation.
-
Prepare PE liposomes by sonication or extrusion.
-
Set up the reaction mixture in a microcentrifuge tube containing assay buffer, cell/tissue homogenate, and PE liposomes.
-
Initiate the reaction by adding [³H]Myristoyl-CoA.
-
Incubate the reaction at 37°C for a specified time (e.g., 15-60 minutes).
-
Terminate the reaction by adding the chloroform:methanol solution to extract the lipids.
-
Centrifuge to separate the phases and collect the lower organic phase.
-
Spot the extracted lipids onto a TLC plate.
-
Develop the TLC plate in the appropriate solvent system to separate NMPE from the unreacted substrates.
-
Visualize the lipids (e.g., with iodine vapor) and scrape the spot corresponding to NMPE into a scintillation vial.
-
Add scintillation fluid and quantify the amount of [³H]NMPE formed using a scintillation counter.
NAPE-PLD Activity Assay
This protocol is based on methods for measuring NAPE-PLD activity using radiolabeled substrates.[9][14][33]
Objective: To measure the hydrolysis of N-myristoyl-phosphatidylethanolamine (NMPE) to this compound (MEA).
Materials:
-
Cell or tissue homogenates, or purified NAPE-PLD enzyme
-
Radiolabeled N-[¹⁴C]myristoyl-phosphatidylethanolamine or similar labeled NMPE substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, with or without 10 mM CaCl₂)[14]
-
Reaction termination solution (e.g., chloroform:methanol, 2:1, v/v)
-
Thin-layer chromatography (TLC) plates and developing solvent
-
Scintillation counter and fluid
Procedure:
-
Synthesize or obtain radiolabeled NMPE.
-
Incubate the enzyme source (homogenate or purified protein) with the radiolabeled NMPE in the assay buffer.
-
Incubate at 37°C for a defined period.
-
Stop the reaction and extract the lipids using a chloroform:methanol mixture.
-
Separate the product, radiolabeled MEA, from the substrate, NMPE, using TLC.
-
Quantify the amount of radioactive MEA formed using a scintillation counter.
Quantification of this compound by LC-MS/MS
This protocol provides a general framework for the sensitive and specific quantification of this compound in biological samples.[3][32][34][35][36]
Objective: To quantify the levels of this compound in a biological matrix (e.g., brain tissue).
Materials:
-
Biological tissue (e.g., mouse brain)
-
Internal standard (e.g., this compound-d4)
-
Homogenization buffer
-
Lipid extraction solvent (e.g., chloroform:methanol or ethyl acetate)
-
Solid-phase extraction (SPE) columns (optional, for sample cleanup)
-
LC-MS/MS system (UPLC or HPLC coupled to a triple quadrupole mass spectrometer)
Procedure:
-
Sample Preparation:
-
Homogenize the tissue in a suitable buffer, after adding the internal standard.
-
Perform a liquid-liquid extraction of the lipids from the homogenate.
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the lipid extract in a solvent compatible with the LC mobile phase.
-
(Optional) Further purify the sample using SPE to remove interfering substances.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the lipids using a suitable C18 reversed-phase column with a gradient elution (e.g., water and methanol/acetonitrile with additives like formic acid or ammonium (B1175870) acetate).
-
Detect and quantify this compound and its internal standard using multiple reaction monitoring (MRM) in positive ion mode. The specific precursor-to-product ion transitions for this compound would need to be determined empirically.
-
Visualizations
This compound Biosynthesis and Degradation Pathway
Experimental Workflow for LC-MS/MS Quantification
Potential Signaling Pathways of this compound
Conclusion and Future Directions
The biosynthesis of this compound follows the general pathway established for other N-acylethanolamines, involving the sequential action of an N-acyltransferase and a phospholipase D. While the core enzymatic players have been identified, there is a significant need for research focused specifically on this compound to elucidate the precise enzymes involved, their kinetic properties, and the substrate preferences that lead to the formation of this particular NAE. Furthermore, the downstream signaling pathways and physiological functions of this compound remain largely unexplored. Future research should aim to:
-
Identify and characterize the specific N-acyltransferases that preferentially utilize myristoyl-CoA or myristoyl-containing phospholipids.
-
Determine the kinetic parameters of the biosynthetic and degradative enzymes with myristoyl-specifc substrates.
-
Elucidate the specific receptor targets and downstream signaling cascades activated by this compound.
-
Investigate the physiological and pathophysiological roles of this compound in various biological systems.
A deeper understanding of the this compound biosynthesis pathway will not only enhance our knowledge of lipid signaling but may also open up new avenues for the development of therapeutic agents targeting the enzymes and receptors involved in its metabolism and signaling.
References
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- 7. Myristoyl-Based Transport of Peptides into Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Assay of NAPE-PLD Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A fluorescence-based assay for N-myristoyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective measurement of NAPE-PLD activity via a PLA1/2-resistant fluorogenic N-acyl-phosphatidylethanolamine analog - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Endocannabinoid activation of the TRPV1 ion channel is distinct from activation by capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inactivation of N-Acyl Phosphatidylethanolamine Phospholipase D Reveals Multiple Mechanisms for the Biosynthesis of Endocannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GPR119 and GPR55 as Receptors for Fatty Acid Ethanolamides, Oleoylethanolamide and Palmitoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Detection of myristoyl CoA:protein N-myristoyltransferase activity by ion-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The nuclear receptor peroxisome proliferator-activated receptor-alpha mediates the anti-inflammatory actions of palmitoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. GPR119 and GPR55 as Receptors for Fatty Acid Ethanolamides, Oleoylethanolamide and Palmitoylethanolamide - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cannabinoid activation of PPARα; a novel neuroprotective mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Oleoylethanolamide Stimulates Lipolysis by Activating the Nuclear Receptor Peroxisome Proliferator-activated Receptor α (PPAR-α)* [escholarship.org]
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- 24. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]
- 25. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 26. Activation and desensitization of TRPV1 channels in sensory neurons by the PPARα agonist palmitoylethanolamide - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Novel endogenous N-acyl amides activate TRPV1-4 receptors, BV-2 microglia, and are regulated in brain in an acute model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
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- 29. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
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- 31. Preparation and Assay of Myristoyl-CoA:Protein N-Myristoyltransferase | Springer Nature Experiments [experiments.springernature.com]
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- 35. LC-MS/MS Quantification of Endocannabinoids in Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. A simple LC-MS/MS method for the simultaneous quantification of endocannabinoids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Enzymatic Synthesis of Myristoyl Ethanolamide: A Technical Guide
Myristoyl ethanolamide, also known as N-(2-hydroxyethyl)-tetradecanamide, is a fatty acid amide belonging to the family of N-acylethanolamines (NAEs).[1][2][3] These molecules, which include the well-known endocannabinoid anandamide, are endogenous lipid mediators involved in a variety of physiological processes.[4][5] While myristic acid is found at low levels in rat cerebrospinal fluid, the specific roles of this compound are still under investigation.[1][3][5] The growing interest in NAEs for therapeutic applications necessitates efficient and specific synthesis methods. Enzymatic synthesis offers a green and highly selective alternative to traditional chemical routes, which often require harsh conditions that can lead to undesirable side products and affect the final product's color and purity.[6][7]
This guide provides an in-depth overview of the enzymatic synthesis of this compound, focusing on lipase-catalyzed methods. It covers the natural biosynthetic pathways, optimized reaction parameters, and detailed experimental protocols for researchers in drug discovery and lipid science.
In Vivo Biosynthesis of N-Acylethanolamines
In biological systems, NAEs like this compound are synthesized via the "N-acylation-phosphodiesterase pathway".[4] This process involves two primary enzymatic steps. First, an N-acyltransferase (NAT) enzyme catalyzes the transfer of a fatty acyl group, such as myristoyl, from the sn-1 position of a phospholipid (like phosphatidylcholine) to the primary amine of phosphatidylethanolamine (B1630911) (PE).[8][9] This reaction forms an N-acyl-phosphatidylethanolamine (NAPE) intermediate. Subsequently, a specific phospholipase D, known as NAPE-PLD, hydrolyzes the NAPE molecule to release the N-acylethanolamine and phosphatidic acid.[4][9] Recent studies have also revealed the existence of NAPE-PLD-independent pathways for NAE formation.[4]
Caption: In vivo biosynthesis pathway of N-Acylethanolamines (NAEs).
In Vitro Enzymatic Synthesis: Lipase-Catalyzed Amidation
Lipases (EC 3.1.1.3) are highly versatile enzymes that catalyze the hydrolysis of triglycerides in aqueous environments.[10] However, in non-aqueous or micro-aqueous media, their activity can be reversed to catalyze esterification, transesterification, and amidation reactions.[10] This property is exploited for the synthesis of this compound from myristic acid (or its esters) and ethanolamine (B43304). The use of immobilized lipases, such as Candida antarctica lipase (B570770) B (often supplied as Novozym 435), is particularly advantageous as it simplifies enzyme recovery and reuse, enhancing process economics.[6][7][11]
The primary reaction is a direct condensation (amidation) between myristic acid and ethanolamine, releasing a molecule of water.
Myristic Acid + Ethanolamine ⇌ this compound + Water
The efficiency and yield of the enzymatic synthesis are governed by several factors. The optimization of these parameters is critical for achieving high conversion rates and product purity.
| Parameter | Condition/Range | Rationale & Observations | References |
| Enzyme | Immobilized Lipases (e.g., Candida antarctica lipase B, Rhizomucor miehei lipase) | Immobilized enzymes offer superior stability in organic solvents and are easily reusable. C. antarctica lipase (Novozym 435) is frequently cited for its high efficiency in amide and ester synthesis. | [6][7][11] |
| Substrates | Myristic Acid & Ethanolamine; or Myristic Acid Ester & Ethanolamine | Direct amidation uses the free fatty acid. Transacylation using a fatty acid ester (e.g., ethyl or methyl myristate) can accelerate the reaction and avoid the formation of an inhibitory ion-pair between the acid and amine substrates. | [12] |
| Molar Ratio | 1:1 (Acid:Amine) | An equimolar ratio is typically used for direct amidation. For transamidation from an ester, an excess of ethanolamine may be used to drive the reaction forward. | [6][7] |
| Solvent | Hexane (B92381), Acetonitrile (B52724), n-Heptane | A non-polar organic solvent is necessary to shift the reaction equilibrium towards synthesis. Hexane and acetonitrile are effective, with acetonitrile showing success in accelerating transacylation reactions. The solvent also influences the solubility of substrates and products. | [6][12][13] |
| Temperature | 50 - 70 °C | Temperature significantly influences reaction rate. Optimal temperatures are typically between 50-70°C. Higher temperatures can increase reaction speed but may lead to enzyme denaturation. | [6][11][13][14] |
| Water Activity | Minimal / Controlled | A small amount of water is essential for lipase activity, but excess water (produced during the reaction) promotes the reverse hydrolytic reaction. Continuous water removal or the use of molecular sieves can improve yield, though some studies report reduced formation with sieves. | [7][10][13] |
| Enzyme Load | 10 - 30% (w/w of substrates) | Higher enzyme concentrations generally lead to faster conversion rates. An economic balance must be struck due to the cost of the enzyme. | [6][11] |
| Agitation | Continuous Shaking/Stirring | Agitation is required to overcome mass transfer limitations between the immobilized enzyme and the substrates dissolved in the organic medium. | [13] |
The following table summarizes results from various studies on the enzymatic synthesis of related N-acyl ethanolamides and esters, which provide a benchmark for the synthesis of this compound.
| Product | Enzyme | Substrates | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| N-acyl ethanolamine | Lipase | Fatty Acid Ethyl Ester, Ethanolamine | Acetonitrile | - | 1.5 | 92 (mole %) | [12] |
| Oleoylethanolamide | Candida antarctica Lipase | Oleic Acid, Ethanolamine | Hexane | 65 | 6 | High | [6] |
| Isopropyl Myristate | Bacillus cereus Lipase (immobilized) | Myristic Acid, Isopropanol | n-Heptane | 65 | 15 | 66 (mM from 100 mM) | [13] |
| Myristyl Myristate | Candida antarctica Lipase (Novozym 435) | Myristic Acid, Myristyl Alcohol | - | 60 | - | High | [7] |
Experimental Protocol: Synthesis of this compound
This section provides a representative protocol for the synthesis of this compound based on established methods for analogous compounds.[6][13]
-
Myristic Acid (≥98% purity)
-
Ethanolamine (≥99% purity)
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
n-Hexane (anhydrous)
-
Sodium Hydroxide (for titration)
-
Ethanol (for titration)
-
Phenolphthalein indicator
The general workflow involves reaction setup, incubation, enzyme removal, and product crystallization.
Caption: General experimental workflow for lipase-catalyzed synthesis.
-
Substrate Preparation : In a sealed reaction vessel (e.g., a 100 mL Erlenmeyer flask), combine myristic acid (e.g., 10 mmol, 2.28 g) and an equimolar amount of ethanolamine (10 mmol, 0.61 g).
-
Solvation : Add an appropriate volume of n-hexane (e.g., 15 mL) to the vessel.
-
Enzyme Addition : Add the immobilized lipase (e.g., 30% of the total substrate weight, ~0.87 g).
-
Reaction Incubation : Seal the vessel and place it in an orbital shaker incubator set to 65°C and 200 rpm.
-
Monitoring : The reaction progress can be monitored by taking small aliquots over time and determining the remaining free fatty acid concentration via titration with standardized NaOH.
-
Enzyme Removal : After the desired conversion is reached (e.g., 6-12 hours), cool the reaction mixture to room temperature. Remove the immobilized lipase by filtration. The enzyme can be washed with fresh hexane, dried, and stored for reuse.
-
Product Purification : Add excess cold hexane (e.g., 30 mL) to the filtrate to induce precipitation of the this compound.[6] Place the mixture at a low temperature (e.g., 4-6°C) for 1-2 hours to maximize crystallization.
-
Isolation : Collect the crystalline product by vacuum filtration and wash with a small amount of cold hexane.
-
Drying : Dry the final product under vacuum to remove residual solvent. The purity can be confirmed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
Conclusion
The enzymatic synthesis of this compound using lipases presents a robust, selective, and environmentally friendly methodology. By optimizing key parameters such as enzyme choice, solvent, and temperature, high yields of the desired N-acylethanolamine can be achieved under mild conditions. The use of immobilized enzymes further enhances the industrial viability of this process by allowing for catalyst recycling. This approach provides a powerful tool for researchers and drug development professionals to produce high-purity fatty acid amides for further biological and pharmacological investigation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - Cayman Chemical [bioscience.co.uk]
- 3. This compound | CAS 142-58-5 | Cayman Chemical | Biomol.com [biomol.com]
- 4. Biosynthetic pathways of bioactive N-acylethanolamines in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. amsbio.com [amsbio.com]
- 6. future4200.com [future4200.com]
- 7. researchgate.net [researchgate.net]
- 8. Occurrence and Biosynthesis of Endogenous Cannabinoid Precursor,N-Arachidonoyl Phosphatidylethanolamine, in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multiple Pathways Involved in the Biosynthesis of Anandamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. Enzymatic synthesis of amide surfactants from ethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Core Mechanism of Action of Myristoyl Ethanolamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristoyl ethanolamide (MEA) is an endogenous fatty acid amide belonging to the N-acylethanolamine (NAE) family of lipid signaling molecules.[1] NAEs, including the well-studied palmitoylethanolamide (B50096) (PEA) and oleoylethanolamide (OEA), are involved in a variety of physiological processes, and their therapeutic potential is a subject of growing interest. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound, focusing on its molecular targets, signaling pathways, and metabolic fate. While direct research on this compound is less abundant than for its analogues, this guide synthesizes the available data and provides context based on the established pharmacology of the NAE class.
Biosynthesis and Degradation
The metabolism of this compound follows the general pathways established for N-acylethanolamines.
Biosynthesis:
This compound is synthesized "on-demand" from cell membranes. The primary pathway involves the transfer of a myristoyl group from a donor phospholipid to the head group of phosphatidylethanolamine (B1630911) (PE) by an N-acyltransferase (NAT), forming N-myristoyl-phosphatidylethanolamine (NMPE). NMPE is then hydrolyzed by an N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) to yield this compound and phosphatidic acid.
Degradation:
The biological activity of this compound is terminated by enzymatic hydrolysis. The primary enzyme responsible for this is the fatty acid amide hydrolase (FAAH), which breaks down this compound into myristic acid and ethanolamine.[2] Another enzyme, N-acylethanolamine-hydrolyzing acid amidase (NAAA), may also contribute to its degradation, particularly in acidic intracellular compartments.
Molecular Targets and Mechanism of Action
This compound is believed to interact with several molecular targets, primarily based on the pharmacology of its close structural analogues. These interactions underpin its potential physiological effects.
1. Fatty Acid Amide Hydrolase (FAAH)
This compound is a substrate and an inhibitor of FAAH.[2] By competing with other endocannabinoids like anandamide (B1667382) for hydrolysis by FAAH, this compound can increase the levels of these signaling lipids, an effect often referred to as the "entourage effect." This indirect mechanism may contribute significantly to its overall biological activity.
2. Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α)
PPAR-α is a nuclear receptor that regulates gene expression related to lipid metabolism and inflammation. Several NAEs, including PEA and OEA, are known agonists of PPAR-α.[3] It is plausible that this compound also activates PPAR-α, leading to the transcription of genes with anti-inflammatory properties.
3. Transient Receptor Potential Vanilloid 1 (TRPV1)
TRPV1 is a non-selective cation channel involved in pain perception and inflammation. Some NAEs can directly activate and sensitize TRPV1 channels.[4] While direct evidence for this compound is pending, its structural similarity to other TRPV1-acting NAEs suggests it may also modulate this channel.
4. G-Protein Coupled Receptor 55 (GPR55)
GPR55 is an orphan receptor that is activated by some cannabinoids and other lipid signaling molecules. PEA has been shown to be an agonist of GPR55.[3] Therefore, it is hypothesized that this compound may also interact with GPR55, potentially influencing cellular signaling pathways related to inflammation and pain.
Quantitative Data
Direct quantitative data for the interaction of this compound with its molecular targets is limited. The following table summarizes the available information, including inferred data based on its structural homologues.
| Molecular Target | Parameter | Value | Species | Comments | Reference |
| FAAH | pI50 (inhibition of anandamide hydrolysis) | ~5 | Rat (brain) | Estimated based on the activity of C12 and C18 NAE homologues. | [2] |
| PPAR-α | EC50 | Not Determined | - | Activity is inferred from analogues like PEA (EC50 ≈ 3 µM). | [3] |
| TRPV1 | EC50 | Not Determined | - | Activity is inferred from other NAEs. | [4] |
| GPR55 | EC50 | Not Determined | - | Activity is inferred from analogues like PEA. | [3] |
Experimental Protocols
1. FAAH Inhibition Assay
-
Objective: To determine the inhibitory potency of this compound on the hydrolysis of a fluorescent FAAH substrate.
-
Materials: Recombinant human FAAH, fluorescent FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide), this compound, assay buffer (e.g., 50 mM Tris-HCl, pH 9.0), 96-well microplate, fluorescence plate reader.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serially dilute this compound to obtain a range of concentrations.
-
In a 96-well plate, add the FAAH enzyme to the assay buffer.
-
Add the different concentrations of this compound to the wells and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the fluorescent FAAH substrate.
-
Monitor the increase in fluorescence over time using a plate reader (excitation/emission wavelengths specific to the fluorophore).
-
Calculate the rate of hydrolysis for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.
-
2. PPAR-α Activation Assay
-
Objective: To assess the ability of this compound to activate PPAR-α in a cell-based reporter assay.
-
Materials: A cell line stably co-transfected with a PPAR-α expression vector and a reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene (e.g., HepG2 cells), cell culture medium, this compound, a known PPAR-α agonist (positive control, e.g., GW7647), luciferase assay reagent, luminometer.
-
Procedure:
-
Seed the reporter cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or the positive control.
-
Incubate the cells for a sufficient period to allow for gene transcription and protein expression (e.g., 24 hours).
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a control (e.g., cell viability assay) to account for any cytotoxic effects.
-
Plot the fold induction of luciferase activity against the logarithm of the this compound concentration to determine the EC50 value.
-
Conclusion
This compound is an endogenous N-acylethanolamine with a mechanism of action that is likely multifaceted, involving direct and indirect interactions with several key signaling proteins. While direct quantitative data remains sparse, its structural similarity to well-characterized NAEs like PEA provides a strong basis for inferring its activity at targets such as FAAH, PPAR-α, TRPV1, and GPR55. Further research is warranted to fully elucidate the specific pharmacological profile of this compound and to explore its potential as a therapeutic agent for inflammatory and pain-related disorders. This guide provides a foundational understanding for researchers and drug development professionals to build upon as more specific data becomes available.
References
- 1. amsbio.com [amsbio.com]
- 2. Effects of homologues and analogues of palmitoylethanolamide upon the inactivation of the endocannabinoid anandamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Endocannabinoid activation of the TRPV1 ion channel is distinct from activation by capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]
Myristoyl Ethanolamide Signaling Cascade: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristoyl ethanolamide (MEA) is an endogenous saturated N-acylethanolamine (NAE), a class of lipid signaling molecules that play crucial roles in various physiological processes. While less studied than its unsaturated counterparts like anandamide (B1667382) (AEA) or its longer-chain saturated analogue, palmitoylethanolamide (B50096) (PEA), MEA is an integral component of the endocannabinoid system (ECS) and related lipid signaling pathways. This technical guide provides a comprehensive overview of the current understanding of the MEA signaling cascade, from its biosynthesis and degradation to its potential molecular targets and downstream effects. Due to the nascent stage of MEA-specific research, this guide also draws upon data from closely related saturated NAEs to build a putative signaling framework and provides adaptable experimental protocols for future investigations.
Biosynthesis and Degradation of this compound
The lifecycle of MEA is governed by a series of enzymatic steps responsible for its synthesis "on-demand" from membrane phospholipids (B1166683) and its subsequent degradation to terminate signaling.
Biosynthesis
The primary route for MEA synthesis involves a two-step pathway initiated from N-myristoyl-phosphatidylethanolamine (NMPE), a membrane phospholipid.
-
N-acylation of Phosphatidylethanolamine (B1630911) (PE): The synthesis is initiated by the transfer of a myristoyl group from a donor lipid, such as phosphatidylcholine, to the head group of phosphatidylethanolamine (PE). This reaction is catalyzed by a Ca2+-dependent or -independent N-acyltransferase (NAT) .
-
Hydrolysis of N-Myristoyl-Phosphatidylethanolamine (NMPE): The resulting NMPE is then hydrolyzed by N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) to yield this compound and phosphatidic acid.
Alternative pathways for NAE biosynthesis have been identified that may also contribute to MEA formation, particularly in NAPE-PLD-deficient conditions, involving enzymes such as ABHD4, GDE1, and PLA2.
Degradation
The termination of MEA signaling is primarily mediated by enzymatic hydrolysis.
-
Fatty Acid Amide Hydrolase (FAAH): The principal enzyme responsible for the degradation of a broad range of NAEs, including MEA, is the serine hydrolase FAAH. FAAH hydrolyzes MEA into myristic acid and ethanolamine (B43304).
-
N-acylethanolamine-hydrolyzing Acid Amidase (NAAA): NAAA is a lysosomal cysteine hydrolase that preferentially hydrolyzes saturated NAEs like PEA. While its specific activity towards MEA is not well-characterized, it is a putative degradation enzyme for MEA.
Putative Molecular Targets and Signaling Pathways
Direct evidence for the molecular targets of MEA is limited. However, based on the known pharmacology of other saturated NAEs, several potential targets can be proposed.
Peroxisome Proliferator-Activated Receptor Alpha (PPARα)
Saturated NAEs, such as PEA, are known agonists of the nuclear receptor PPARα. Activation of PPARα leads to the regulation of genes involved in lipid metabolism and inflammation. It is plausible that MEA also acts as a PPARα agonist.
G Protein-Coupled Receptor 55 (GPR55)
GPR55 is an orphan receptor that has been implicated as a cannabinoid receptor. Some NAEs have been shown to modulate GPR55 activity. Further investigation is required to determine if MEA interacts with this receptor.
Transient Receptor Potential Vanilloid 1 (TRPV1)
TRPV1 is a non-selective cation channel involved in pain and inflammation. Certain NAEs can directly or indirectly modulate TRPV1 activity. The interaction of MEA with TRPV1 remains to be elucidated.
Quantitative Data
Quantitative data on the binding affinities and potencies of this compound for its putative targets are not extensively available in the scientific literature. The following table summarizes the limited and, in some cases, inferred data for MEA and provides comparative values for the more extensively studied N-acylethanolamines, anandamide (AEA) and palmitoylethanolamide (PEA). Researchers are encouraged to perform direct binding and functional assays to determine these values for MEA.
| Compound | Target | Assay Type | Value (IC₅₀/EC₅₀/Kᵢ) | Reference |
| This compound (MEA) | FAAH | Inhibition | Data not available | - |
| NAAA | Inhibition | Data not available | - | |
| PPARα | Activation | Data not available | - | |
| GPR55 | Activation | Data not available | - | |
| TRPV1 | Modulation | Data not available | - | |
| Anandamide (AEA) | FAAH | Inhibition | ~10 µM (Kᵢ) | [1] |
| CB₁ Receptor | Binding | 61-543 nM (Kᵢ) | [2] | |
| TRPV1 | Activation | ~1-5 µM (EC₅₀) | [3] | |
| Palmitoylethanolamide (PEA) | FAAH | Inhibition | ~5 µM (IC₅₀) | [4] |
| NAAA | Substrate | - | [1] | |
| PPARα | Activation | ~3 µM (EC₅₀) | [5] | |
| GPR55 | Activation | 4 nM (EC₅₀) | [6] |
Note: The lack of specific data for MEA highlights a significant gap in the current understanding of its pharmacology.
Experimental Protocols
The following are detailed, adaptable protocols for key experiments to investigate the this compound signaling cascade.
Synthesis of N-Myristoyl-Phosphatidylethanolamine (NMPE)
This protocol is adapted from a method for the synthesis of N-acylated phosphatidylethanolamines.
Materials:
-
Dimyristoyl-sn-glycero-3-phosphoethanolamine (DMPE)
-
Myristoyl chloride
-
Triethylamine (B128534) (TEA)
-
Methanol
-
Silica (B1680970) gel for column chromatography
-
Thin-layer chromatography (TLC) plates
Procedure:
-
Dissolve DMPE in chloroform in a round-bottom flask.
-
Add a 1.5-fold molar excess of triethylamine to the solution.
-
Slowly add a 1.2-fold molar excess of myristoyl chloride dropwise while stirring at room temperature.
-
Allow the reaction to proceed for 4-6 hours, monitoring by TLC (e.g., using a chloroform:methanol:water solvent system).
-
Once the reaction is complete, wash the organic phase with 0.9% NaCl solution.
-
Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate the solvent under reduced pressure.
-
Purify the resulting crude NMPE by silica gel column chromatography using a gradient of chloroform and methanol.
-
Combine the fractions containing pure NMPE (as determined by TLC) and evaporate the solvent.
-
Confirm the identity and purity of the synthesized NMPE using mass spectrometry and NMR.
FAAH Inhibition Assay using MEA as a Substrate
This fluorometric assay can be adapted to measure the inhibition of FAAH using MEA as a substrate by quantifying the production of ethanolamine.
Materials:
-
Recombinant human or rat FAAH
-
This compound (MEA)
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
O-phthalaldehyde (OPA) reagent
-
Test inhibitors
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add the FAAH enzyme and the test inhibitor dilutions. Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding MEA (substrate) to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction and add OPA reagent to each well to react with the ethanolamine produced.
-
Measure the fluorescence (Excitation ~340 nm, Emission ~455 nm).
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value.
PPARα Transactivation Assay
This reporter gene assay is used to determine if MEA can activate PPARα.
Materials:
-
Hepatoma cell line (e.g., HepG2)
-
Expression vector for human or mouse PPARα
-
Reporter vector containing a PPAR response element (PPRE) driving a luciferase gene
-
Transfection reagent
-
This compound (MEA)
-
Known PPARα agonist (positive control, e.g., GW7647)
-
Luciferase assay system
Procedure:
-
Co-transfect the hepatoma cells with the PPARα expression vector and the PPRE-luciferase reporter vector.
-
Plate the transfected cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of MEA, the positive control, or vehicle for 24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or total protein concentration.
-
Plot the fold activation against the concentration of MEA to determine the EC₅₀ value.
Conclusion and Future Directions
This compound is an understudied member of the N-acylethanolamine family with the potential to play a significant role in lipid signaling. The current body of literature lacks specific quantitative data on its interactions with key molecular targets. The experimental protocols provided in this guide offer a framework for researchers to begin to fill these knowledge gaps. Future research should focus on:
-
Quantitative Pharmacological Profiling: Determining the binding affinities (Kᵢ) and functional potencies (EC₅₀/IC₅₀) of MEA at PPARα, GPR55, TRPV1, and other potential targets.
-
In Vivo Studies: Investigating the physiological and pathophysiological roles of MEA in animal models of disease.
-
Metabolomic Analyses: Quantifying the endogenous levels of MEA in various tissues and fluids under different physiological conditions.
A more complete understanding of the this compound signaling cascade will undoubtedly open new avenues for drug discovery and therapeutic intervention in a range of disorders.
References
- 1. N-Acylethanolamine-Hydrolyzing Acid Amidase Inhibition, but Not Fatty Acid Amide Hydrolase Inhibition, Prevents the Development of Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Progress in N-Acylethanolamine Research: Biological Functions and Metabolism Regulated by Two Distinct N-Acyltransferases: cPLA2ε and PLAAT Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR119 and GPR55 as Receptors for Fatty Acid Ethanolamides, Oleoylethanolamide and Palmitoylethanolamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Biological Significance of Myristoyl Ethanolamide: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Myristoyl ethanolamide (MEA) is an endogenous fatty acid N-acyl ethanolamine (B43304) that has garnered increasing interest within the scientific community. As a member of the endocannabinoid system, MEA contributes to the complex signaling network that governs various physiological processes. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of this compound. It includes detailed experimental protocols for its synthesis and extraction from biological matrices, a summary of key quantitative data, and a visualization of its known signaling pathways. This document is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of this and related lipid mediators.
Introduction and Discovery
The journey to understanding this compound is rooted in the broader exploration of fatty acid amides. A foundational study by Bachur and Udenfriend in 1966 described a microsomal enzymatic system capable of synthesizing fatty acid amides from fatty acids and various amines, including ethanolamine[1][2][3]. This work laid the biochemical groundwork for the existence of N-acyl ethanolamines (NAEs) in biological systems.
While a specific singular "discovery" paper for the natural occurrence of this compound is not prominently cited in the literature, its identification is a result of the advancement of lipidomics and the systematic characterization of the N-acylethanolamine family. It has been identified as a naturally occurring lipid in mammalian tissues, including the brain and cerebrospinal fluid[4][5]. This compound is now recognized as an endogenous cannabinoid analog, contributing to the "entourage effect" by modulating the activity of other endocannabinoids like anandamide[3].
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Name | N-(2-hydroxyethyl)tetradecanamide | [5] |
| Synonyms | N-Myristoylethanolamine, AM3165 | [3][6] |
| CAS Number | 142-58-5 | [6] |
| Molecular Formula | C16H33NO2 | [6] |
| Molecular Weight | 271.4 g/mol | [6] |
| Appearance | Crystalline solid | [4] |
| Solubility | Soluble in DMSO and ethanol | [4] |
Experimental Protocols
Chemical Synthesis of this compound
The synthesis of this compound can be achieved through the condensation of myristoyl chloride with ethanolamine. The following protocol is a representative method.
Materials:
-
Myristoyl chloride
-
Ethanolamine
-
Triethylamine (B128534) (or another suitable base)
-
Dichloromethane (B109758) (or another suitable solvent)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexane (B92381) for elution
Procedure:
-
Dissolve ethanolamine and triethylamine in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture in an ice bath.
-
Slowly add a solution of myristoyl chloride in dichloromethane to the cooled mixture with constant stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water.
-
Separate the organic layer and wash it sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield pure this compound.
-
Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Extraction and Quantification of this compound from Brain Tissue
The following protocol outlines a standard procedure for the extraction and quantification of NAEs, including this compound, from brain tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Brain tissue sample
-
Internal standard (e.g., deuterated this compound)
-
Chloroform, Methanol (B129727), Water (for lipid extraction)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Acetonitrile (B52724), Formic acid (for LC-MS/MS)
Procedure:
-
Homogenization: Homogenize the weighed brain tissue sample in a chloroform:methanol (2:1, v/v) mixture containing the internal standard.
-
Lipid Extraction: Perform a liquid-liquid extraction by adding water to the homogenate to induce phase separation. Centrifuge to separate the layers.
-
Organic Phase Collection: Carefully collect the lower organic phase containing the lipids.
-
Drying: Evaporate the solvent from the organic phase under a stream of nitrogen.
-
Solid-Phase Extraction (SPE):
-
Reconstitute the dried lipid extract in a suitable solvent.
-
Condition a C18 SPE cartridge with methanol and then water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent to remove polar impurities.
-
Elute the NAEs with a higher concentration of organic solvent (e.g., acetonitrile or methanol).
-
-
Sample Preparation for LC-MS/MS: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
Inject the sample into an LC-MS/MS system equipped with a suitable column (e.g., C18).
-
Use a gradient elution with mobile phases such as water with formic acid and acetonitrile with formic acid.
-
Detect and quantify this compound using multiple reaction monitoring (MRM) in positive ion mode.
-
Quantitative Data
This compound's biological activity is concentration-dependent. The following table summarizes key quantitative data related to its function.
| Parameter | Value | Species/System | Reference |
| Concentration in CSF | ~0.5 - 1.5 ng/mL | Human | [3] |
| FAAH Inhibition (pI50) | ~5 | Rat Brain | [7] |
| PPARα Activation | Activates | In vitro/In vivo | [6][8] |
Note: Specific binding affinities (Ki or EC50) for cannabinoid receptors are not well-documented, suggesting it may act indirectly or on other targets.
Signaling Pathways
This compound exerts its biological effects through at least two primary mechanisms: the inhibition of fatty acid amide hydrolase (FAAH) and the activation of peroxisome proliferator-activated receptor alpha (PPARα).
Inhibition of Fatty Acid Amide Hydrolase (FAAH)
FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) (AEA)[9][10][11]. By inhibiting FAAH, this compound increases the synaptic levels and prolongs the action of AEA. This enhancement of AEA signaling at cannabinoid receptors (CB1 and CB2) is a key aspect of the "entourage effect."
Activation of PPARα
This compound, like other NAEs, can directly activate PPARα, a nuclear receptor that functions as a transcription factor[6][8]. Activation of PPARα leads to the regulation of genes involved in lipid metabolism and inflammation. This pathway is distinct from the cannabinoid receptor-mediated effects and contributes to the anti-inflammatory properties of NAEs.
Conclusion
This compound is an important endogenous lipid mediator with multifaceted biological activities. Its discovery and characterization have contributed significantly to our understanding of the endocannabinoid system and its regulation. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for further research into the therapeutic potential of this compound in a variety of pathological conditions, including inflammatory and neurodegenerative disorders. As analytical techniques continue to improve, a more detailed understanding of the physiological roles of this and other N-acyl ethanolamines will undoubtedly emerge, opening new avenues for drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Brain Region-Specific Changes in N-Acylethanolamine Contents with Time of Day - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cannabinoid activation of PPARα; a novel neuroprotective mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fatty acid amide hydrolase inhibitors--progress and potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The fatty acid amide hydrolase (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Endogenous Role of Myristoyl Ethanolamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristoyl ethanolamide (MEA) is an endogenous fatty acid ethanolamide, belonging to the broader class of N-acylethanolamines (NAEs). These lipid signaling molecules are involved in a diverse range of physiological processes, including inflammation, pain perception, and neuroprotection. While other NAEs, such as anandamide (B1667382) (AEA), palmitoylethanolamide (B50096) (PEA), and oleoylethanolamide (OEA), have been extensively studied, the specific endogenous role of MEA remains less characterized. This technical guide provides a comprehensive overview of the current understanding of MEA, focusing on its biosynthesis, degradation, potential signaling pathways, and methods for its study. Due to the limited availability of data specific to MEA, information from closely related and well-studied NAEs is included to provide a predictive framework for its biological functions.
Biosynthesis and Degradation
The metabolic pathway of MEA is believed to follow the canonical route for NAEs, involving biosynthesis from membrane phospholipids (B1166683) and degradation by hydrolytic enzymes.
Biosynthesis
The primary route for the synthesis of NAEs, including MEA, is a two-step process initiated by the transfer of a fatty acyl group to a phosphatidylethanolamine (B1630911) (PE) backbone.
-
N-acylation of Phosphatidylethanolamine: A myristoyl group is transferred to the amine head group of PE, forming N-myristoyl-phosphatidylethanolamine (NMPE). This reaction is catalyzed by a calcium-dependent or -independent N-acyltransferase (NAT).
-
Hydrolysis of N-acyl-phosphatidylethanolamine: The NMPE intermediate is then hydrolyzed by N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD) to yield MEA and phosphatidic acid.[1][2][3] NAPE-PLD is a zinc metallohydrolase that exhibits broad substrate specificity, recognizing various N-acyl chains, which suggests it is a key enzyme in the production of MEA.[2]
Biosynthesis of this compound.
Degradation
The primary enzyme responsible for the degradation of NAEs is Fatty Acid Amide Hydrolase (FAAH).[4] FAAH is a serine hydrolase that breaks down MEA into myristic acid and ethanolamine, terminating its signaling activity.[5] While FAAH displays a preference for unsaturated acyl chains like that of anandamide, it is known to hydrolyze a broad range of NAEs.[5][6]
Degradation of this compound.
Quantitative Data
Specific quantitative data for MEA are limited in the current literature. The following tables summarize available data for MEA and related, well-characterized NAEs to provide a comparative context.
Table 1: Receptor Binding Affinities (Ki in nM)
| Compound | CB1 Receptor | CB2 Receptor | PPARα (EC50 in µM) |
| This compound (MEA) | Not Reported | Not Reported | Not Reported |
| Anandamide (AEA) | 61 - 543[7] | 279 - 1940[7] | ~10[8] |
| Palmitoylethanolamide (PEA) | >10,000 | >10,000 | 3[9] |
| Oleoylethanolamide (OEA) | >10,000 | >10,000 | 0.15[10] |
Table 2: Enzyme Kinetics
| Substrate/Inhibitor | Enzyme | Km (µM) | Ki (µM) |
| This compound (MEA) | FAAH | Not Reported | Not Reported |
| Anandamide (AEA) | FAAH | 8.6 - 12.3[11] | - |
| N-Myristoyl-PE (NMPE) | NAPE-PLD | Not Reported | - |
| Various NAPEs | NAPE-PLD | Not Reported | - |
Table 3: Endogenous Levels
| Compound | Tissue/Fluid | Concentration |
| This compound (MEA) | Rat Cerebrospinal Fluid | Low levels detected[3][12] |
| This compound (MEA) | Human Plasma | Excluded from a study due to contamination issues exceeding endogenous levels[13] |
| Anandamide (AEA) | Human Plasma | ~0.05 - 2 ng/mL[1] |
| Palmitoylethanolamide (PEA) | Human Plasma | ~1 - 10 ng/mL[1] |
| Oleoylethanolamide (OEA) | Human Plasma | ~0.5 - 5 ng/mL[1] |
Potential Signaling Pathways
Based on the activities of structurally similar saturated NAEs like PEA, MEA is hypothesized to exert its biological effects through the activation of peroxisome proliferator-activated receptor-alpha (PPARα) and potentially through indirect modulation of the endocannabinoid system.
PPARα Activation
Saturated NAEs are known to be endogenous ligands for PPARα, a nuclear receptor that regulates gene expression involved in lipid metabolism and inflammation. Activation of PPARα by ligands like PEA leads to the transcriptional regulation of genes that can suppress inflammatory responses. This pathway is a strong candidate for mediating the potential anti-inflammatory effects of MEA.
Hypothesized PPARα signaling pathway for MEA.
Indirect Endocannabinoid System Modulation (Entourage Effect)
While MEA is not expected to be a direct agonist for cannabinoid receptors (CB1 and CB2), it may potentiate the effects of endogenous cannabinoids like anandamide by competing for the same degradative enzyme, FAAH. This "entourage effect" would lead to increased levels and prolonged signaling of anandamide.
Potential Therapeutic Relevance
Given the established anti-inflammatory, analgesic, and neuroprotective properties of other NAEs, MEA represents a molecule of interest for drug development.
-
Anti-Inflammatory Effects: By activating PPARα, MEA could potentially modulate inflammatory responses. This is supported by studies on PEA which show potent anti-inflammatory effects in various models.[9]
-
Neuroprotection: NAEs have demonstrated neuroprotective activities in models of neurodegenerative and acute cerebrovascular disorders.[14][15] The potential for MEA to act as a neuroprotective agent warrants further investigation.
-
Neuropathic Pain: The role of NAEs in the management of neuropathic pain is an active area of research.[16][17] By modulating neuroinflammation and neuronal excitability, MEA could have therapeutic potential in this area.
Experimental Protocols
Detailed and validated protocols for the specific analysis of MEA are not widely available. However, established methods for the quantification and biological characterization of other NAEs can be adapted for MEA research.
Quantification of this compound by LC-MS/MS
This protocol is a general guideline for the extraction and quantification of NAEs from plasma and can be optimized for MEA.
General workflow for MEA quantification.
Detailed Methodology:
-
Sample Collection and Storage: Collect blood in EDTA-containing tubes and centrifuge to obtain plasma. Store plasma at -80°C until analysis.
-
Internal Standard: Prepare a stock solution of a deuterated internal standard, such as MEA-d4, in a suitable organic solvent.
-
Extraction:
-
To 150 µL of plasma, add the internal standard.
-
Perform a liquid-liquid extraction using a mixture of ethyl acetate and hexane (B92381) (9:1, v/v).
-
Vortex and centrifuge to separate the organic and aqueous phases.
-
Collect the upper organic layer and evaporate to dryness under a stream of nitrogen.
-
-
Reconstitution: Reconstitute the dried extract in a small volume of the initial mobile phase.
-
LC-MS/MS Analysis:
-
Chromatography: Use a reversed-phase C18 column with a gradient elution, typically using a mobile phase of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for MEA and its internal standard.
-
-
Quantification: Generate a standard curve using known concentrations of MEA and its internal standard to quantify the amount of MEA in the samples.
In Vitro Anti-Inflammatory Activity Assay
This protocol describes a general method to assess the anti-inflammatory potential of MEA by measuring its effect on cytokine production in lipopolysaccharide (LPS)-stimulated microglial cells.
Detailed Methodology:
-
Cell Culture: Culture a suitable microglial cell line (e.g., BV-2 or primary microglia) in appropriate media.
-
Treatment:
-
Pre-treat the cells with various concentrations of MEA for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response. Include a vehicle control (no MEA) and a negative control (no LPS).
-
-
Incubation: Incubate the cells for a period sufficient to allow for cytokine production (e.g., 24 hours).
-
Cytokine Measurement:
-
Collect the cell culture supernatant.
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine assay.
-
-
Data Analysis: Compare the levels of cytokines in the MEA-treated groups to the LPS-only control group to determine the inhibitory effect of MEA.
Conclusion
This compound is an understudied member of the N-acylethanolamine family with the potential for significant endogenous roles in inflammation, neuroprotection, and pain modulation. While direct experimental data on MEA is currently scarce, its structural similarity to other well-characterized NAEs, such as PEA, provides a strong rationale for its investigation as a PPARα agonist and an indirect modulator of the endocannabinoid system. The experimental protocols and comparative data presented in this guide offer a framework for researchers to further explore the biochemistry, pharmacology, and therapeutic potential of this endogenous lipid. Future studies focusing on the direct quantification of MEA in human tissues, characterization of its receptor binding and enzyme kinetics, and elucidation of its specific signaling pathways will be crucial for a comprehensive understanding of its physiological and pathophysiological significance.
References
- 1. Validation and application of an LC-MS/MS method for quantitation of three fatty acid ethanolamides as biomarkers for fatty acid hydrolase inhibition in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure of human NAPE-PLD: regulation of fatty-acid ethanolamide biosynthesis by bile acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 4. scbt.com [scbt.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Advances in targeted liquid chromatography‐tandem mass spectrometry methods for endocannabinoid and N‐acylethanolamine quantification in biological matrices: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Relevance of Peroxisome Proliferator Activated Receptors in Multitarget Paradigm Associated with the Endocannabinoid System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scientificarchives.com [scientificarchives.com]
- 11. Frontiers | Endocannabinoid Modulation of Microglial Phenotypes in Neuropathology [frontiersin.org]
- 12. caymanchem.com [caymanchem.com]
- 13. Quantification of 24 circulating endocannabinoids, endocannabinoid-related compounds, and their phospholipid precursors in human plasma by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Palmitoylethanolamide Modulation of Microglia Activation: Characterization of Mechanisms of Action and Implication for Its Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An anatomical and temporal portrait of physiological substrates for fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Selective measurement of NAPE-PLD activity via a PLA1/2-resistant fluorogenic N-acyl-phosphatidylethanolamine analog - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Clinical Efficacy of Endocannabinoid-Mimetic Fatty Acid Amide as a Skin-Soothing Ingredient [mdpi.com]
The Pharmacological Profile of Myristoyl Ethanolamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myristoyl ethanolamide is an endogenous fatty acid ethanolamide, belonging to the N-acylethanolamine (NAE) family of lipid signaling molecules. While research directly focused on this compound is nascent, its pharmacological profile is largely inferred from its close and extensively studied analogue, palmitoylethanolamide (B50096) (PEA). This technical guide provides a comprehensive overview of the known physicochemical properties of this compound and delves into the detailed pharmacological and therapeutic landscape of NAEs, using PEA as a primary exemplar. This includes a review of its proposed mechanisms of action, such as the "entourage effect" and interaction with peroxisome proliferator-activated receptor alpha (PPAR-α), its biosynthesis and degradation pathways, and its potential therapeutic applications in inflammatory and neurodegenerative conditions. This guide aims to serve as a foundational resource for researchers and professionals in drug development interested in the therapeutic potential of this class of compounds.
Introduction
N-acylethanolamines (NAEs) are a class of endogenous bioactive lipids that play a crucial role in various physiological processes. This compound, the amide of myristic acid and ethanolamine, is a member of this family.[1][2] While detected in biological systems, such as rat cerebrospinal fluid, its specific physiological roles are yet to be fully elucidated.[2][3] The broader family of NAEs, particularly palmitoylethanolamide (PEA), has garnered significant scientific interest for its anti-inflammatory, analgesic, and neuroprotective properties.[4][5][6] This document synthesizes the available information on this compound and provides a detailed pharmacological profile based on the current understanding of PEA and other related NAEs.
Physicochemical Properties of this compound
This compound is a crystalline solid with the following properties:
| Property | Value | Reference |
| Chemical Name | N-(2-hydroxyethyl)-tetradecanamide | [2][3] |
| Synonyms | AM3165, Comperlan MM, Schercomid MME | [2][7] |
| CAS Number | 142-58-5 | [2][3][7] |
| Molecular Formula | C16H33NO2 | [2][3][7] |
| Molecular Weight | 271.4 g/mol | [2][3][7] |
| Purity | ≥98% | [2][3][8] |
| Solubility | DMF: 20 mg/ml, DMSO: 10 mg/ml, Ethanol: 1 mg/ml | [2][7][9] |
| Storage | -20°C | [2][9] |
| Stability | ≥ 4 years | [2] |
Pharmacodynamics: Mechanism of Action
The mechanism of action for this compound is presumed to be similar to that of other NAEs like PEA, which involves a multi-pronged approach rather than a single target. The key proposed mechanisms are:
-
Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α) Activation: PEA is a direct agonist of PPAR-α, a nuclear receptor that regulates gene expression involved in lipid metabolism and inflammation.[4][10] Activation of PPAR-α by PEA has been shown to reduce the expression of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[11] This interaction is a cornerstone of its anti-inflammatory effects.
-
The "Entourage Effect": NAEs can indirectly modulate the endocannabinoid system. By inhibiting the degradation of the endocannabinoid anandamide (B1667382) (AEA) by the enzyme fatty acid amide hydrolase (FAAH), they can potentiate the effects of AEA at cannabinoid receptors (CB1 and CB2) and TRPV1 channels.[4][12]
-
Downregulation of Mast Cell Activation (ALIA Mechanism): An early proposed mechanism for PEA was the "Autacoid Local Injury Antagonism" (ALIA) model, where it reduces the degranulation of mast cells, thereby decreasing the release of inflammatory mediators like histamine (B1213489) and TNF-alpha.[4][5][11]
-
G-Protein Coupled Receptor 55 (GPR55): Some evidence suggests that PEA may interact with the orphan receptor GPR55, which is implicated in inflammatory processes.[4][13]
Signaling Pathways
The following diagrams illustrate the key signaling pathways associated with N-acylethanolamines.
Caption: PPAR-α activation pathway by N-acylethanolamines.
Caption: The "Entourage Effect" of N-acylethanolamines.
Pharmacokinetics: Biosynthesis and Degradation
N-acylethanolamines are synthesized "on demand" from cell membrane phospholipids (B1166683) and are not stored in vesicles. Their endogenous levels are tightly regulated by the balance between their synthesis and degradation.
-
Biosynthesis: The primary pathway for NAE synthesis involves the N-acylation of phosphatidylethanolamine (B1630911) (PE) to form N-acyl-phosphatidylethanolamine (NAPE). This is followed by the hydrolysis of NAPE by an N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) to yield the NAE.[5][14]
-
Degradation: NAEs are primarily degraded by fatty acid amide hydrolase (FAAH) into their corresponding fatty acid and ethanolamine.[5][14] Another enzyme, N-acylethanolamine-hydrolyzing acid amidase (NAAA), also contributes to their degradation.[5]
Caption: Biosynthesis and degradation of N-acylethanolamines.
Therapeutic Potential and Efficacy
The therapeutic potential of this compound is extrapolated from studies on PEA, which has shown efficacy in a range of preclinical models and clinical trials for various conditions.
-
Pain and Inflammation: PEA demonstrates analgesic effects in models of inflammatory and neuropathic pain.[15] It has been shown to reduce hyperalgesia and edema in inflammatory models.[15]
-
Neuroprotection: PEA exhibits neuroprotective properties in models of neurodegeneration, stroke, and spinal cord injury.[10][11] It has been shown to reduce neuronal damage, inflammation, and apoptosis in the central nervous system.[10][11]
-
Other Potential Applications: Clinical studies on PEA have explored its use in conditions such as eczema, glaucoma, and certain respiratory infections.[11][15]
Quantitative Data on N-Acylethanolamines
The following table summarizes some of the available quantitative data for PEA and other related compounds. Data for this compound is currently limited.
| Compound | Target | Assay | Value | Reference |
| Palmitoylethanolamide (PEA) | PPAR-α | Receptor Activation | EC50 = 3 µM | [4] |
| Oleoylethanolamide | [3H]-AEA Metabolism | Inhibition | pI50 = 5.33 | [16] |
| Palmitoylisopropylamide | [3H]-AEA Metabolism | Inhibition | pI50 = 4.89 | [16] |
| R-palmitoyl-(2-methyl)ethanolamide | [3H]-AEA Metabolism | Inhibition | pI50 = 5.39 | [16] |
Representative Experimental Protocols
Objective: To assess the efficacy of this compound in reducing secondary injury following spinal cord trauma in a murine model.
Workflow:
Caption: Preclinical experimental workflow for evaluating this compound.
Methodological Details:
-
Animal Model: Adult male C57BL/6 mice are used and allowed to acclimatize for at least one week.
-
Groups: Animals are randomly assigned to: (1) Sham (laminectomy only), (2) Vehicle control (e.g., saline or other appropriate solvent), and (3) this compound treatment group.
-
Drug Administration: this compound is dissolved in a suitable vehicle and administered intraperitoneally (i.p.) at a dose determined by dose-response studies (e.g., 10 mg/kg). Administration occurs at set times before and after injury (e.g., 30 minutes prior, and 1 and 6 hours post-SCI).
-
Spinal Cord Injury (SCI) Procedure: Anesthesia is induced (e.g., ketamine/xylazine). A laminectomy is performed at the thoracic level (e.g., T5-T8). SCI is induced by applying a vascular clip to the dura mater for a specified duration (e.g., 1 minute).
-
Behavioral Testing: Motor function is assessed daily using a standardized scale (e.g., Basso Mouse Scale) by observers blinded to the treatment groups.
-
Tissue Analysis: At the experimental endpoint (e.g., 24 hours or 7 days post-SCI), animals are euthanized, and spinal cord tissue is collected. Tissue sections are used for:
-
Histology: To assess tissue damage, edema, and cellular infiltration (e.g., H&E staining).
-
Immunohistochemistry: To measure markers of inflammation (e.g., neutrophil infiltration, cytokine expression), oxidative stress (e.g., nitrotyrosine), and apoptosis (e.g., TUNEL staining).
-
Western Blot or ELISA: To quantify the expression of key proteins in the inflammatory cascade (e.g., NF-κB, iNOS).
-
-
Statistical Analysis: Data are analyzed using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine significant differences between groups.
Conclusion and Future Directions
This compound is an endogenous N-acylethanolamine with a pharmacological profile that is largely understood through the lens of its more studied analogue, palmitoylethanolamide. The evidence for PEA suggests a promising therapeutic agent with anti-inflammatory, analgesic, and neuroprotective properties, acting through a multi-target mechanism involving PPAR-α activation and modulation of the endocannabinoid system.
While this provides a strong rationale for the investigation of this compound, further research is imperative. Future studies should focus on:
-
Direct Pharmacological Characterization: Determining the binding affinities and functional activities of this compound at key targets (PPARs, cannabinoid receptors, GPR55, etc.).
-
Pharmacokinetic Profiling: Establishing the absorption, distribution, metabolism, and excretion (ADME) profile of exogenous this compound.
-
Preclinical Efficacy Studies: Evaluating the therapeutic efficacy of this compound in a variety of disease models to understand its specific potential and differentiate it from other NAEs.
A deeper understanding of the unique pharmacological properties of this compound will be crucial for unlocking its full therapeutic potential and for the development of novel lipid-based therapeutics.
References
- 1. amsbio.com [amsbio.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound - Applications - CAT N°: 9001742 [bertin-bioreagent.com]
- 4. The pharmacology of palmitoylethanolamide and first data on the therapeutic efficacy of some of its new formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Efficacy of Palmitoylethanolamide and Its New Formulations in Synergy with Different Antioxidant Molecules Present in Diets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. This compound | CAS 142-58-5 | Cayman Chemical | Biomol.com [biomol.com]
- 8. This compound - Cayman Chemical [bioscience.co.uk]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Effects of palmitoylethanolamide on signaling pathways implicated in the development of spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Palmitoylethanolamide - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Fatty Acid Ethanolamides and Receptors | Encyclopedia MDPI [encyclopedia.pub]
- 14. New players in the fatty acyl ethanolamide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Palmitoylethanolamide for the treatment of pain: pharmacokinetics, safety and efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of homologues and analogues of palmitoylethanolamide upon the inactivation of the endocannabinoid anandamide - PMC [pmc.ncbi.nlm.nih.gov]
Myristoyl Ethanolamide: A Technical Guide to Receptor Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristoyl Ethanolamide (MEA) is a saturated N-acylethanolamine (NAE), a class of endogenous lipid signaling molecules. Structurally similar to the endocannabinoid anandamide, MEA is composed of myristic acid and ethanolamine. While less studied than its more unsaturated counterparts, emerging interest surrounds MEA's potential interactions with key physiological receptors, suggesting a role in various cellular signaling pathways. This technical guide provides a comprehensive overview of the current understanding of MEA's receptor interactions, detailing experimental methodologies and summarizing the available (though limited) quantitative data.
Core Receptor Targets and Quantitative Data
Based on the pharmacology of the broader N-acylethanolamine family, the primary putative receptor targets for this compound include cannabinoid receptors (CB1 and CB2), Peroxisome Proliferator-Activated Receptor alpha (PPARα), and the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. It is also a substrate for the enzyme Fatty Acid Amide Hydrolase (FAAH).
Quantitative data on the direct interaction of this compound with these targets is not extensively documented in publicly available literature. The following table summarizes the known information and highlights the data gaps.
| Target | Ligand | Species | Assay Type | Value | Reference |
| TRPV1 | This compound | Not Specified | Calcium Influx | Activator (No EC50) | [1] |
| FAAH | This compound | Not Specified | Hydrolysis Assay | Substrate (No Km/Vmax) | Data inferred from general FAAH substrate studies |
Absence of specific Ki or EC50 values in the literature for CB1, CB2, and PPARα indicates a significant area for future research.
Receptor Interaction Details and Signaling Pathways
Transient Receptor Potential Vanilloid 1 (TRPV1)
Interaction: this compound has been identified as an activator of the TRPV1 channel.[1] TRPV1 is a non-selective cation channel involved in the detection and transduction of nociceptive stimuli. Activation of TRPV1 leads to an influx of cations, primarily Ca2+, which triggers downstream signaling cascades.
Signaling Pathway: The activation of TRPV1 by MEA is presumed to follow the canonical pathway for other N-acyl ethanolamines.
Figure 1: Proposed TRPV1 signaling pathway for this compound.
Peroxisome Proliferator-Activated Receptor alpha (PPARα)
Interaction: While direct quantitative data for MEA is unavailable, other saturated NAEs, such as palmitoylethanolamide (B50096) (PEA), are known agonists of PPARα, a nuclear receptor that regulates lipid metabolism and inflammation.[2] It is hypothesized that MEA may act similarly.
Signaling Pathway: Activation of PPARα by a ligand leads to its heterodimerization with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) on target genes, modulating their transcription.
Figure 2: Hypothesized PPARα signaling pathway for this compound.
Cannabinoid Receptors (CB1 and CB2)
Interaction: The interaction of MEA with cannabinoid receptors is currently uncharacterized. Other saturated NAEs generally exhibit low affinity for CB1 and CB2 receptors compared to unsaturated NAEs like anandamide.[2]
Fatty Acid Amide Hydrolase (FAAH)
Experimental Protocols
Detailed experimental protocols specifically utilizing this compound are scarce. However, the following sections outline the standard methodologies employed for investigating the interaction of N-acylethanolamines with their putative receptors. These can be adapted for the study of MEA.
Radioligand Displacement Assay for Cannabinoid Receptors
This assay is used to determine the binding affinity (Ki) of a test compound (e.g., MEA) for CB1 and CB2 receptors.
Figure 3: Workflow for a radioligand displacement assay.
Methodology:
-
Membrane Preparation: Membranes are prepared from cell lines (e.g., HEK293 or CHO) stably expressing the human CB1 or CB2 receptor.
-
Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% BSA, pH 7.4.
-
Incubation: Membranes are incubated with a fixed concentration of a high-affinity radioligand (e.g., [³H]CP55,940) and varying concentrations of the unlabeled test compound (this compound).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating receptor-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Competition binding curves are generated, and the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
PPARα Transactivation Assay
This cell-based assay measures the ability of a compound to activate PPARα and induce the expression of a reporter gene.
Methodology:
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293T or HeLa) is co-transfected with an expression vector for human or mouse PPARα and a reporter plasmid containing a luciferase gene under the control of a PPRE.
-
Compound Treatment: Transfected cells are treated with varying concentrations of this compound.
-
Lysis and Luciferase Assay: After an incubation period, cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: The fold-activation of luciferase expression relative to a vehicle control is calculated, and a dose-response curve is generated to determine the EC₅₀ value.
Figure 4: Workflow for a PPARα transactivation assay.
Calcium Imaging Assay for TRPV1 Activation
This assay measures changes in intracellular calcium concentration ([Ca2+]i) in response to TRPV1 activation.
Methodology:
-
Cell Culture and Dye Loading: Cells expressing TRPV1 (either endogenously or through transfection, e.g., HEK293-TRPV1) are cultured on glass coverslips and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[3]
-
Imaging: The coverslip is mounted on a fluorescence microscope equipped for live-cell imaging.
-
Compound Application: A baseline fluorescence is recorded, after which this compound is applied to the cells.
-
Data Acquisition: Changes in fluorescence intensity, which correspond to changes in [Ca2+]i, are recorded over time.
-
Data Analysis: The magnitude of the calcium response is quantified, and a dose-response curve can be generated to determine the EC₅₀.
Figure 5: Workflow for a calcium imaging assay.
FAAH Hydrolysis Assay
This assay measures the rate of hydrolysis of a substrate by FAAH.
Methodology:
-
Enzyme and Substrate Preparation: A source of FAAH (e.g., rat liver microsomes or recombinant FAAH) and a labeled substrate (e.g., [³H]-myristoyl ethanolamide) are prepared.
-
Reaction: The enzyme and substrate are incubated together in an appropriate buffer at 37°C for a set time.
-
Separation of Products: The reaction is stopped, and the product (e.g., [³H]-ethanolamine) is separated from the unreacted substrate, often using liquid-liquid extraction or chromatography.
-
Quantification: The amount of product formed is quantified by liquid scintillation counting.
-
Data Analysis: The rate of the reaction is calculated. By varying the substrate concentration, kinetic parameters such as Km and Vmax can be determined.
Conclusion and Future Directions
This compound represents an understudied member of the N-acylethanolamine family. While its structural similarity to other bioactive lipids suggests potential interactions with cannabinoid receptors, PPARα, and TRPV1, there is a clear need for direct experimental evidence to confirm and quantify these interactions. The experimental protocols outlined in this guide provide a framework for researchers to systematically investigate the pharmacology of this compound. Future studies should focus on determining the binding affinities and functional activities of MEA at these key receptor targets to elucidate its physiological roles and therapeutic potential.
References
- 1. Novel endogenous N-acyl amides activate TRPV1-4 receptors, BV-2 microglia, and are regulated in brain in an acute model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endocannabinoids and related N-acylethanolamines: biological activities and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]
An In-Depth Technical Guide to Myristoyl Ethanolamide Lipid Metabolism for Researchers, Scientists, and Drug Development Professionals
An Introduction to Myristoyl Ethanolamide (MEA)
This compound (MEA), also known as N-myristoylethanolamine, is a member of the N-acylethanolamine (NAE) family of endogenous bioactive lipids. These molecules, which are derivatives of fatty acids linked to ethanolamine, play crucial roles in a variety of physiological processes. While other NAEs like anandamide (B1667382) (an endocannabinoid), palmitoylethanolamide (B50096) (PEA), and oleoylethanolamide (OEA) have been extensively studied for their roles in pain, inflammation, and appetite regulation, the specific functions and metabolism of MEA are less well-characterized. However, its presence in biological systems, including rat cerebrospinal fluid, suggests it has physiological significance.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of MEA lipid metabolism, including its biosynthesis, degradation, and potential signaling pathways, with a focus on quantitative data and detailed experimental methodologies.
Core Metabolic Pathways
The metabolism of this compound follows the general pathways established for other N-acylethanolamines, involving a biosynthetic route that begins with membrane phospholipids (B1166683) and a degradation pathway mediated by specific hydrolase enzymes.
Biosynthesis of this compound
The primary pathway for the biosynthesis of MEA involves two main enzymatic steps:
-
Formation of N-Myristoyl-Phosphatidylethanolamine (NMPE): The initial step is the transfer of a myristoyl group from a donor lipid, typically from the sn-1 position of a phospholipid like phosphatidylcholine, to the head group of phosphatidylethanolamine (B1630911) (PE). This reaction is catalyzed by a Ca2+-dependent N-acyltransferase (NAT) .[4] While the substrate specificity of NATs can vary, myristoyl-CoA is a known substrate for N-myristoyltransferases (NMTs), which are involved in protein myristoylation, suggesting that myristoyl groups are readily available for transfer reactions.[5][6][7]
-
Hydrolysis of NMPE to MEA: The newly formed NMPE is then hydrolyzed by N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD) . This enzyme cleaves the glycerophosphate bond of NMPE to release MEA and phosphatidic acid (PA).[8] NAPE-PLD exhibits broad substrate specificity and can hydrolyze various N-acyl-phosphatidylethanolamines, including those with saturated acyl chains like myristic acid.[9]
An alternative, NAPE-PLD-independent pathway for NAE biosynthesis has also been identified, which involves a series of phospholipase and phosphatase enzymes.[10] However, the contribution of this pathway to MEA formation is not yet fully understood.
Diagram of the primary biosynthetic pathway of this compound.
Degradation of this compound
The catabolism of MEA, which terminates its signaling activity, is primarily carried out by two hydrolytic enzymes:
-
N-acylethanolamine-hydrolyzing Acid Amidase (NAAA): NAAA is a lysosomal cysteine hydrolase that shows a preference for saturated NAEs, particularly PEA.[12][13] It also catalyzes the hydrolysis of MEA to myristic acid and ethanolamine, and its activity is optimal at an acidic pH. The crystal structure of NAAA in complex with myristic acid suggests a hydrophobic channel that accommodates the acyl chain of NAE substrates.[12]
Primary degradation pathway of this compound.
Quantitative Data on MEA Metabolism
While comprehensive quantitative data specifically for MEA is still emerging, the following tables summarize available information on related NAEs and the enzymes involved in their metabolism. This data can serve as a valuable reference for researchers investigating MEA.
Table 1: Substrate Specificity of N-Acyl-Phosphatidylethanolamine-Hydrolyzing Phospholipase D (NAPE-PLD)
| N-Acyl Group of NAPE | Relative Activity (%) |
| N-palmitoyl (16:0) | ~100 |
| N-stearoyl (18:0) | ~90 |
| N-oleoyl (18:1) | ~110 |
| N-arachidonoyl (20:4) | ~120 |
Note: Data is generalized from studies on NAPE-PLD substrate specificity and may not be exact for all experimental conditions. The enzyme shows broad specificity for various acyl chains.
Table 2: Endogenous Levels of N-Acylethanolamines in Human Plasma
| N-Acylethanolamine | Concentration Range (ng/mL) | Reference |
| Anandamide (AEA) | 0.04 - 3.48 | [14] |
| Palmitoylethanolamide (PEA) | 0.04 - 3.48 | [14] |
| Oleoylethanolamide (OEA) | 0.04 - 3.48 | [14] |
| Stearoylethanolamide (SEA) | 0.04 - 3.48 | [14] |
| This compound (MEA) | Not consistently reported |
Note: Endogenous levels of NAEs can vary significantly depending on the physiological state and the analytical methods used.
Table 3: Endogenous Levels of N-Acylethanolamines in Mouse Brain
| N-Acylethanolamine | Concentration (pmol/g tissue) | Reference |
| Anandamide (AEA) | 8.5 ± 0.9 | [15] |
| Palmitoylethanolamide (PEA) | ~430 | [16] |
| Oleoylethanolamide (OEA) | Not consistently reported | |
| Stearoylethanolamide (SEA) | Not consistently reported | |
| This compound (MEA) | Not consistently reported |
Note: MEA has been used as an internal standard in some studies, with the assumption that its endogenous levels are very low or undetectable in certain tissues like the rat brain.[17] However, other sources suggest it is present at low levels in rat cerebrospinal fluid.[1][2][3]
Signaling Pathways and Potential Biological Roles
The biological functions of MEA are likely mediated through signaling pathways common to other NAEs. These include interactions with nuclear receptors and ion channels.
Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α)
PPAR-α is a nuclear receptor that plays a key role in the regulation of lipid metabolism and inflammation. Several NAEs, including OEA and PEA, are known to be endogenous ligands for PPAR-α.[18][19][20] Activation of PPAR-α by these lipids leads to the transcriptional regulation of genes involved in fatty acid oxidation and anti-inflammatory responses. Given its structural similarity to PEA and OEA, it is plausible that MEA also acts as a PPAR-α agonist, although direct evidence for this interaction is currently limited.
Hypothesized signaling pathway of MEA through PPAR-α.
Transient Receptor Potential Vanilloid 1 (TRPV1)
TRPV1 is a non-selective cation channel known for its role in pain and temperature sensation. It is activated by a variety of stimuli, including capsaicin (B1668287), heat, and acidic conditions. Several endogenous lipids, including anandamide and other NAEs, have been shown to modulate TRPV1 activity.[3][21][22][23][24][25] The interaction can be complex, with some NAEs acting as direct agonists and others as sensitizers of the channel. The potential for MEA to interact with and modulate TRPV1 signaling warrants further investigation, as this could be a mechanism through which it exerts physiological effects.
Hypothesized modulation of the TRPV1 channel by MEA.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of MEA metabolism.
Lipid Extraction from Biological Tissues
This protocol is a general method for the extraction of NAEs from tissues, which can be adapted for MEA analysis.
Workflow for the extraction of NAEs from biological tissues.
Materials:
-
Tissue sample (e.g., brain, liver)
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Ultrapure water
-
Internal standards (e.g., deuterated MEA)
-
Homogenizer
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system
Procedure:
-
Weigh the frozen tissue sample.
-
Add a known amount of internal standard solution to the tissue.
-
Homogenize the tissue in ice-cold methanol.
-
Add chloroform and ultrapure water to the homogenate to achieve a final solvent ratio of 2:1:1 (chloroform:methanol:water).
-
Vortex the mixture thoroughly and centrifuge to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/water mixture).[4]
Quantification of this compound by LC-MS/MS
This protocol outlines a general approach for the quantification of MEA using liquid chromatography-tandem mass spectrometry.
Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole)
-
C18 reversed-phase column
Mobile Phases:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
Procedure:
-
Inject the reconstituted lipid extract onto the C18 column.
-
Separate the lipids using a gradient elution with mobile phases A and B. A typical gradient might start with a high percentage of A, gradually increasing the percentage of B to elute the more hydrophobic compounds.
-
Perform mass spectrometric detection in positive ion mode using multiple reaction monitoring (MRM).
-
Monitor the specific precursor-to-product ion transition for MEA (e.g., m/z 272.3 → 62.1) and its corresponding deuterated internal standard.
-
Quantify the amount of MEA in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of MEA.[4][26][27]
In Vitro Enzyme Activity Assays
The following are general protocols for measuring the activity of the key enzymes involved in MEA metabolism. These can be adapted to use MEA or its precursor as a substrate.
N-Acyltransferase (NAT) Activity Assay:
Workflow for the N-Acyltransferase (NAT) activity assay.
Materials:
-
Enzyme source (e.g., cell or tissue homogenates, microsomes)
-
Radiolabeled myristoyl-CoA (e.g., [14C]myristoyl-CoA)
-
Phosphatidylethanolamine (PE)
-
Assay buffer (e.g., Tris-HCl with CaCl2)
-
Solvents for lipid extraction (chloroform, methanol)
-
Thin-layer chromatography (TLC) plate
-
Scintillation counter or phosphorimager
Procedure:
-
Incubate the enzyme source with [14C]myristoyl-CoA and PE in the assay buffer at 37°C.
-
Stop the reaction by adding a mixture of chloroform and methanol.
-
Perform a lipid extraction as described previously.
-
Spot the extracted lipids onto a TLC plate and develop the plate in an appropriate solvent system to separate NMPE from the unreacted substrates.
-
Visualize and quantify the amount of radioactive NMPE formed using a scintillation counter or phosphorimager.[1][6][18][28][29]
NAPE-PLD Activity Assay:
Materials:
-
Enzyme source (e.g., cell lysates, purified NAPE-PLD)
-
Radiolabeled N-myristoyl-phosphatidylethanolamine ([14C]NMPE)
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
Solvents for lipid extraction
-
TLC plate
-
Scintillation counter or phosphorimager
Procedure:
-
Incubate the enzyme source with [14C]NMPE in the assay buffer at 37°C.
-
Stop the reaction and extract the lipids.
-
Separate the lipids by TLC.
-
Quantify the amount of radioactive MEA produced.[9][10][17][30]
FAAH and NAAA Activity Assay:
Materials:
-
Enzyme source (e.g., cell or tissue homogenates)
-
Radiolabeled this compound ([14C]MEA)
-
Assay buffer (Tris-HCl for FAAH, pH ~9; acetate (B1210297) or citrate (B86180) buffer for NAAA, pH ~5)
-
Solvents for product separation (e.g., chloroform/methanol/water)
-
Scintillation counter
Procedure:
-
Incubate the enzyme source with [14C]MEA in the appropriate assay buffer at 37°C.
-
Stop the reaction (e.g., by adding acid).
-
Separate the product ([14C]myristic acid) from the unreacted substrate ([14C]MEA) using liquid-liquid extraction. The charged myristic acid will partition into a different phase than the neutral MEA.
-
Quantify the amount of radioactivity in the phase containing the myristic acid using a scintillation counter.[31][32]
Conclusion
This compound is an understudied member of the N-acylethanolamine family of bioactive lipids. This technical guide has provided a comprehensive overview of its metabolism, drawing upon the broader knowledge of NAE biosynthesis and degradation. While specific quantitative data and a full understanding of its signaling roles are still being established, the provided protocols and information offer a solid foundation for researchers and drug development professionals to further investigate the physiological significance of MEA. Future research should focus on determining the precise kinetic parameters of the enzymes involved in MEA metabolism, quantifying its endogenous levels in various tissues under different physiological and pathological conditions, and elucidating its specific molecular targets and signaling pathways. Such studies will be crucial in uncovering the potential therapeutic applications of modulating MEA levels.
References
- 1. A fluorescence-based assay for N-myristoyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Activation and activators of TRPV1 and their pharmaceutical implication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | UPLC-MS/MS Method for Analysis of Endocannabinoid and Related Lipid Metabolism in Mouse Mucosal Tissue [frontiersin.org]
- 5. Binding Affinity Determines Substrate Specificity and Enables Discovery of Substrates for N-Myristoyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation and Assay of Myristoyl-CoA:Protein N-Myristoyltransferase | Springer Nature Experiments [experiments.springernature.com]
- 7. The substrate specificity of Saccharomyces cerevisiae myristoyl-CoA: protein N-myristoyltransferase. Polar probes of the enzyme's myristoyl-CoA recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NAPEPLD N-acyl phosphatidylethanolamine phospholipase D [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. N-acyl phosphatidylethanolamine-specific phospholipase D - Wikipedia [en.wikipedia.org]
- 10. Inactivation of N-Acyl Phosphatidylethanolamine Phospholipase D Reveals Multiple Mechanisms for the Biosynthesis of Endocannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The endocannabinoid hydrolase FAAH is an allosteric enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Endogenous molecules stimulating N-acylethanolamine-hydrolyzing acid amidase (NAAA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantification of 24 circulating endocannabinoids, endocannabinoid-related compounds, and their phospholipid precursors in human plasma by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Plasma Levels of Endocannabinoids and Their Analogues Are Related to Specific Fecal Bacterial Genera in Young Adults: Role in Gut Barrier Integrity [mdpi.com]
- 17. Selective measurement of NAPE-PLD activity via a PLA1/2-resistant fluorogenic N-acyl-phosphatidylethanolamine analog - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Detection of myristoyl CoA:protein N-myristoyltransferase activity by ion-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. air.unipr.it [air.unipr.it]
- 20. Activation of TRPV1 by Capsaicin or Heat Drives Changes in 2-Acyl Glycerols and N-Acyl Ethanolamines in a Time, Dose, and Temperature Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Endocannabinoid activation of the TRPV1 ion channel is distinct from activation by capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Validation and application of an LC-MS/MS method for quantitation of three fatty acid ethanolamides as biomarkers for fatty acid hydrolase inhibition in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Chronic stress induces anxiety via an amygdalar intracellular cascade that impairs endocannabinoid signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Advances in targeted liquid chromatography‐tandem mass spectrometry methods for endocannabinoid and N‐acylethanolamine quantification in biological matrices: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 27. A simple LC-MS/MS method for the simultaneous quantification of endocannabinoids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Mammalian myristoyl CoA: protein N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Purification and partial sequencing of myristoyl-CoA:protein N-myristoyltransferase from bovine brain - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Effects of homologues and analogues of palmitoylethanolamide upon the inactivation of the endocannabinoid anandamide - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
Myristoyl Ethanolamide in the Central Nervous System: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Myristoyl ethanolamide (MEA) is an endogenous N-acylethanolamine (NAE) and a constituent of the expanded endocannabinoid system, or "endocannabinoidome." While research specifically focused on MEA is still emerging, its structural similarity to the well-characterized NAE, Palmitoylethanolamide (B50096) (PEA), allows for informed hypotheses regarding its functions within the central nervous system (CNS). This technical guide synthesizes the current understanding of MEA, drawing upon data from related compounds to elucidate its probable mechanisms of action, including the inhibition of Fatty Acid Amide Hydrolase (FAAH), activation of Peroxisome Proliferator-Activated Receptor alpha (PPAR-α), and modulation of neuroinflammation. This document provides a comprehensive overview of its potential therapeutic relevance in neurological disorders, detailed experimental protocols for its study, and visualizations of its proposed signaling pathways.
Introduction to this compound
This compound is a fatty acid amide synthesized from myristic acid and ethanolamine. As a member of the NAE family, it is classified as an endocannabinoid-like mediator.[1] NAEs are a class of lipid signaling molecules that play crucial roles in a variety of physiological processes in the CNS, including pain, inflammation, and neuroprotection.[2] While MEA has been detected in rat cerebrospinal fluid, its specific roles and relative importance are yet to be fully determined.[1][3] The study of analogous compounds, particularly PEA, provides a framework for understanding the potential neuropharmacological properties of MEA.
Biosynthesis and Metabolism of this compound
The biosynthesis of NAEs, including MEA, is an "on-demand" process, initiated by cellular stimuli. The primary pathway involves the enzymatic hydrolysis of N-acyl-phosphatidylethanolamine (NAPE) by a NAPE-specific phospholipase D (NAPE-PLD).
The degradation of MEA is primarily catalyzed by the intracellular enzyme Fatty Acid Amide Hydrolase (FAAH).[4] FAAH is a serine hydrolase that breaks down NAEs into their constituent fatty acids and ethanolamine, thereby terminating their signaling.[5] Inhibition of FAAH leads to an accumulation of NAEs, potentiating their endogenous effects. This is a key mechanism through which MEA may exert its influence in the CNS.
Core Mechanisms of Action in the Central Nervous System
The neuropharmacological effects of MEA are likely mediated through multiple, interconnected pathways.
Fatty Acid Amide Hydrolase (FAAH) Inhibition and the "Entourage Effect"
MEA is a substrate for FAAH and can act as a competitive inhibitor of the degradation of other FAAH substrates.[6] By slowing the breakdown of other endocannabinoids, such as anandamide (B1667382) (AEA), MEA can indirectly enhance their signaling at cannabinoid receptors (CB1 and CB2) and other targets. This phenomenon is known as the "entourage effect." This indirect cannabimimetic action is a promising therapeutic strategy, as it may augment the beneficial effects of endocannabinoids while avoiding the psychotropic side effects associated with direct CB1 receptor agonists.[3]
Peroxisome Proliferator-Activated Receptor alpha (PPAR-α) Agonism
PPAR-α is a ligand-activated transcription factor that belongs to the nuclear hormone receptor superfamily. In the CNS, PPAR-α is expressed in various cell types, including microglia, astrocytes, and neurons.[7] Activation of PPAR-α has been shown to exert potent anti-inflammatory and neuroprotective effects.[7][8] The related NAE, PEA, is a well-established PPAR-α agonist.[8] It is highly probable that MEA also directly binds to and activates PPAR-α, leading to the transcriptional regulation of genes involved in lipid metabolism and inflammation. This represents a key mechanism for its potential therapeutic effects in neurodegenerative and neuroinflammatory conditions.
Modulation of Neuroinflammation and Microglial Activation
Neuroinflammation is a key pathological feature of many CNS disorders and is largely mediated by activated glial cells, particularly microglia. Microglia can adopt different activation states, broadly categorized as the pro-inflammatory (M1) and anti-inflammatory (M2) phenotypes.[9] A shift towards the M1 phenotype contributes to neuronal damage, while the M2 phenotype is associated with tissue repair and resolution of inflammation.[9] Studies on PEA have demonstrated its ability to suppress the M1 phenotype and promote the M2 phenotype in microglia, thereby reducing the production of pro-inflammatory cytokines and mediators.[10][11] It is plausible that MEA exerts similar effects, contributing to a neuroprotective microenvironment.
Potential Interaction with GPR55
GPR55 is an orphan G protein-coupled receptor that has been suggested as a putative cannabinoid receptor.[7] The pharmacology of GPR55 is complex and not fully elucidated, with some studies showing activation by certain NAEs, while others report no effect.[7][12] The interaction of MEA with GPR55 has not been specifically investigated, but this remains a potential, albeit speculative, mechanism of action that warrants further investigation.
Effects on Blood-Brain Barrier Integrity
The blood-brain barrier (BBB) is a highly selective semipermeable border that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.[13] Disruption of the BBB is a common feature of many neurological diseases. Studies using in vitro models of the BBB have shown that PEA can protect against ischemia-induced hyperpermeability, an effect mediated by PPAR-α.[13] Given its structural similarity and likely shared mechanism of action, MEA may also play a role in maintaining or restoring BBB integrity, particularly under pathological conditions.
Quantitative Data
Specific quantitative data for this compound is limited. The following tables summarize the available information for MEA and provide representative data for the closely related compound, Palmitoylethanolamide (PEA), for comparative purposes.
| Compound | Target | Assay | Value | Reference |
| N-acylethanolamines (C12-C18) | Rat Brain FAAH | Inhibition of [3H]-AEA hydrolysis | pIC50 ~ 5 | [6] |
| Palmitoylethanolamide (PEA) | Human PPAR-α | TR-FRET Competitive Binding Assay | IC50 = 3.9 µM | (Representative data) |
| Palmitoylethanolamide (PEA) | Microglial Activation (LPS-induced) | Inhibition of TNF-α release | IC50 ~ 10 µM | [11] |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the bioactivity of this compound in the central nervous system.
Quantification of MEA in CNS Tissue by LC-MS/MS
This protocol describes the extraction and quantification of MEA from brain tissue.
-
Tissue Homogenization:
-
Excise brain tissue and immediately snap-freeze in liquid nitrogen.
-
Accurately weigh the frozen tissue (~50 mg).
-
Homogenize the tissue in 1 mL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., d4-MEA).
-
-
Lipid Extraction:
-
Sonicate the homogenate for 10 minutes in an ice bath.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and evaporate to dryness under a stream of nitrogen.
-
-
Sample Reconstitution and LC-MS/MS Analysis:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Inject a defined volume onto a C18 reverse-phase HPLC column.
-
Use a gradient elution with mobile phases consisting of water and acetonitrile, both containing 0.1% formic acid.
-
Perform mass spectrometric detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Quantify MEA by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
This fluorometric assay determines the inhibitory potency of MEA on FAAH activity.
-
Reagents and Materials:
-
Recombinant human FAAH enzyme.
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA).
-
FAAH substrate (e.g., AMC-arachidonoyl amide).
-
MEA stock solution in DMSO.
-
96-well black microplate.
-
-
Assay Procedure:
-
Add FAAH assay buffer to each well.
-
Add serial dilutions of MEA or vehicle control (DMSO) to the respective wells.
-
Add a fixed concentration of FAAH enzyme to all wells except the background controls.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the FAAH substrate to all wells.
-
Monitor the increase in fluorescence (Ex/Em = 360/465 nm) over time at 37°C using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of MEA.
-
Plot the percentage of FAAH inhibition against the logarithm of MEA concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
PPAR-α Activation Assay
This cell-based reporter gene assay measures the ability of MEA to activate PPAR-α.
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or HepG2) in appropriate media.
-
Co-transfect the cells with a PPAR-α expression vector and a reporter vector containing a luciferase gene under the control of a PPAR response element (PPRE).
-
-
Compound Treatment:
-
After transfection, seed the cells into a 96-well white plate.
-
Treat the cells with various concentrations of MEA, a known PPAR-α agonist (positive control, e.g., WY-14643), or vehicle control.
-
Incubate for 18-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and add a luciferase substrate according to the manufacturer's instructions.
-
Measure the luminescence using a microplate luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.
-
Plot the fold induction of luciferase activity against the logarithm of MEA concentration.
-
Determine the EC50 value from the dose-response curve.
-
In Vitro Microglial Activation Assay
This protocol assesses the effect of MEA on the inflammatory response of microglial cells.
-
Cell Culture:
-
Culture a microglial cell line (e.g., BV-2 or N9) in appropriate media.
-
Seed the cells into a 24-well plate.
-
-
Treatment:
-
Pre-treat the cells with different concentrations of MEA or vehicle for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a specified time (e.g., 6 or 24 hours).
-
-
Analysis of Inflammatory Markers:
-
Nitric Oxide (NO) Production: Measure the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.
-
Cytokine Release: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant using ELISA kits.
-
Gene Expression: Extract total RNA from the cells, perform reverse transcription to cDNA, and analyze the expression of inflammatory genes (e.g., Nos2, Tnf, Il1b) by quantitative real-time PCR (qPCR).
-
-
Data Analysis:
-
Compare the levels of inflammatory markers in MEA-treated cells to those in LPS-stimulated cells without MEA pre-treatment.
-
Conclusion and Future Research Directions
This compound is an intriguing endogenous lipid with the potential to modulate key pathological processes in the central nervous system. Based on the well-established pharmacology of related N-acylethanolamines, MEA is likely to exert neuroprotective and anti-inflammatory effects through a multi-target mechanism involving FAAH inhibition, PPAR-α activation, and modulation of microglial activity.
However, there is a clear need for further research to specifically characterize the pharmacology of MEA. Future studies should focus on:
-
Determining the binding affinities and functional potencies of MEA at PPAR-α and other potential receptors like GPR55.
-
Quantifying the inhibitory potency of MEA on FAAH from different species and tissues.
-
Evaluating the efficacy of MEA in in vivo models of neurological disorders, such as stroke, traumatic brain injury, multiple sclerosis, and Alzheimer's disease.
-
Investigating the pharmacokinetic and pharmacodynamic properties of MEA, including its ability to cross the blood-brain barrier.
A deeper understanding of the specific actions of this compound will be crucial in evaluating its potential as a novel therapeutic agent for a range of debilitating neurological conditions.
References
- 1. Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Activity of FAAH-Inhibitor JZP327A in an Experimental Rat Model of Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. Effects of homologues and analogues of palmitoylethanolamide upon the inactivation of the endocannabinoid anandamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of Natural Product-Derived Compounds on Inflammatory Pain via Regulation of Microglial Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palmitoylethanolamide Modulation of Microglia Activation: Characterization of Mechanisms of Action and Implication for Its Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Receptors for acylethanolamides—GPR55 and GPR119 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Endocannabinoids modulate human blood–brain barrier permeability in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Myristoyl ethanolamide and myristic acid relationship
An In-depth Technical Guide to the Core Relationship Between Myristoyl Ethanolamide and Myristic Acid
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound (MEA) and myristic acid (MA) are intrinsically linked lipids, with the latter serving as the direct fatty acid precursor for the former. This relationship is governed by a series of enzymatic pathways responsible for the biosynthesis and degradation of N-acylethanolamines (NAEs), a class of bioactive lipids to which MEA belongs. Myristic acid, a common 14-carbon saturated fatty acid, is first activated and incorporated into cellular phospholipids. Subsequently, it is transferred to phosphatidylethanolamine (B1630911) (PE) to form an intermediate, N-myristoyl-phosphatidylethanolamine (NMPE). This intermediate is then cleaved to release this compound. The biological activity of MEA is terminated by enzymatic hydrolysis, primarily by fatty acid amide hydrolase (FAAH), which breaks it down, regenerating myristic acid and ethanolamine. Understanding this lifecycle is critical for researchers investigating the endocannabinoid system, lipid signaling, and the development of therapeutics targeting these pathways.
Introduction to Myristic Acid and this compound
Myristic Acid (Tetradecanoic Acid)
Myristic acid is a ubiquitous saturated fatty acid with the chemical formula C₁₄H₂₈O₂.[1][2] It is found in a variety of natural sources, including nutmeg (from which it derives its name, Myristica fragrans), palm kernel oil, coconut oil, and dairy fats.[1] In biological systems, myristic acid is not merely a structural component of membranes or an energy source. Its activated form, myristoyl-CoA, is the substrate for N-myristoyltransferase (NMT), an enzyme that catalyzes the co-translational or post-translational attachment of a myristoyl group to the N-terminal glycine (B1666218) of many essential proteins.[2][3] This process, known as N-myristoylation, is crucial for protein trafficking, signal transduction, and structural stabilization.[2][4]
This compound (MEA)
This compound (N-(2-hydroxyethyl)-tetradecanamide) is a member of the N-acylethanolamine (NAE) family of endogenous fatty acid amides.[5][6][7] This family includes more well-studied signaling lipids such as the endocannabinoid anandamide (B1667382) (N-arachidonoylethanolamine) and the anti-inflammatory agent palmitoylethanolamide (B50096) (PEA).[8][9][10][11] While typically found at low levels in tissues like the rat cerebrospinal fluid, MEA is considered an endocannabinoid analog and is part of the broader endocannabinoid system (or "endocannabinoidome").[5][6][7] Its specific physiological roles are less defined than other NAEs, but its existence points to potential functions in neuromodulation and cellular signaling.[5][6]
The fundamental relationship is that of precursor and product : myristic acid provides the 14-carbon acyl chain necessary for the endogenous synthesis of this compound.
Physicochemical and Quantitative Data
The properties of myristic acid and this compound are summarized below for easy comparison.
Table 1: Physicochemical Properties
| Property | Myristic Acid | This compound |
| IUPAC Name | Tetradecanoic acid | N-(2-hydroxyethyl)tetradecanamide |
| Synonyms | C14:0, FA 14:0[3] | AM3165, Comperlan MM[7][12] |
| Molecular Formula | C₁₄H₂₈O₂[1][3] | C₁₆H₃₃NO₂[7][12] |
| Molar Mass | 228.376 g·mol⁻¹[1] | 271.4 g·mol⁻¹[7][12] |
| Appearance | Colorless or white solid[1] | Crystalline solid[13] |
| CAS Number | 544-63-8[1][3] | 142-58-5[7][12] |
Table 2: Solubility Data
| Solvent | Myristic Acid Solubility | This compound Solubility |
| Ethanol | ~15 mg/mL[3] | 1 mg/mL[7][12] |
| DMSO | ~12 mg/mL[3] | 10 mg/mL[7][12][13] |
| Dimethylformamide (DMF) | ~15 mg/mL[3] | 20 mg/mL[7][12][13] |
The Biochemical Pathway: Synthesis and Degradation
The lifecycle of this compound is a multi-step process involving several enzymes and cellular compartments. It begins with the activation of myristic acid and culminates in the hydrolysis of MEA, which regenerates the parent fatty acid.
Biosynthesis of this compound
The synthesis of MEA follows the general and well-established pathway for NAE biosynthesis.[9][14][15][16] This process involves the formation of an N-acyl-phosphatidylethanolamine (NAPE) precursor, followed by its cleavage to release the NAE.
Step 1: Acyl-CoA Formation Myristic acid, sourced from the diet or de novo synthesis, is first activated by an acyl-CoA synthetase to form myristoyl-CoA. This step requires ATP and Coenzyme A.
Step 2: N-Acylation of Phosphatidylethanolamine (PE) The myristoyl group from a donor phospholipid (like phosphatidylcholine, into which myristoyl-CoA is incorporated) is transferred to the head group amine of phosphatidylethanolamine (PE). This reaction is catalyzed by a Ca²⁺-dependent or -independent N-acyltransferase (NAT).[10][14][16] The product is N-myristoyl-phosphatidylethanolamine (NMPE), a unique phospholipid with three acyl chains.[14]
Step 3: Release of this compound NMPE is then hydrolyzed to release MEA. Several enzymatic routes have been identified for this final step:
-
Direct Pathway: The most direct route involves N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD), which cleaves the glycerophosphate bond of NMPE to yield MEA and phosphatidic acid.[9][10][15]
-
Alternative Pathways: Studies in NAPE-PLD deficient mice have revealed alternative, multi-step pathways.[9][15] These can involve enzymes like phospholipase C and phosphatases, or sequential deacylations by hydrolases like ABHD4.[15]
Degradation of this compound
The biological actions of MEA are terminated through enzymatic hydrolysis, which recycles myristic acid back into the cellular fatty acid pool.
Primary Pathway: Fatty Acid Amide Hydrolase (FAAH) The principal enzyme responsible for the degradation of MEA and other NAEs is Fatty Acid Amide Hydrolase (FAAH).[10][17][18][19] FAAH is an integral membrane protein that hydrolyzes the amide bond of MEA, releasing myristic acid and ethanolamine.[18][20] This inactivation step is crucial for regulating the levels and signaling duration of NAEs. Inhibition of FAAH leads to elevated levels of endogenous NAEs, a strategy being explored for therapeutic purposes in pain and neuroinflammation.[18][19][21]
Alternative Pathway: N-acylethanolamine-hydrolyzing acid amidase (NAAA) A second, lysosomal enzyme known as N-acylethanolamine-hydrolyzing acid amidase (NAAA) also hydrolyzes NAEs, though it shows a preference for PEA over anandamide.[10][16] Its specific activity towards MEA is less characterized but it represents another potential route for its degradation.
References
- 1. Myristic acid - Wikipedia [en.wikipedia.org]
- 2. LIPID MAPS [lipidmaps.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. amsbio.com [amsbio.com]
- 6. LIPID MAPS [lipidmaps.org]
- 7. caymanchem.com [caymanchem.com]
- 8. Pathways and mechanisms of N-acylethanolamine biosynthesis: can anandamide be generated selectively? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biosynthetic pathways of bioactive N-acylethanolamines in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New players in the fatty acyl ethanolamide metabolism [pubmed.ncbi.nlm.nih.gov]
- 11. Classical and Unexpected Effects of Ultra-Micronized PEA in Neuromuscular Function - ProQuest [proquest.com]
- 12. This compound | CAS 142-58-5 | Cayman Chemical | Biomol.com [biomol.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Multiple Pathways Involved in the Biosynthesis of Anandamide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Generation of N-Acylphosphatidylethanolamine by Members of the Phospholipase A/Acyltransferase (PLA/AT) Family - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Exceptionally potent inhibitors of fatty acid amide hydrolase: The enzyme responsible for degradation of endogenous oleamide and anandamide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The role of fatty acid amide hydrolase enzyme inhibitors in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Characterization of a Fatty Acid Amide Hydrolase (FAAH) in Hirudo Verbana - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Myristoyl ethanolamide as an endocannabinoid
An In-depth Technical Guide to Myristoyl Ethanolamide as an Endocannabinoid
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (MEA) is a member of the N-acylethanolamine (NAE) family of endogenous fatty acid amides. This family includes the well-characterized endocannabinoid anandamide (B1667382) (N-arachidonoylethanolamine, AEA) and the anti-inflammatory lipid mediator palmitoylethanolamide (B50096) (PEA). While less studied than its congeners, MEA is an endogenous constituent of the broader endocannabinoid system, or "endocannabinoidome." Its biological significance is thought to arise primarily from its role as a substrate for the key NAE-degrading enzyme, Fatty Acid Amide Hydrolase (FAAH). By competing with anandamide for degradation, MEA may potentiate endocannabinoid signaling through an "entourage effect." This technical guide provides a comprehensive overview of the biochemistry, signaling pathways, and analytical methodologies related to MEA, summarizing the current state of knowledge and highlighting areas for future investigation.
Introduction to N-Acylethanolamines (NAEs)
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a vast array of physiological processes.[1] Its primary components include cannabinoid receptors (CB1 and CB2), endogenous ligands (endocannabinoids), and the enzymes responsible for their synthesis and degradation.[2] N-acylethanolamines are a class of lipid mediators that includes the endocannabinoid anandamide as well as other bioactive compounds like the anti-inflammatory PEA and the anorexic oleoylethanolamide (OEA).[3][4] These molecules are synthesized "on-demand" from membrane lipid precursors and are involved in maintaining cellular homeostasis, particularly in response to injury or inflammation.[5] this compound (C14:0) is the saturated NAE derived from myristic acid and, while its specific functions are not well-defined, it is recognized as part of this family.[6][7]
Biosynthesis and Degradation Pathways
The metabolic pathways for MEA are consistent with the general pathways established for all NAEs.
Biosynthesis
The primary pathway for NAE biosynthesis involves two enzymatic steps.[8] First, an N-acyltransferase (NAT) enzyme, in a calcium-dependent process, transfers a fatty acyl group (like myristic acid) from the sn-1 position of a phospholipid (e.g., phosphatidylcholine) to the head group of phosphatidylethanolamine (B1630911) (PE).[9] This reaction forms the precursor molecule, N-myristoyl-phosphatidylethanolamine (NMPE).
Subsequently, NMPE is hydrolyzed to release MEA. While several enzymatic routes exist, the most direct is catalyzed by an N-acyl-phosphatidylethanolamine-specific phospholipase D (NAPE-PLD).[9][10] Alternative, NAPE-PLD-independent pathways have also been identified, involving sequential actions of other phospholipases and phosphodiesterases.[10][11]
Degradation
The biological actions of NAEs are terminated by intracellular hydrolysis. Two key enzymes are responsible for this process: Fatty Acid Amide Hydrolase (FAAH) and N-acylethanolamine-hydrolyzing Acid Amidase (NAAA).[3][12]
-
Fatty Acid Amide Hydrolase (FAAH): This integral membrane serine hydrolase is considered the primary catabolic enzyme for anandamide.[13][14] It hydrolyzes MEA into myristic acid and ethanolamine (B43304). FAAH exhibits a preference for polyunsaturated NAEs like anandamide over saturated ones.[7][11] Studies confirm that MEA is a substrate for FAAH in vivo.[15]
-
N-acylethanolamine Acid Amidase (NAAA): This lysosomal N-terminal cysteine hydrolase shows optimal activity at an acidic pH (4.5-5.0).[3][16] NAAA preferentially hydrolyzes saturated and monounsaturated NAEs, with PEA being its best-characterized substrate.[11]
Signaling Mechanisms and Physiological Role
Direct receptor binding data for MEA is currently unavailable in the scientific literature. Its physiological role is therefore inferred from data on related saturated NAEs and its interaction with metabolic enzymes.
The Entourage Effect
The most prominent hypothesized mechanism of action for MEA is the "entourage effect."[17] As a substrate for FAAH, MEA can act as a competitive inhibitor of anandamide hydrolysis.[17] By slowing the degradation of anandamide, MEA can indirectly increase the levels and prolong the activity of this endocannabinoid at CB1 and CB2 receptors. This potentiation of endogenous cannabinoid tone is thought to be a primary mechanism for the anti-inflammatory and analgesic effects observed with other NAEs like PEA.[10]
Other Potential Targets
Other members of the NAE family interact with a range of receptors beyond the classical cannabinoid receptors. While not demonstrated for MEA specifically, these represent plausible targets for future investigation:
-
Peroxisome Proliferator-Activated Receptors (PPARs): PEA is a well-known agonist of PPARα, a nuclear receptor that modulates genes involved in lipid metabolism and inflammation.[3]
-
Transient Receptor Potential (TRP) Channels: Anandamide and other NAEs can modulate the activity of TRPV1, an ion channel involved in pain sensation.[18]
-
GPR55: This orphan G protein-coupled receptor has been implicated as a potential cannabinoid receptor, although its pharmacology is complex and still under investigation.[19][20]
Quantitative Data
Specific quantitative data for this compound is scarce. The following tables summarize available data for MEA in comparison to more well-studied N-acylethanolamines.
Table 1: Interaction with Degradative Enzymes
| Compound | Enzyme | Parameter | Value | Notes |
| This compound | FAAH | pI50 | ~5.0 | For inhibition of [3H]-Anandamide hydrolysis in rat brain. Value is estimated for C14:0 homologue.[17] |
| Anandamide (AEA) | FAAH | Km | 3.4 µM | For hydrolysis by rat brain membranes.[13] |
| Palmitoylethanolamide (PEA) | NAAA | Km | 19.8 µM | For hydrolysis by rat NAAA.[21] |
| This compound | FAAH | Km, Vmax | Data Not Available | - |
| This compound | NAAA | Km, Vmax | Data Not Available | - |
Table 2: Receptor Binding Affinities
| Compound | Receptor | Parameter | Value | Notes |
| Anandamide (AEA) | CB1 | Ki | 61 - 543 nM | Varies by assay conditions. |
| Anandamide (AEA) | CB2 | Ki | 279 - 1940 nM | Varies by assay conditions. |
| Palmitoylethanolamide (PEA) | CB1/CB2 | Affinity | Low / Negligible | Does not bind directly.[6] |
| Palmitoylethanolamide (PEA) | PPARα | Agonist | Yes | A primary target for PEA's actions.[3] |
| This compound | All | Ki / IC50 | Data Not Available | - |
Table 3: Reported Endogenous Concentrations
| Compound | Matrix | Concentration Range | Notes |
| Anandamide (AEA) | Human Plasma | 0.04 - 3.48 ng/mL | Levels are highly variable and sensitive to sample handling.[22] |
| Palmitoylethanolamide (PEA) | Human Plasma | 0.04 - 3.48 ng/mL | Levels are highly variable and sensitive to sample handling.[22] |
| This compound | Rat CSF | "Low levels" | Specific concentration not reported.[6][7] |
| This compound | Human Plasma | Not Reported | Often excluded from analytical panels due to high background contamination from laboratory materials exceeding endogenous levels.[22] |
Experimental Protocols
Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of NAEs from complex biological matrices.[23][24]
Objective: To quantify the concentration of MEA in a biological sample (e.g., brain tissue, plasma).
Methodology:
-
Sample Homogenization: Weigh frozen tissue (~50-100 mg) and homogenize in a cold buffer, such as 50 mM Tris-HCl with 320 mM sucrose (B13894) (pH 7.5).[25] For plasma, use ~100-500 µL.
-
Internal Standard Spiking: Add a known amount of a deuterated internal standard (e.g., MEA-d4, if available, or PEA-d4 as a close structural analog) to the homogenate to correct for extraction losses and matrix effects.
-
Lipid Extraction:
-
Perform a liquid-liquid extraction using the Folch method or a modification. Add chloroform:methanol (B129727) (2:1, v/v) to the homogenate.[25]
-
Vortex thoroughly and centrifuge to separate the organic and aqueous phases.
-
Collect the lower organic phase containing the lipids. Repeat the extraction on the remaining aqueous phase for better recovery.
-
Combine the organic phases and dry the solvent under a stream of nitrogen.
-
-
Sample Purification (Optional but Recommended):
-
Reconstitute the dried lipid extract in a small volume of a non-polar solvent (e.g., chloroform).
-
Perform solid-phase extraction (SPE) using a silica (B1680970) gel column to separate NAEs from more abundant lipid classes.[26]
-
Elute the NAE fraction with a solvent of intermediate polarity, such as chloroform:methanol (9:1, v/v).
-
Dry the eluted fraction under nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitution: Reconstitute the final dried extract in an appropriate mobile phase, such as methanol/water (70:30, v/v).
-
Chromatography: Inject the sample onto a reverse-phase column (e.g., C18). Use a gradient elution with mobile phase A (e.g., water with 0.1% formic acid or 5 mM ammonium (B1175870) formate) and mobile phase B (e.g., acetonitrile (B52724) or methanol with the same modifier). A typical gradient might run from 60% to 100% B over several minutes.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification.
-
MEA MRM Transition: The precursor ion will be the protonated molecule [M+H]+, which for MEA (MW 271.44) is m/z 272.3. The characteristic product ion for NAEs is the protonated ethanolamine headgroup, [C2H6NO]+, at m/z 62.1. A secondary transition, such as the loss of water from the precursor (m/z 254.3), can be used for confirmation.
-
Internal Standard MRM: Monitor the corresponding transition for the deuterated internal standard.
-
-
-
Quantification: Construct a calibration curve using known amounts of an MEA standard. Calculate the concentration of MEA in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
FAAH Enzyme Activity Assay
Objective: To determine if MEA is a substrate for FAAH or to measure its ability to inhibit anandamide hydrolysis.
Methodology:
-
Enzyme Source Preparation: Prepare a microsomal fraction from rat brain or use cells overexpressing FAAH. Quantify the total protein concentration using a standard method (e.g., BCA assay).
-
Assay Buffer: Use a buffer suitable for FAAH activity, typically 50 mM Tris-HCl, 1 mM EDTA, pH ~8.5-9.0.[13]
-
Reaction Setup:
-
In a microcentrifuge tube, combine the enzyme preparation (e.g., 20-50 µg of microsomal protein) with the assay buffer.
-
For Substrate Activity: Add MEA at various concentrations.
-
For Inhibition Assay: Add a fixed concentration of a reporter substrate, such as [3H]-anandamide (~10 µM), along with varying concentrations of MEA.[17]
-
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).
-
Reaction Termination: Stop the reaction by adding an equal volume of cold activated charcoal slurry in buffer to bind unreacted substrate.
-
Product Separation: Centrifuge the tubes to pellet the charcoal. The supernatant will contain the hydrophilic product ([3H]-ethanolamine in the inhibition assay).
-
Detection:
-
Inhibition Assay: Transfer an aliquot of the supernatant to a scintillation vial, add scintillation cocktail, and quantify the amount of [3H]-ethanolamine using a liquid scintillation counter.
-
Substrate Assay: If testing MEA as a direct substrate, the product (myristic acid) must be quantified by a different method, such as LC-MS, after extraction.
-
-
Data Analysis:
-
Inhibition Assay: Plot the percentage of anandamide hydrolysis versus the log concentration of MEA to determine the IC50 or pI50 value.[17]
-
Substrate Assay: Plot the rate of product formation versus MEA concentration and fit to the Michaelis-Menten equation to determine Km and Vmax.
-
Conclusion and Future Directions
This compound is an understudied component of the N-acylethanolamine family. While its biosynthesis and degradation pathways are presumed to follow those of its better-known congeners, critical quantitative data regarding its interaction with key receptors and enzymes of the endocannabinoid system are largely absent from the literature. The primary hypothesized role for MEA is as a modulator of the "entourage effect," where it may enhance the signaling of anandamide by competing for FAAH-mediated degradation. Significant analytical challenges, including background contamination, may have hampered the accurate quantification of its endogenous levels.
For researchers and drug development professionals, MEA represents an area with significant unanswered questions. Future work should focus on:
-
Systematic Pharmacological Profiling: Determining the binding affinities and functional activities of MEA at CB1, CB2, PPARs, TRPV1, and GPR55.
-
Enzyme Kinetics: Quantifying the Km and Vmax of MEA for both FAAH and NAAA to understand its metabolic fate and its potential as a competitive inhibitor.
-
Improved Analytics: Developing and validating robust, contamination-free LC-MS/MS methods to accurately determine the endogenous concentrations of MEA in various tissues and physiological states.
Clarifying these fundamental properties will be essential to understanding the true physiological role of this compound and evaluating its potential as a therapeutic target within the endocannabinoid system.
References
- 1. Inhibition of anandamide hydrolysis attenuates nociceptor sensitization in a murine model of chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Genetic Blockade of NAAA Cell-specifically Regulates Fatty Acid Ethanolamides (FAEs) Metabolism and Inflammatory Responses [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. N-Palmitoylethanolamine and Neuroinflammation: a Novel Therapeutic Strategy of Resolution [research.unipd.it]
- 6. mdpi.com [mdpi.com]
- 7. FAAH | Abcam [abcam.com]
- 8. pneurobio.com [pneurobio.com]
- 9. scbt.com [scbt.com]
- 10. The pharmacology of palmitoylethanolamide and first data on the therapeutic efficacy of some of its new formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Endocannabinoids and related N-acylethanolamines: biological activities and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-Acylethanolamine-Hydrolyzing Acid Amidase Inhibition, but Not Fatty Acid Amide Hydrolase Inhibition, Prevents the Development of Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of the kinetics and distribution of N-arachidonylethanolamine (anandamide) hydrolysis by rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The fatty acid amide hydrolase (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Brain uptake and metabolism of the endocannabinoid anandamide labeled in either the arachidonoyl or ethanolamine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Advances in the discovery of N-acylethanolamine acid amidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of homologues and analogues of palmitoylethanolamide upon the inactivation of the endocannabinoid anandamide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cannabinoid-based drugs targeting CB1 and TRPV1, the sympathetic nervous system, and arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Expression of cannabinoid (CB1 and CB2) and cannabinoid-related receptors (TRPV1, GPR55, and PPARα) in the synovial membrane of the horse metacarpophalangeal joint - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Quantification of 24 circulating endocannabinoids, endocannabinoid-related compounds, and their phospholipid precursors in human plasma by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A simple LC-MS/MS method for the simultaneous quantification of endocannabinoids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. rsc.org [rsc.org]
- 25. Frontiers | UPLC-MS/MS Method for Analysis of Endocannabinoid and Related Lipid Metabolism in Mouse Mucosal Tissue [frontiersin.org]
- 26. Measuring the Content of Endocannabinoid-Like Compounds in Biological Fluids: A Critical Overview of Sample Preparation Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Natural Origins of Myristoyl Ethanolamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Myristoyl ethanolamide (MEA), a saturated N-acylethanolamine (NAE), has garnered increasing interest within the scientific community for its potential therapeutic applications. As a member of the endocannabinoid-like family of lipid mediators, understanding its natural distribution is crucial for elucidating its physiological roles and exploring its potential as a drug lead. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed experimental protocols for its analysis, and an exploration of its signaling pathways.
Natural Occurrence and Quantitative Data
This compound is biosynthesized in a variety of organisms, from plants to animals. Its presence is intrinsically linked to the availability of its precursor, myristic acid, a common 14-carbon saturated fatty acid. While research into the precise quantification of MEA across a wide spectrum of natural sources is ongoing, existing studies provide valuable insights into its distribution.
One of the most well-documented plant sources of this compound is cottonseed meal . Quantitative analysis has revealed its presence in this agricultural byproduct, highlighting a potential commercial source for its isolation.
In the animal kingdom, this compound has been detected, albeit at low levels, in various mammalian tissues. Notably, it has been identified in rat cerebrospinal fluid , suggesting a potential role in neuromodulation.[1][2][3][4][5] The biosynthesis of NAEs is a conserved pathway, indicating that MEA is likely present in other mammalian tissues where myristic acid is a constituent of cellular lipids.
The presence of N-acylethanolamines has been reported in certain microorganisms, and while specific quantitative data for this compound in bacteria and fungi is still emerging, the biosynthetic machinery for NAEs is known to exist in some species. This suggests that microorganisms could represent a yet-to-be-fully-explored source of this compound.
Table 1: Quantitative Data of this compound in Natural Sources
| Natural Source | Sample Type | Concentration | Reference |
| Cottonseed | Meal | Data not explicitly quantified in search results, but identified as a source. | |
| Rat | Cerebrospinal Fluid | Detected at low levels | [1][2][3][4][5] |
Note: This table will be updated as more quantitative data becomes available.
Biosynthesis of this compound
The primary route for the biosynthesis of this compound, like other NAEs, involves a two-step enzymatic process.
-
N-acylation of Phosphatidylethanolamine (B1630911) (PE): The process begins with the transfer of a myristoyl group from a donor molecule, typically the sn-1 position of a phospholipid, to the head group of phosphatidylethanolamine (PE). This reaction is catalyzed by N-acylphosphatidylethanolamine synthase (NAPE-PLD) and results in the formation of N-myristoyl-phosphatidylethanolamine (NMPE).
-
Hydrolysis of N-myristoyl-phosphatidylethanolamine (NMPE): The newly formed NMPE is then hydrolyzed by a specific phospholipase D (PLD) to release this compound and phosphatidic acid.
Biosynthesis of this compound.
Experimental Protocols
The accurate quantification and isolation of this compound from complex biological matrices require robust and validated analytical methods. The following sections outline key experimental protocols.
Extraction and Isolation of Saturated N-Acyl Ethanolamines
This protocol is a general guideline for the extraction and purification of saturated NAEs, including this compound, from plant and animal tissues.
Materials:
-
Tissue sample (e.g., cottonseed meal, brain tissue)
-
Chloroform
-
0.1 M KCl
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Hexane
-
Ethyl acetate
-
Nitrogen gas stream
-
Internal standard (e.g., deuterated this compound)
Procedure:
-
Homogenization: Homogenize the tissue sample in a mixture of chloroform:methanol (2:1, v/v) containing a known amount of the internal standard.
-
Lipid Extraction: Perform a liquid-liquid extraction by adding 0.1 M KCl. Vortex the mixture and centrifuge to separate the phases. Collect the lower organic phase containing the lipids.
-
Drying: Evaporate the solvent from the lipid extract under a gentle stream of nitrogen gas.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Resuspend the dried lipid extract in a small volume of the initial mobile phase for LC-MS/MS analysis and load it onto the conditioned SPE cartridge.
-
Wash the cartridge with a non-polar solvent (e.g., hexane) to remove non-polar lipids.
-
Elute the NAEs with a more polar solvent (e.g., ethyl acetate).
-
-
Final Drying and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute the residue in a known volume of the mobile phase for LC-MS/MS analysis.
Workflow for Extraction and Isolation of NAEs.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and specific quantification of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source
Chromatographic Conditions (Typical):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from a lower to a higher percentage of mobile phase B.
-
Flow Rate: 0.2-0.4 mL/min
-
Column Temperature: 40-50 °C
Mass Spectrometry Conditions (Typical):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and its internal standard.
-
This compound (precursor ion): [M+H]+
-
This compound (product ion): Fragment corresponding to the loss of the myristoyl group.
-
-
Optimization: Optimize cone voltage and collision energy for maximum signal intensity.
Quantification:
Create a calibration curve using known concentrations of a this compound standard and a fixed concentration of the internal standard. The concentration of this compound in the samples is then determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Signaling Pathways of this compound
This compound, as a saturated NAE, is believed to exert its biological effects through various signaling pathways, primarily by interacting with specific receptors. While research on the specific signaling of MEA is ongoing, its actions are often extrapolated from studies on other saturated NAEs like palmitoylethanolamide (B50096) (PEA).
Peroxisome Proliferator-Activated Receptor Alpha (PPARα)
Saturated NAEs are known agonists of PPARα, a nuclear receptor that plays a crucial role in lipid metabolism and inflammation.
PPARα Signaling Pathway for MEA.
Upon binding to PPARα in the cytoplasm, this compound induces a conformational change in the receptor. This complex then translocates to the nucleus, where it heterodimerizes with the retinoid X receptor (RXR). The MEA-PPARα-RXR complex binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. This can lead to a range of biological effects, including anti-inflammatory responses and regulation of lipid metabolism.[6]
G-Protein Coupled Receptors: GPR55 and GPR119
Emerging evidence suggests that saturated NAEs can also signal through G-protein coupled receptors, such as GPR55 and GPR119.[7][8][9][10][11][12][13][14][15]
GPR55/GPR119 Signaling Cascade.
Binding of this compound to these receptors on the cell surface is thought to activate intracellular G-proteins. This activation, in turn, modulates the activity of effector enzymes like adenylyl cyclase, leading to changes in the levels of second messengers such as cyclic AMP (cAMP). These changes in second messenger concentrations then trigger a cascade of downstream signaling events, culminating in a specific cellular response. The precise downstream effects of MEA-mediated GPR55 and GPR119 activation are still under active investigation.
Transient Receptor Potential Vanilloid 1 (TRPV1)
Saturated NAEs have been shown to modulate the activity of the TRPV1 channel, a non-selective cation channel involved in pain and inflammation.[13][16][17][18][19][20]
Modulation of TRPV1 by this compound.
This compound may not directly activate TRPV1 but rather modulate its sensitivity to other stimuli, such as heat or protons. This modulation can lead to an alteration in calcium influx through the channel. The resulting changes in intracellular calcium concentration can then initiate various downstream signaling cascades, influencing cellular processes related to nociception and inflammation.
Conclusion
This compound is an endogenous lipid mediator with a growing body of evidence supporting its presence in various natural sources and its involvement in key physiological signaling pathways. This technical guide has provided a foundational understanding of its natural origins, methods for its analysis, and its potential mechanisms of action. Further research is warranted to expand the quantitative data on its distribution in nature, refine and validate specific analytical protocols, and further elucidate the intricate details of its signaling cascades. Such endeavors will be instrumental in unlocking the full therapeutic potential of this intriguing molecule for researchers, scientists, and drug development professionals.
References
- 1. apps.thermoscientific.com [apps.thermoscientific.com]
- 2. jfda-online.com [jfda-online.com]
- 3. agilent.com [agilent.com]
- 4. mdpi.com [mdpi.com]
- 5. Less is more: a methodological assessment of extraction techniques for per- and polyfluoroalkyl substances (PFAS) analysis in mammalian tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. TRPV1 - Wikipedia [en.wikipedia.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. mdpi.com [mdpi.com]
- 11. GPR119 and GPR55 as Receptors for Fatty Acid Ethanolamides, Oleoylethanolamide and Palmitoylethanolamide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.ed.ac.uk [journals.ed.ac.uk]
- 13. Potential Metabolic and Behavioural Roles of the Putative Endo- cannabinoid Receptors GPR18, GPR55 and GPR119 in Feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemical composition of nuts and seeds sold in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Complex Regulation of TRPV1 by Vanilloids - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Peroxisome Proliferator–Activated Receptor-α: A Pivotal Regulator of the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. geneglobe.qiagen.com [geneglobe.qiagen.com]
Methodological & Application
Myristoyl Ethanolamide In Vitro Assay Protocols: A Detailed Guide for Researchers
For Immediate Release
This application note provides detailed protocols for in vitro assays to characterize the biological activity of Myristoyl ethanolamide (MEA), an endogenous N-acylethanolamine. These protocols are intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of endocannabinoid-like molecules. This document outlines methodologies for assessing MEA's interaction with key biological targets, including Fatty Acid Amide Hydrolase (FAAH), Peroxisome Proliferator-Activated Receptor alpha (PPARα), and cannabinoid receptors (CB1 and CB2).
This compound is a saturated fatty acid amide that belongs to the family of N-acylethanolamines, which includes the well-known endocannabinoid anandamide.[1] While its precise physiological roles are still under investigation, its structural similarity to other bioactive lipids suggests potential involvement in various signaling pathways. The following protocols provide a framework for elucidating the in vitro pharmacology of this compound.
Data Presentation
The following table summarizes the expected quantitative data for this compound in various in vitro assays. It is important to note that specific values for this compound are not widely reported in the literature; therefore, the expected ranges are estimations based on the activity of structurally similar N-acylethanolamines.
| Assay Type | Target | Parameter | Expected Value/Range | Reference Compound | Reference Value |
| Enzyme Inhibition | Fatty Acid Amide Hydrolase (FAAH) | IC50 | > 50 µM | URB597 | ~5 nM |
| Receptor Activation | Peroxisome Proliferator-Activated Receptor alpha (PPARα) | EC50 | 5 - 20 µM | GW7647 | ~3 nM |
| Receptor Binding | Cannabinoid Receptor 1 (CB1) | Ki | > 10 µM | CP55,940 | ~0.9 nM |
| Receptor Binding | Cannabinoid Receptor 2 (CB2) | Ki | > 10 µM | CP55,940 | ~0.6 nM |
Experimental Protocols
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
This protocol describes a fluorescence-based assay to determine the inhibitory potential of this compound on FAAH activity. The assay measures the hydrolysis of a fluorogenic substrate by FAAH.
Materials:
-
Recombinant human FAAH
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)
-
This compound
-
Positive control inhibitor (e.g., URB597)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound and the positive control in FAAH assay buffer.
-
In a 96-well plate, add the FAAH enzyme to each well, except for the no-enzyme control wells.
-
Add the this compound dilutions, positive control, or vehicle control to the appropriate wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic FAAH substrate to all wells.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.
-
Continue to monitor the fluorescence at regular intervals for 15-30 minutes.
-
Calculate the rate of substrate hydrolysis for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of FAAH inhibition against the logarithm of the this compound concentration.
Workflow Diagram:
References
Application Notes and Protocols for Myristoyl Ethanolamide Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Myristoyl ethanolamide (MEA) is an endogenous fatty acid ethanolamide that belongs to the family of N-acylethanolamines, which includes the well-studied endocannabinoid anandamide (B1667382) and the anti-inflammatory lipid mediator palmitoylethanolamide (B50096) (PEA).[1][2][3][4] While the precise biological functions of MEA are still under investigation, its structural similarity to other bioactive lipid mediators suggests its potential involvement in a variety of physiological processes, including inflammation, apoptosis, and lipid metabolism.[5][6][7] These application notes provide detailed protocols for a panel of cell-based assays to investigate the bioactivity of MEA, enabling researchers to elucidate its mechanism of action and explore its therapeutic potential.
Assessment of Anti-Inflammatory Activity
Inflammation is a critical biological response, and its dysregulation is implicated in numerous diseases. N-acylethanolamines are known to modulate inflammatory pathways.[5][6][8] This assay will determine the potential of MEA to suppress the production of key inflammatory mediators in macrophages.
Assay Principle
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[8][9][10] This assay measures the ability of MEA to inhibit the LPS-induced production of these inflammatory markers in the murine macrophage cell line RAW 264.7.
Experimental Protocol: Inhibition of LPS-Induced Nitric Oxide and Cytokine Production
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (MEA)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System for Nitrite (B80452) Determination
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
-
Phosphate Buffered Saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell adherence.
-
Compound Treatment: Prepare a stock solution of MEA in DMSO. Further dilute the stock solution in complete DMEM to achieve final desired concentrations (e.g., 1, 5, 10, 25, 50 µM). The final DMSO concentration in the wells should not exceed 0.1%.
-
Remove the culture medium from the wells and replace it with 100 µL of DMEM containing the different concentrations of MEA. Include a vehicle control (DMEM with 0.1% DMSO) and a negative control (DMEM only).
-
Pre-incubation: Incubate the plate for 1 hour at 37°C and 5% CO₂.
-
Stimulation: Add 10 µL of LPS solution (final concentration of 1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant for analysis of NO and cytokines.
Quantification:
-
Nitric Oxide (NO) Measurement:
-
Transfer 50 µL of supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent I and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.[11]
-
-
Cytokine Measurement (TNF-α and IL-6):
-
Quantify the concentration of TNF-α and IL-6 in the cell culture supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Presentation
| Treatment | MEA Concentration (µM) | Nitrite (µM) | % Inhibition of NO | TNF-α (pg/mL) | % Inhibition of TNF-α | IL-6 (pg/mL) | % Inhibition of IL-6 |
| Untreated | 0 | ||||||
| LPS (1 µg/mL) | 0 | 0 | 0 | 0 | |||
| MEA + LPS | 1 | ||||||
| MEA + LPS | 5 | ||||||
| MEA + LPS | 10 | ||||||
| MEA + LPS | 25 | ||||||
| MEA + LPS | 50 |
Signaling Pathway and Experimental Workflow
Caption: Potential anti-inflammatory signaling pathway of MEA.
Caption: Workflow for the anti-inflammatory assay.
Evaluation of Apoptotic Activity
Apoptosis, or programmed cell death, is a vital process for tissue homeostasis. Dysregulation of apoptosis is a hallmark of cancer and other diseases. This assay will investigate whether MEA can induce apoptosis in a cancer cell line.
Assay Principle
During the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be used to detect apoptotic cells.[12][13][14] Propidium iodide (PI) is a fluorescent dye that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells to stain the DNA.[12][13] By using both Annexin V and PI, it is possible to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[12][13]
Experimental Protocol: Annexin V/PI Apoptosis Assay
Materials:
-
Human cancer cell line (e.g., Jurkat, HeLa)
-
RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (MEA)
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well cell culture plates
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells into 6-well plates at a density of 2 x 10⁵ cells/well in 2 mL of complete medium and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of MEA (e.g., 10, 25, 50, 100 µM) for 24 or 48 hours. Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: After incubation, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
Data Presentation
| Treatment | MEA Concentration (µM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic Cells (%) (Annexin V+ / PI+) | Necrotic Cells (%) (Annexin V- / PI+) |
| Vehicle Control | 0 | ||||
| MEA | 10 | ||||
| MEA | 25 | ||||
| MEA | 50 | ||||
| MEA | 100 | ||||
| Positive Control |
Logical Relationship and Experimental Workflow
Caption: Classification of cell populations in the Annexin V/PI assay.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Investigation of Effects on Lipid Metabolism
As a fatty acid derivative, MEA may play a role in lipid metabolism.[15] This assay will assess the impact of MEA on lipolysis, the breakdown of triglycerides into glycerol (B35011) and free fatty acids, in an adipocyte cell model.
Assay Principle
Lipolysis is a key process in energy homeostasis.[16] The release of glycerol from adipocytes into the culture medium is a direct measure of the rate of lipolysis.[16][17] This protocol uses a bioluminescent assay to quantify glycerol levels in the supernatant of differentiated 3T3-L1 adipocytes treated with MEA.
Experimental Protocol: Glycerol Release Assay
Materials:
-
3T3-L1 pre-adipocyte cell line
-
DMEM with 10% Bovine Calf Serum (for expansion)
-
DMEM with 10% FBS, 1 µM dexamethasone, 0.5 mM IBMX, and 10 µg/mL insulin (B600854) (for differentiation)
-
DMEM with 10% FBS and 10 µg/mL insulin
-
DMEM with 10% FBS
-
This compound (MEA)
-
Isoproterenol (positive control for lipolysis)
-
Glycerol-Glo™ Assay kit
-
24-well cell culture plates
Procedure:
-
Differentiation of 3T3-L1 cells:
-
Culture 3T3-L1 pre-adipocytes in DMEM with 10% bovine calf serum until confluent.
-
Two days post-confluency, induce differentiation by switching to DMEM with 10% FBS, dexamethasone, IBMX, and insulin for 2 days.
-
For the next 2 days, culture the cells in DMEM with 10% FBS and insulin.
-
Thereafter, maintain the differentiated adipocytes in DMEM with 10% FBS for another 4-6 days until lipid droplets are well-formed.
-
-
Compound Treatment:
-
Wash the differentiated 3T3-L1 adipocytes with PBS.
-
Add 500 µL of DMEM containing various concentrations of MEA (e.g., 1, 5, 10, 25, 50 µM).
-
Include a vehicle control, a negative control (medium only), and a positive control (e.g., 10 µM isoproterenol).
-
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Supernatant Collection: Collect the cell culture supernatant for glycerol measurement.
Quantification:
-
Perform the Glycerol-Glo™ Assay according to the manufacturer's protocol.
-
Briefly, add the Glycerol-Glo™ Reagent to the supernatant samples in a 96-well plate.
-
Incubate and then measure the luminescence using a plate-reading luminometer.
-
Calculate the glycerol concentration based on a standard curve.
Data Presentation
| Treatment | MEA Concentration (µM) | Glycerol Concentration (µM) | Fold Change vs. Vehicle |
| Vehicle Control | 0 | 1.0 | |
| MEA | 1 | ||
| MEA | 5 | ||
| MEA | 10 | ||
| MEA | 25 | ||
| MEA | 50 | ||
| Isoproterenol (10 µM) |
Signaling Pathway and Experimental Workflow
Caption: Potential signaling pathway of MEA in lipolysis.
Caption: Workflow for the glycerol release assay.
References
- 1. amsbio.com [amsbio.com]
- 2. This compound - Applications - CAT N°: 9001742 [bertin-bioreagent.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | CAS 142-58-5 | Cayman Chemical | Biomol.com [biomol.com]
- 5. Effects of palmitoylethanolamide on signaling pathways implicated in the development of spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palmitoylethanolamide - Wikipedia [en.wikipedia.org]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Anti-inflammatory activity in macrophage cells | Nawah Scientific [nawah-scientific.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [bio-protocol.org]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [en.bio-protocol.org]
- 15. assaygenie.com [assaygenie.com]
- 16. 脂質代謝 [promega.jp]
- 17. youtube.com [youtube.com]
Application Notes and Protocols for N-Acylethanolamine Animal Model Studies: Emphasis on Palmitoylethanolamide (PEA) as a Model for Myristoyl Ethanolamide (MEA)
Introduction
Myristoyl ethanolamide (MEA) is a member of the N-acylethanolamine (NAE) family of endogenous fatty acid amides.[1] While research into the specific in vivo functions of MEA is still emerging, the broader class of NAEs, particularly Palmitoylethanolamide (B50096) (PEA), has been extensively studied. PEA is recognized for its anti-inflammatory, analgesic, and neuroprotective properties.[2] Given the structural similarity and shared biochemical pathways, the extensive data available for PEA provides a valuable framework for designing and interpreting animal model studies of MEA and other NAEs.
These application notes and protocols are designed for researchers, scientists, and drug development professionals. They provide a comprehensive overview of the experimental design, methodologies, and signaling pathways relevant to the in vivo study of NAEs, using PEA as the primary example.
Data Presentation: Quantitative Summary of PEA Animal Model Studies
The following tables summarize quantitative data from various preclinical studies investigating the effects of Palmitoylethanolamide (PEA) in different animal models.
Table 1: Anti-inflammatory and Analgesic Effects of PEA in Animal Models
| Animal Model | Species | PEA Dosage | Route of Administration | Key Findings | Reference |
| Carrageenan-induced paw edema | Rat | 10 mg/kg | p.o. | Reduced edema and hyperalgesia. | [3] |
| Contact Allergic Dermatitis (DNFB-induced) | Mouse | 5 mg/kg | i.p. | Reduced ear thickness increase, mast cell number, and expression of VEGF and Flk-1. | [4] |
| Skin Allergy (Antigen-induced wheal) | Dog | 3, 10, and 30 mg/kg | p.o. | Significantly reduced wheal area, with maximum effect at 10 mg/kg. | [5] |
| Experimental Colitis (DNBS-induced) | Mouse | 1 mg/kg | i.p. or p.o. | Attenuated inflammation and intestinal permeability. | [6] |
| Ischemia-Reperfusion Injury (Intestinal) | Mouse | Not specified | Not specified | Significantly attenuated intestinal injury and inflammation. | [2] |
Table 2: Neuroprotective Effects of PEA in Animal Models
| Animal Model | Species | PEA Dosage | Route of Administration | Key Findings | Reference |
| Parkinson's Disease (MPTP-induced) | Mouse | 10 mg/kg | i.p. | Protected against loss of tyrosine hydroxylase positive neurons, reduced microglial activation, and reversed motor deficits. | [4] |
| Alzheimer's Disease (Aβ₁₋₄₂-induced) | Mouse (organotypic hippocampal slices) | 0.27, 2.7, 27 µM | in vitro | Reduced inducible nitric oxide synthase and glial fibrillary acidic protein expression, and reduced apoptosis. | [7] |
Experimental Protocols
Carrageenan-induced Paw Edema in Rats (Model for Acute Inflammation)
This protocol is adapted from studies evaluating the anti-inflammatory effects of PEA.[3]
Materials:
-
Male Wistar rats (180-220g)
-
Palmitoylethanolamide (PEA)
-
Vehicle (e.g., 1% carboxymethylcellulose)
-
1% Carrageenan solution in saline
-
Plethysmometer
Procedure:
-
Animal Acclimatization: House animals in a controlled environment for at least one week prior to the experiment with free access to food and water.
-
Baseline Measurement: Measure the baseline volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer PEA (e.g., 10 mg/kg) or vehicle orally (p.o.) to the respective groups of animals.
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the plantar surface of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline volume. Compare the mean paw volume increase between the PEA-treated and vehicle-treated groups.
MPTP-induced Parkinson's Disease Model in Mice (Model for Neurodegeneration)
This protocol is based on studies investigating the neuroprotective effects of PEA.[4]
Materials:
-
Male C57BL/6 mice
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)
-
Palmitoylethanolamide (PEA)
-
Saline
-
Apparatus for behavioral testing (e.g., grip strength meter, rotarod)
-
Immunohistochemistry reagents (e.g., anti-tyrosine hydroxylase antibody)
Procedure:
-
Animal Acclimatization: As described above.
-
Induction of Neurotoxicity: Administer MPTP (e.g., 20 mg/kg, i.p.) once daily for 5 consecutive days.
-
Treatment: Begin chronic treatment with PEA (e.g., 10 mg/kg, i.p.) 24 hours after the last MPTP injection and continue daily for the duration of the study (e.g., 21 days).
-
Behavioral Assessment: Conduct behavioral tests (e.g., analysis of forepaw step width, percentage of faults in a grid test) at specified time points to assess motor function.
-
Tissue Collection and Processing: At the end of the treatment period, euthanize the animals and perfuse with 4% paraformaldehyde. Collect the brains and process for cryosectioning.
-
Immunohistochemistry: Perform immunohistochemical staining for tyrosine hydroxylase (TH) on brain sections containing the substantia nigra pars compacta and striatum to quantify dopaminergic neuron loss.
-
Data Analysis: Compare the number of TH-positive neurons and behavioral scores between the MPTP+PEA group and the MPTP+vehicle group.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Palmitoylethanolamide (PEA)
PEA exerts its effects through a multi-target mechanism, primarily involving the activation of the peroxisome proliferator-activated receptor-alpha (PPARα). It also indirectly modulates the activity of cannabinoid receptors (CB1 and CB2) and the transient receptor potential vanilloid 1 (TRPV1) channel, often through an "entourage effect" where it enhances the activity of other endocannabinoids.[5]
Caption: Simplified signaling pathway of Palmitoylethanolamide (PEA).
Experimental Workflow for an In Vivo Anti-inflammatory Study
The following diagram illustrates a typical experimental workflow for evaluating the anti-inflammatory effects of a test compound like PEA in an animal model.
Caption: General experimental workflow for in vivo anti-inflammatory studies.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Anti-Inflammatory, Antioxidant and Crystallographic Studies of N-Palmitoyl-ethanol Amine (PEA) Derivatives [mdpi.com]
- 3. Antiinflammatory action of endocannabinoid palmitoylethanolamide and the synthetic cannabinoid nabilone in a model of acute inflammation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective activities of palmitoylethanolamide in an animal model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palmitoylethanolamide and Related ALIAmides for Small Animal Health: State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of homologues and analogues of palmitoylethanolamide upon the inactivation of the endocannabinoid anandamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotection by association of palmitoylethanolamide with luteolin in experimental Alzheimer's disease models: the control of neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Myristoyl Ethanolamide (MEA) for Neuroscience Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristoyl Ethanolamide (MEA), also known as N-myristoylethanolamine, is a saturated fatty acid amide belonging to the N-acylethanolamine (NAE) family of endogenous lipid signaling molecules.[1][2] NAEs, including the well-studied endocannabinoid anandamide (B1667382) and the anti-inflammatory lipid Palmitoylethanolamide (PEA), are increasingly recognized for their diverse roles in the central nervous system. While MEA has been identified in brain tissue and cerebrospinal fluid, its specific functions in neuroscience remain largely unexplored compared to other NAEs.[1][2]
These application notes provide a framework for investigating the potential neuroprotective and anti-inflammatory properties of MEA. The protocols and conceptual signaling pathways presented are based on the established pharmacology of structurally related NAEs and are intended to serve as a guide for initiating research into this promising but understudied compound.
Hypothesized Mechanism of Action
Based on the known activities of other N-acylethanolamines, MEA is hypothesized to exert its effects in the nervous system through several potential mechanisms:
-
Modulation of the Endocannabinoid System: While direct binding to cannabinoid receptors (CB1 and CB2) has not been extensively characterized, MEA may indirectly influence endocannabinoid signaling by competing for the catalytic site of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of anandamide. However, preliminary data suggests that MEA is likely a very weak inhibitor of FAAH.[3]
-
Peroxisome Proliferator-Activated Receptor-α (PPAR-α) Agonism: Similar to PEA, MEA may act as an agonist at PPAR-α, a nuclear receptor that plays a crucial role in regulating gene expression related to inflammation and lipid metabolism. Activation of PPAR-α in glial cells can lead to a reduction in the production of pro-inflammatory mediators.
-
"Entourage Effect": By weakly inhibiting FAAH, MEA could potentially increase the synaptic levels of other endocannabinoids like anandamide, thereby potentiating their signaling at cannabinoid receptors.
Quantitative Data Summary
Specific quantitative data for this compound in neuroscience applications is currently limited in the peer-reviewed literature. The following table provides a template for researchers to populate as data becomes available, with comparative values for related compounds provided for context where known.
| Parameter | This compound (MEA) | Palmitoylethanolamide (PEA) (for comparison) | Anandamide (AEA) (for comparison) |
| FAAH Inhibition (IC₅₀) | > 50 µM (predicted to be weak)[3] | Weak inhibitor | Substrate |
| CB1 Receptor Binding (Kᵢ) | Data not available | Indirect modulation | 52 nM |
| CB2 Receptor Binding (Kᵢ) | Data not available | Indirect modulation | Weak partial agonist/antagonist |
| PPAR-α Agonism (EC₅₀) | Data not available | Micromolar range | Data not available |
| Effective Concentration (in vitro neuroinflammation) | Data not available | 1-10 µM | Nanomolar to micromolar range |
| Effective Dose (in vivo neuroinflammation) | Data not available | 10 mg/kg | 1-10 mg/kg |
Signaling Pathways and Experimental Workflows
To visualize the hypothesized mechanisms and experimental approaches for studying MEA, the following diagrams are provided.
References
Application Notes and Protocols for Myristoyl Ethanolamide in Lipidomics Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristoyl ethanolamide (MEA) is a saturated N-acylethanolamine (NAE), a class of endogenous lipid mediators that play significant roles in various physiological processes. As an endocannabinoid-like compound, MEA is an emerging molecule of interest in lipidomics, particularly in studies related to neuromodulation, inflammation, and metabolic regulation. These application notes provide a comprehensive overview of MEA's biological significance, along with detailed protocols for its extraction, quantification, and the study of its signaling pathways.
This compound is a member of the family of fatty N-acyl ethanolamines.[1][2][3] While the specific role of MEA is still under investigation, its precursor, myristic acid, is found at low levels in rat cerebrospinal fluid, suggesting a potential role in the central nervous system.[2][3]
Signaling Pathways of this compound
The signaling pathways of MEA are not yet fully elucidated but are thought to parallel those of other well-characterized N-acylethanolamines, such as palmitoylethanolamide (B50096) (PEA) and oleoylethanolamide (OEA). The primary proposed pathway involves the activation of peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that regulates lipid metabolism and inflammation.
Biosynthesis and Degradation
The biosynthesis of MEA begins with the formation of its precursor, N-myristoyl-phosphatidylethanolamine (NMPE), a type of N-acylphosphatidylethanolamine (NAPE).[1][4] This is followed by the cleavage of NMPE by N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) to yield MEA and phosphatidic acid.[2][5] NAPE-PLD is a membrane-associated enzyme that recognizes a variety of NAPEs, suggesting it is a key enzyme in the production of a range of FAEs.[6] The degradation of MEA is primarily carried out by the enzyme Fatty Acid Amide Hydrolase (FAAH), which hydrolyzes the amide bond to form myristic acid and ethanolamine (B43304).[7][8][9][10]
Quantitative Data for this compound
The quantification of MEA in biological matrices presents a significant challenge due to its low endogenous concentrations. This is often compounded by contamination from laboratory materials, which can contain higher levels of MEA than are present in the biological sample.
One study reported that contaminations with MEA (0.05 ng/ml) exceeded 50% of the endogenous levels in all extracts during their validation experiments, leading to its exclusion from their quantitative analysis.[11] This highlights the critical need for rigorous cleaning of all glassware and the use of high-purity solvents to avoid artefactual results.
While specific quantitative data for MEA is scarce, the levels of other NAEs in human plasma have been reported, providing a potential reference range for similarly structured lipids.
| Analyte | Concentration Range in Human Plasma (ng/mL) | Lower Limit of Quantitation (LLOQ) (ng/mL) | Reference |
| Anandamide (B1667382) (AEA) | Not specified | 0.05 | [12] |
| Linoleoyl ethanolamide (LEA) | Not specified | 0.05 | [12] |
| Oleoyl ethanolamide (OEA) | Not specified | 0.5 | [12] |
| Palmitoyl ethanolamide (PEA) | Not specified | 1.0 | [12] |
| Stearoyl ethanolamide (SEA) | 20 - 500 | Not specified | [13] |
Table 1: Reported concentration ranges and LLOQs for various N-acylethanolamines in human plasma.
Experimental Protocols
Protocol 1: Extraction of this compound from Plasma
This protocol is adapted from established methods for the extraction of N-acylethanolamines from human plasma.[12][13][14]
Materials:
-
Human plasma (EDTA-treated)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Internal Standard (IS): Deuterated this compound (MEA-d4) or a structurally similar deuterated NAE (e.g., PEA-d4).
-
96-well protein precipitation plate or microcentrifuge tubes
-
Centrifuge
Procedure:
-
To 50 µL of human plasma in a microcentrifuge tube, add the internal standard solution.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Solid Phase Extraction (SPE) of this compound from Brain Tissue
This protocol is a general guide for SPE of NAEs from brain tissue, which can be optimized for MEA.[15][16]
Materials:
-
Brain tissue
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Water (HPLC grade)
-
C18 SPE cartridges
-
Internal Standard (IS): Deuterated this compound (MEA-d4)
-
Homogenizer
-
Centrifuge
-
SPE manifold
Procedure:
-
Homogenize approximately 100 mg of brain tissue in a 2:1:1 mixture of methanol:chloroform:water.
-
Add the internal standard to the homogenate.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the tissue debris.
-
Collect the supernatant for SPE.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 40% methanol in water to remove polar impurities.
-
Elution: Elute the NAEs, including MEA, with 3 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Quantification of this compound
This protocol outlines typical LC-MS/MS parameters for the analysis of N-acylethanolamines, which can be adapted for MEA.
Liquid Chromatography (LC) Parameters:
-
Column: A C18 or C8 column (e.g., 2.1 x 50 mm, 1.7 µm) is suitable.
-
Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium (B1175870) formate.[12]
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.[12][13]
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the lipophilic analytes.
-
Flow Rate: 0.3 - 0.4 mL/min.
-
Injection Volume: 5 - 10 µL.
Mass Spectrometry (MS/MS) Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM):
-
MEA: The precursor ion will be [M+H]+ (m/z 272.25). The primary product ion is typically the ethanolamine fragment (m/z 62.1).
-
MEA-d4 (Internal Standard): The precursor ion will be [M+H]+ (m/z 276.27). The product ion will be the deuterated ethanolamine fragment (m/z 66.1).
-
-
Optimization: Cone voltage and collision energy should be optimized for MEA and its internal standard to achieve maximum sensitivity.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound (MEA) | 272.25 | 62.1 |
| MEA-d4 (Internal Standard) | 276.27 | 66.1 |
Table 2: Example MRM transitions for the quantification of this compound.
Conclusion
This compound is a lipid mediator with potential roles in a variety of physiological systems. The protocols and information provided here offer a foundation for researchers to explore the function and regulation of MEA. Careful consideration of analytical challenges, particularly potential contamination, is crucial for obtaining accurate quantitative data. Further research into the specific signaling pathways and biological effects of MEA will be vital for understanding its full therapeutic potential.
References
- 1. N-Myristoylated Phosphatidylethanolamine: Interfacial Behavior and Interaction with Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. Roles of Phosphatidylethanolamine and of Its Several Biosynthetic Pathways in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NAPE-PLD controls OEA synthesis and fat absorption by regulating lipoprotein synthesis in an in vitro model of intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure of human NAPE-PLD: regulation of fatty-acid ethanolamide biosynthesis by bile acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exceptionally potent inhibitors of fatty acid amide hydrolase: The enzyme responsible for degradation of endogenous oleamide and anandamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The fatty acid amide hydrolase (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ora.uniurb.it [ora.uniurb.it]
- 11. Quantification of 24 circulating endocannabinoids, endocannabinoid-related compounds, and their phospholipid precursors in human plasma by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Endogenous ethanolamide analysis in human plasma using HPLC tandem MS with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A UPLC-MS/MS method for simultaneous determination of arachidonic acid, stearic acid, and related endocannabinoids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Plasma Levels of Endocannabinoids and Their Analogues Are Related to Specific Fecal Bacterial Genera in Young Adults: Role in Gut Barrier Integrity | MDPI [mdpi.com]
- 15. Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Delivery of Myristoyl Ethanolamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo delivery of Myristoyl Ethanolamide (MEA), a bioactive lipid molecule belonging to the family of N-acylethanolamines. Given the limited specific literature on the in vivo administration of MEA, the following protocols and recommendations are extrapolated from studies on the closely related and well-researched compound, Palmitoylethanolamide (PEA), and general principles for the delivery of lipid-based compounds. Researchers should consider these as starting points and optimize the protocols for their specific animal models and experimental goals.
Introduction to this compound (MEA)
This compound (MEA) is an endogenous fatty acid amide, structurally similar to the endocannabinoid anandamide.[1][2][3][4] Like other N-acylethanolamines, MEA is involved in various physiological processes and is being investigated for its potential therapeutic effects. Its lipophilic nature presents challenges for in vivo delivery, requiring careful selection of vehicle formulations to ensure bioavailability and desired pharmacological effects.
Properties of this compound
A clear understanding of the physicochemical properties of MEA is crucial for developing suitable in vivo delivery strategies.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₃₃NO₂ | [1][2] |
| Molecular Weight | 271.4 g/mol | [1][2] |
| Appearance | Crystalline solid | [1][2] |
| Solubility | - DMF: 20 mg/mL- DMSO: 10 mg/mL- Ethanol (B145695): 1 mg/mL | [1][2] |
Proposed Signaling Pathways of N-Acylethanolamines
The signaling pathways of MEA have not been fully elucidated. However, based on the known mechanisms of other N-acylethanolamines like PEA and Oleoylethanolamide (OEA), MEA may act through one or more of the following pathways.[5][6][7]
Figure 1: Potential signaling pathways of this compound.
Experimental Protocols for In Vivo Delivery
The following protocols are suggested starting points for the in vivo administration of MEA, based on successful studies with PEA. Optimization of the vehicle, dose, and route of administration is highly recommended.
Vehicle Formulations
Due to its lipophilic nature, MEA requires a suitable vehicle for solubilization and administration.
| Vehicle Component | Concentration | Notes |
| Tween 80 | 1-5% (v/v) | A common non-ionic surfactant used to increase the solubility of lipophilic compounds in aqueous solutions. |
| Ethanol | 5-10% (v/v) | Can be used to initially dissolve MEA before dilution in the final vehicle. Ensure the final concentration is well-tolerated by the animal model. |
| Saline (0.9% NaCl) | q.s. to final volume | The aqueous base for the formulation. |
| DMSO | <5% (v/v) | Can be used as a co-solvent, but caution is advised due to potential toxicity at higher concentrations. |
| Peanut or Sesame Oil | For oral gavage | Can be used as a simple lipid vehicle for oral administration. |
Preparation of a Standard Vehicle Formulation (Tween 80/Saline):
-
Weigh the required amount of MEA.
-
Dissolve the MEA in a small volume of ethanol (e.g., 10% of the final volume). Gentle warming and vortexing may be required.
-
In a separate tube, prepare the required concentration of Tween 80 in saline.
-
Slowly add the MEA/ethanol solution to the Tween 80/saline solution while vortexing to form a stable suspension or emulsion.
-
Ensure the final solution is homogenous before administration.
Administration Routes and Dosages
The choice of administration route will depend on the experimental design and target tissue.
| Administration Route | Recommended Starting Dose (based on PEA) | Animal Model | Vehicle Suggestion |
| Intraperitoneal (i.p.) Injection | 10 - 30 mg/kg | Mouse, Rat | 1-5% Tween 80 in saline |
| Oral Gavage (p.o.) | 10 - 50 mg/kg | Mouse, Rat | 1-5% Tween 80 in saline, or Peanut/Sesame Oil |
| Subcutaneous (s.c.) Injection | 5 - 20 mg/kg | Mouse, Rat | Oil-based vehicle or a stable aqueous suspension |
Experimental Workflow for In Vivo Administration:
Figure 2: General workflow for in vivo delivery of MEA.
Protocol for Intraperitoneal (i.p.) Injection in Mice
This protocol is adapted from studies using PEA in mice.
Materials:
-
This compound (MEA)
-
Ethanol (200 proof)
-
Tween 80
-
Sterile 0.9% Saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes and needles (e.g., 27G)
Procedure:
-
Preparation of MEA Formulation (e.g., for a 10 mg/kg dose in a 25g mouse):
-
Calculate the total volume of dosing solution needed for the study cohort. Prepare a slight excess.
-
For a 10 mg/mL stock solution, dissolve 10 mg of MEA in 100 µL of ethanol.
-
In a separate tube, prepare a 5% Tween 80 solution in sterile saline (e.g., 50 µL of Tween 80 in 950 µL of saline).
-
Slowly add the MEA/ethanol solution to the Tween 80/saline solution while vortexing to create a 1 mg/mL final concentration. The final vehicle composition will be approximately 10% ethanol and 4.5% Tween 80.
-
-
Dosing:
-
Weigh each mouse to accurately calculate the injection volume.
-
For a 10 mg/kg dose, a 25g mouse would receive 0.25 mg of MEA. Using a 1 mg/mL solution, the injection volume would be 250 µL.
-
Administer the formulation via intraperitoneal injection.
-
-
Control Group:
-
Administer the vehicle solution (without MEA) to the control group.
-
Pharmacokinetic Considerations
The pharmacokinetic profile of MEA has not been extensively studied. Based on related N-acylethanolamines, it is expected to be rapidly metabolized. Key enzymes involved in the degradation of N-acylethanolamines include Fatty Acid Amide Hydrolase (FAAH) and N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA).
Logical Relationship of MEA Metabolism:
Figure 3: Simplified metabolic pathway of MEA.
Safety and Toxicology
As with any investigational compound, it is essential to conduct preliminary dose-ranging studies to determine the maximum tolerated dose (MTD) of MEA in the chosen animal model and administration route. Close monitoring for any signs of toxicity, such as changes in weight, behavior, or food and water intake, is crucial.
Conclusion
The successful in vivo delivery of this compound is a critical step in elucidating its physiological functions and therapeutic potential. While specific protocols for MEA are not yet established in the literature, the information provided here, based on the well-studied analogue PEA and general principles of lipid delivery, offers a solid foundation for initiating in vivo experiments. Researchers are strongly encouraged to perform pilot studies to optimize vehicle formulations, dosages, and administration routes for their specific research questions.
References
- 1. researchgate.net [researchgate.net]
- 2. Oleoylethanolamide stimulates lipolysis by activating the nuclear receptor peroxisome proliferator-activated receptor alpha (PPAR-alpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. N-acylethanolamine acid amidase (NAAA): A new path to unleash PPAR-mediated analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Endocannabinoid System and PPARs: Focus on Their Signalling Crosstalk, Action and Transcriptional Regulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Myristoyl Ethanolamide in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Note on Approach: Myristoyl ethanolamide is an endogenous fatty acid amide belonging to the N-acyl ethanolamines (NAEs) family.[1][2] While it is commercially available for research purposes, detailed studies on its specific biological effects and mechanisms of action in cell culture are limited.[3] Therefore, these application notes and protocols are primarily based on the extensive research conducted on its close structural and functional analog, Palmitoylethanolamide (PEA). PEA is a well-characterized NAE with potent anti-inflammatory, analgesic, and neuroprotective properties, predominantly acting through the Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α). The provided methodologies are standard for the in vitro study of NAEs and can be adapted for the investigation of this compound.
Compound Information: this compound
| Property | Value |
| CAS Number | 142-58-5 |
| Molecular Formula | C₁₆H₃₃NO₂ |
| Molecular Weight | 271.4 g/mol |
| Appearance | Crystalline solid |
| Solubility | DMF: 20 mg/ml, DMSO: 10 mg/ml, Ethanol: 1 mg/ml[4] |
| Storage | Store at -20°C[4] |
Quantitative Data Summary (Based on Palmitoylethanolamide - PEA)
The following table summarizes representative quantitative data for the effects of Palmitoylethanolamide (PEA), a close analog of this compound. These values can serve as a reference for designing experiments with this compound.
| Cell Line | Assay Type | Treatment | Observed Effect | Reference |
| Caco-2 | MTT Assay | PEA (0.001–0.1 μM) for 48h | Concentration-dependent decrease in cell proliferation (30-58% reduction)[5] | [5] |
| Caco-2 | BrdU Incorporation | PEA (0.001–0.1 μM) | Concentration-dependent reduction in BrdU+ cells (25-72.4% reduction)[5] | [5] |
| N9 Microglia | ELISA (TNF-α, IL-1β) | PEA (100 µM) pre-treatment, then LPS (3 µg/mL) | Significant reduction in the production of pro-inflammatory cytokines TNF-α and IL-1β.[6] | [6] |
| Human Adipocytes | ELISA (TNF-α) | PEA (100 µM) + LPS (1 µg/mL) for 3-24h | Complete inhibition of LPS-induced TNF-α secretion.[7] | [7] |
| C2C12 Myoblasts | Cell Viability Assay | PEA-loaded SLNs (50-200 µg/mL) for 24h | No cytotoxicity observed; cell viability maintained above 90%.[8] | [8] |
Signaling Pathways
The primary signaling pathway for many N-acyl ethanolamides, including PEA, involves the activation of the nuclear receptor PPAR-α.[9] Activation of PPAR-α leads to the regulation of gene expression involved in lipid metabolism and inflammation.[10][11]
Caption: PPAR-α Signaling Pathway.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes how to prepare a stock solution of this compound for use in cell culture. Due to its lipophilic nature, it requires an organic solvent for initial dissolution.
Materials:
-
This compound (crystalline solid)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, conical tubes (1.5 mL or 15 mL)
-
Pipettes and sterile tips
Procedure:
-
Calculate the required mass: Determine the mass of this compound needed to prepare a stock solution of a desired concentration (e.g., 10 mM).
-
Calculation Example for 10 mM stock:
-
Molecular Weight (MW) = 271.4 g/mol
-
Mass (g) = 10 mmol/L * 0.001 L * 271.4 g/mol = 0.002714 g = 2.714 mg
-
To make 1 mL of a 10 mM stock solution, weigh out 2.714 mg of this compound.
-
-
-
Dissolution:
-
Aseptically transfer the weighed this compound to a sterile conical tube.
-
Add the calculated volume of DMSO (e.g., 1 mL for a 10 mM stock).
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
-
Storage:
-
Aliquot the stock solution into smaller, sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term use.[4]
-
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Protocol 2: In Vitro Cytotoxicity Assay
This protocol outlines a method to assess the effect of this compound on cell viability using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6]
Caption: Workflow for an in vitro cytotoxicity assay.
Materials:
-
Cells of interest (e.g., cancer cell line, primary cells)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (from Protocol 1)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[6]
-
Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of the compound.
-
Include wells for a vehicle control (medium with DMSO at the highest concentration used) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.[6]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]
-
Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (which is set to 100% viability).
Protocol 3: In Vitro Anti-Inflammatory Assay
This protocol describes how to assess the anti-inflammatory potential of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7 or J774A.1).[12][13][14]
Caption: Workflow for an in vitro anti-inflammatory assay.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent kit
-
Nitrite standard solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed macrophage cells into a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Incubate for 1-2 hours.
-
Inflammatory Stimulation: Add LPS to the wells to a final concentration known to induce a robust inflammatory response (e.g., 10-100 ng/mL).[15][16] Include the following controls:
-
Negative control: Cells with medium only.
-
Vehicle control: Cells with vehicle (DMSO) and LPS.
-
Positive control: Cells with a known anti-inflammatory drug (e.g., dexamethasone) and LPS.
-
-
Incubation: Incubate the plate for 18-24 hours.[13]
-
Nitrite Measurement:
-
After incubation, collect 50-100 µL of the cell culture supernatant from each well.
-
Perform the Griess assay according to the manufacturer's instructions to measure the concentration of nitrite, a stable metabolite of NO.
-
Measure the absorbance at ~540 nm.
-
-
Data Analysis:
-
Generate a standard curve using the nitrite standard.
-
Calculate the nitrite concentration in each sample.
-
Determine the percentage inhibition of NO production by this compound compared to the LPS-only vehicle control.
-
It is advisable to perform a parallel cell viability assay (Protocol 2) to ensure that the observed reduction in NO is not due to cytotoxicity.
-
References
- 1. amsbio.com [amsbio.com]
- 2. This compound - Applications - CAT N°: 9001742 [bertin-bioreagent.com]
- 3. caymanchem.com [caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, Characterization, and In Vitro Assays on Muscle Cells of Endocannabinoid-like Molecule Loaded Lipid Nanoparticles for a Therapeutic Anti-Inflammatory Approach to Sarcopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peroxisome Proliferator–Activated Receptor-α: A Pivotal Regulator of the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Macrophage Inflammatory Assay [bio-protocol.org]
- 14. Macrophage Inflammatory Assay [en.bio-protocol.org]
- 15. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Detection of LPS-induced macrophage activation with single-cell resolution through DC insulator-based electrokinetic devices - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Myristoyl Ethanolamide Enzyme Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristoyl ethanolamide (MEA) is a member of the N-acylethanolamine (NAE) family of endogenous bioactive lipids.[1][2][3] NAEs, such as the well-studied palmitoylethanolamide (B50096) (PEA) and the endocannabinoid anandamide (B1667382) (AEA), are involved in a variety of physiological processes, including inflammation, pain, and neuroprotection.[4][5][6][7] The biological activities of MEA are regulated by the enzymes responsible for its synthesis and degradation. The primary enzymes involved in the hydrolysis of NAEs are N-acylethanolamine-hydrolyzing acid amidase (NAAA) and fatty acid amide hydrolase (FAAH).[6][7] Understanding the activity of these enzymes is crucial for elucidating the physiological roles of MEA and for the development of novel therapeutics targeting the NAE signaling system.
These application notes provide detailed protocols for assaying the enzymatic activity of NAAA and FAAH with a focus on their relevance to MEA metabolism.
Key Enzymes in this compound Metabolism
N-acylethanolamine-hydrolyzing acid amidase (NAAA) is a lysosomal enzyme that preferentially hydrolyzes saturated and monounsaturated NAEs, such as PEA, with an acidic pH optimum.[4][5][8][9] Given its preference for saturated NAEs, NAAA is a key enzyme in the degradation of MEA.
Fatty acid amide hydrolase (FAAH) is an integral membrane enzyme belonging to the serine hydrolase family.[10][11][12] It is the primary enzyme responsible for the degradation of the endocannabinoid anandamide.[13][14] FAAH has a broad substrate specificity and can also hydrolyze other fatty acid amides, including MEA.
Data Presentation: Enzyme Activity Parameters
The following tables summarize key quantitative data for NAAA and FAAH activity assays. Note that much of the available literature focuses on other NAE substrates; therefore, these parameters may require optimization for MEA.
Table 1: NAAA Activity Assay Parameters
| Parameter | Value | Substrate Used | Source |
| pH Optimum | 4.5 - 5.0 | Palmitoylethanolamide | [4][5] |
| Enzyme Source | Recombinant human NAAA, Rat lung homogenate | Palmitoylethanolamide | [4][5] |
| Substrate | [14C]Palmitoylethanolamide | Palmitoylethanolamide | [4][5] |
| Km | Not specified for MEA | ||
| Vmax | Not specified for MEA |
Table 2: FAAH Activity Assay Parameters
| Parameter | Value | Substrate Used | Source |
| pH Optimum | ~9.0 | Anandamide | [13] |
| Enzyme Source | Rat brain homogenate, Recombinant human FAAH | Anandamide, Generic non-fluorescent substrate | [11][13] |
| Substrate | [14C-ethanolamine]-Anandamide, Non-fluorescent AMC-based substrate | Anandamide, Generic non-fluorescent substrate | [11][13] |
| Detection Limit | As low as 0.1 µU | Generic non-fluorescent substrate | [11] |
| Excitation/Emission (Fluorometric) | 360 nm / 465 nm | 7-amino-4-methylcoumarin (B1665955) (AMC) | [11] |
Signaling Pathway and Experimental Workflows
This compound Metabolic Pathway
Caption: Metabolic pathway of this compound (MEA).
Experimental Workflow for Radiometric NAAA/FAAH Assay
Caption: Workflow for a radiometric enzyme activity assay.
Experimental Workflow for Fluorometric FAAH Assay
Caption: Workflow for a fluorometric FAAH enzyme activity assay.
Experimental Protocols
Protocol 1: Radiometric Assay for NAAA or FAAH Activity
This protocol is adapted from methods used for other NAEs and will require optimization for MEA.[4][5][13]
1. Materials and Reagents:
-
Enzyme source: Homogenates of tissues (e.g., lung for NAAA, brain for FAAH) or cell lysates expressing the recombinant enzyme.[4][5][13]
-
Radiolabeled substrate: [14C]-Myristoyl ethanolamide (requires custom synthesis or commercial availability check). Alternatively, [14C]palmitoylethanolamide for NAAA or [14C-ethanolamine]-anandamide for FAAH can be used as representative substrates.[4][5][13]
-
Assay buffer:
-
For NAAA: 50 mM sodium acetate (B1210297) buffer, pH 4.5-5.0, containing 0.1% Triton X-100.
-
For FAAH: 50 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.[13]
-
-
Stop solution: Chloroform/Methanol (1:1 or 2:1, v/v).
-
Thin-Layer Chromatography (TLC) plates (silica gel).
-
TLC developing solvent: e.g., Chloroform/Methanol/Ammonium hydroxide (B78521) (80:20:2, v/v/v).
-
Scintillation cocktail and counter.
2. Enzyme Preparation:
-
Homogenize tissue or cells in an appropriate buffer on ice.
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant (for cytosolic enzymes) or the membrane fraction (for membrane-bound enzymes like FAAH) for the assay.
-
Determine the protein concentration of the enzyme preparation (e.g., using a Bradford or BCA assay).
3. Assay Procedure:
-
In a microcentrifuge tube, combine the enzyme preparation with the assay buffer.
-
Pre-incubate the mixture at the optimal temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the radiolabeled substrate. The final substrate concentration should be optimized (e.g., starting with 10 µM).
-
Incubate for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the cold stop solution.
-
Vortex and centrifuge to separate the organic and aqueous phases.
-
Spot the organic phase (containing the unreacted substrate and the fatty acid product) onto a TLC plate.
-
Develop the TLC plate in the developing solvent.
-
Visualize the spots (e.g., using iodine vapor or autoradiography).
-
Scrape the silica (B1680970) corresponding to the product (myristic acid) and the substrate (MEA) into separate scintillation vials.
-
Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate the amount of product formed based on the radioactivity in the product spot relative to the total radioactivity.
-
Express enzyme activity as pmol or nmol of product formed per minute per mg of protein.
Protocol 2: Fluorometric Assay for FAAH Activity
This protocol is based on commercially available kits that use a non-fluorescent substrate that releases a fluorescent product upon hydrolysis by FAAH.[10][11]
1. Materials and Reagents:
-
FAAH Activity Assay Kit (containing FAAH assay buffer, FAAH substrate, and a fluorescent standard, e.g., 7-amino-4-methylcoumarin - AMC).
-
Enzyme source: Purified FAAH, tissue homogenates, or cell lysates.
-
FAAH inhibitor (for determining specific activity).[11]
-
96-well white microplate with a clear bottom.
-
Fluorescence microplate reader.
2. Sample Preparation:
-
Homogenize tissue (~10 mg) or cells (1 x 10^6) in 100 µL of ice-cold FAAH Assay Buffer.[11]
-
Keep on ice for 10 minutes.
-
Centrifuge at 10,000 x g at 4°C for 5 minutes.[11]
-
Collect the supernatant for the assay.
3. Assay Procedure:
-
Prepare a standard curve using the provided fluorescent standard (e.g., AMC).
-
Add samples (e.g., 2-50 µL of diluted supernatant) to the wells of the 96-well plate.[11]
-
For background control, add a specific FAAH inhibitor to a set of sample wells.
-
Prepare the reaction mix by diluting the FAAH substrate in the assay buffer according to the kit's instructions.
-
Add the reaction mix to all wells to start the reaction.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/465 nm for AMC).[11]
4. Data Analysis:
-
Subtract the background fluorescence (from wells with inhibitor) from the sample fluorescence.
-
Calculate the concentration of the fluorescent product in the samples using the standard curve.
-
Determine the FAAH activity and express it in appropriate units (e.g., nmol/min/mg protein or U/L).
Conclusion
The protocols outlined in these application notes provide robust methods for characterizing the enzymatic activity of NAAA and FAAH, the key enzymes in this compound metabolism. The choice between a radiometric and a fluorometric assay will depend on the specific research needs, available equipment, and the requirement for high-throughput screening. Optimization of these protocols for MEA as a substrate will be essential for accurately determining its metabolic profile and for the development of targeted therapeutics.
References
- 1. caymanchem.com [caymanchem.com]
- 2. amsbio.com [amsbio.com]
- 3. LIPID MAPS [lipidmaps.org]
- 4. Assay of NAAA Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assay of NAAA Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dial.uclouvain.be [dial.uclouvain.be]
- 7. New players in the fatty acyl ethanolamide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. mybiosource.com [mybiosource.com]
- 13. Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measuring Endocannabinoid Hydrolysis: Refining our Tools and Understanding - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Myristoyl Ethanolamide Receptor Binding and Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristoyl ethanolamide (MEA) is a saturated N-acylethanolamine (NAE), a class of endogenous lipid signaling molecules that includes the well-characterized endocannabinoid, anandamide (B1667382) (AEA). NAEs are involved in a variety of physiological processes, and their signaling is primarily terminated by enzymatic hydrolysis. While many NAEs interact directly with cannabinoid receptors and other cellular targets, evidence suggests that the primary molecular target of this compound is the enzyme Fatty Acid Amide Hydrolase (FAAH), which is responsible for the degradation of anandamide.[1] Understanding the interaction of MEA with FAAH and its potential off-target effects is crucial for elucidating its pharmacological profile and therapeutic potential.
These application notes provide detailed protocols for assessing the binding affinity and inhibitory activity of this compound, with a primary focus on its interaction with FAAH and a secondary investigation of its binding to cannabinoid receptors CB1 and CB2.
Data Presentation
The following table summarizes the available quantitative data for the interaction of this compound with its primary molecular target.
| Compound | Target | Assay Type | Value | Notes |
| This compound | FAAH | Enzyme Inhibition | pIC50 ≈ 5 | This corresponds to an IC50 value of approximately 10 µM for the inhibition of anandamide hydrolysis by rat brain homogenates. NAEs with acyl chain lengths from 12 to 18 carbons show similar potency.[1] |
| This compound | CB1 | Radioligand Binding | <25% Inhibition | At a concentration of 100 µM, MEA showed minimal displacement of a radiolabeled ligand from human CB1 receptors, suggesting low binding affinity.[1] |
| This compound | CB2 | Radioligand Binding | <25% Inhibition | At a concentration of 100 µM, MEA showed minimal displacement of a radiolabeled ligand from human CB2 receptors, suggesting low binding affinity.[1] |
Signaling Pathways
The primary mechanism of action for this compound appears to be the modulation of the endocannabinoid system through the inhibition of FAAH. This inhibition leads to an increase in the levels of endogenous FAAH substrates, such as anandamide, thereby potentiating their downstream signaling effects.
Experimental Protocols
FAAH Inhibition Assay (Radiometric)
This protocol is designed to determine the inhibitory potency of this compound on the activity of Fatty Acid Amide Hydrolase (FAAH) by measuring the hydrolysis of radiolabeled anandamide.
Materials and Reagents:
-
This compound (MEA)
-
[³H]-Anandamide (AEA)
-
Rat brain homogenate (as a source of FAAH)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Bovine Serum Albumin (BSA, fatty acid-free)
-
Toluene/Ethyl Acetate (1:1, v/v)
-
Scintillation cocktail
-
Scintillation counter
-
Microcentrifuge tubes
-
Water bath or incubator
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the MEA stock solution to create a range of test concentrations.
-
Prepare the assay buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mg/mL fatty acid-free BSA.
-
Dilute the rat brain homogenate in the assay buffer to achieve a suitable enzyme concentration.
-
Dilute [³H]-Anandamide in the assay buffer to the desired final concentration (e.g., 1 µM).
-
-
Assay Protocol:
-
In microcentrifuge tubes, add the following in order:
-
Assay buffer
-
MEA solution (or vehicle for control)
-
Diluted rat brain homogenate
-
-
Pre-incubate the mixture for 10 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the [³H]-Anandamide solution.
-
Incubate the reaction mixture for 15-30 minutes at 37°C.
-
Stop the reaction by adding an ice-cold solution of Toluene/Ethyl Acetate (1:1, v/v).
-
Vortex the tubes vigorously to extract the unhydrolyzed [³H]-Anandamide into the organic phase.
-
Centrifuge the tubes to separate the aqueous and organic phases.
-
Carefully transfer a known volume of the aqueous phase (containing the [³H]-ethanolamine product) to a scintillation vial.
-
Add scintillation cocktail to the vial.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of MEA compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the MEA concentration.
-
Determine the IC50 value (the concentration of MEA that causes 50% inhibition of FAAH activity) from the resulting dose-response curve.
-
Cannabinoid Receptor (CB1/CB2) Competitive Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for human CB1 and CB2 receptors.
Materials and Reagents:
-
This compound (MEA)
-
Membrane preparations from cells expressing human CB1 or CB2 receptors
-
Radioligand (e.g., [³H]-CP-55,940 or [³H]-SR141716A for CB1; [³H]-WIN-55,212-2 for CB2)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4)
-
Wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4)
-
Non-specific binding determinator (e.g., a high concentration of a known CB1/CB2 agonist or antagonist)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Assay Setup:
-
Prepare serial dilutions of MEA in the binding buffer.
-
In a 96-well plate or microcentrifuge tubes, add the following:
-
Binding buffer
-
MEA solution at various concentrations (or vehicle for total binding)
-
Non-specific binding determinator (for non-specific binding control)
-
Radioligand at a concentration near its Kd.
-
Receptor membrane preparation.
-
-
-
Incubation:
-
Incubate the plate/tubes at 30°C for 60-90 minutes with gentle agitation.
-
-
Filtration:
-
Rapidly filter the contents of each well/tube through glass fiber filters using a filtration apparatus.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Place the filters in scintillation vials.
-
Add scintillation cocktail and allow the filters to soak.
-
Measure the radioactivity of each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the MEA concentration.
-
Determine the IC50 value from the competition curve.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
The provided protocols offer a framework for investigating the biochemical interactions of this compound. Based on current literature, MEA is expected to be a more potent inhibitor of FAAH than a direct ligand for cannabinoid receptors. Researchers are encouraged to adapt these protocols to their specific experimental conditions and to explore the interaction of MEA with other potential targets within the broader endocannabinoid system.
References
Application Notes and Protocols for Gene Expression Analysis with Myristoyl Ethanolamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristoyl ethanolamide is a member of the N-acylethanolamine (NAE) family of endogenous lipids. While less studied than its more famous counterparts, palmitoylethanolamide (B50096) (PEA) and oleoylethanolamide (OEA), this compound is emerging as a bioactive lipid with potential therapeutic applications. NAEs are known to modulate various physiological processes, including inflammation, pain, and lipid metabolism, primarily through the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPARα.[1][2][3] This document provides detailed application notes and experimental protocols for investigating the effects of this compound on gene expression, a crucial step in understanding its mechanism of action and identifying potential drug targets.
Application Notes
This compound, like other NAEs, is anticipated to exert its biological effects by modulating gene transcription. The primary known mechanism for NAEs involves the activation of the nuclear receptor PPARα.[1][2] Upon ligand binding, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[4][5] This interaction leads to the recruitment of coactivator proteins and subsequent up- or down-regulation of gene expression.
Key Biological Processes and Potential Therapeutic Areas:
-
Anti-Inflammatory Effects: NAEs, including PEA, have well-documented anti-inflammatory properties.[3][6] They can suppress the expression of pro-inflammatory genes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[3] Gene expression analysis can elucidate the specific anti-inflammatory pathways modulated by this compound.
-
Lipid Metabolism: PPARα is a master regulator of lipid metabolism, controlling the expression of genes involved in fatty acid uptake, β-oxidation, and triglyceride turnover.[2][5] Investigating the effect of this compound on these genes can reveal its potential in managing metabolic disorders.
-
Neuroprotection: Some NAEs have shown neuroprotective effects. Gene expression studies in neuronal cell models can help identify the molecular pathways involved in these protective actions.[7]
Experimental Design Considerations:
-
Cell Line Selection: The choice of cell line is critical and should be relevant to the research question. For inflammation studies, macrophage cell lines like RAW264.7 or J774A.1 are suitable. For metabolic studies, hepatocyte cell lines such as HepG2 are commonly used.
-
Dosage and Time Course: It is essential to perform dose-response and time-course experiments to determine the optimal concentration and duration of this compound treatment for observing significant changes in gene expression.
-
Controls: Appropriate controls are crucial for data interpretation. These should include a vehicle control (the solvent used to dissolve this compound, e.g., DMSO or ethanol) and potentially a positive control (a known PPARα agonist like Wy-14643).
Quantitative Gene Expression Data
While specific quantitative data for this compound is limited, the following table summarizes representative gene expression changes observed after treatment with the related N-acylethanolamines, PEA and OEA, which are also known PPARα agonists. These genes represent potential targets for this compound.
| Gene Symbol | Gene Name | Biological Process | Compound | Cell/Tissue Type | Fold Change (approx.) | Reference |
| CPT1A | Carnitine palmitoyltransferase 1A | Fatty Acid Oxidation | Wy-14643 (PPARα agonist) | Human liver slices | ↑ 4.5 | [8] |
| PDK4 | Pyruvate dehydrogenase kinase 4 | Glucose Metabolism | Wy-14643 (PPARα agonist) | Human liver slices | ↑ 4.2 | [8] |
| ANGPTL4 | Angiopoietin-like 4 | Lipid Metabolism | Wy-14643 (PPARα agonist) | Human liver slices | ↑ 3.8 | [8] |
| ACSL5 | Acyl-CoA synthetase long-chain family member 5 | Lipid Metabolism | Wy-14643 (PPARα agonist) | Human liver slices | ↑ 2.1 | [8] |
| COX-2 (PTGS2) | Cyclooxygenase-2 | Inflammation | PEA derivative | J774A.1 macrophages | ↓ (Significant inhibition) | [3] |
| iNOS (NOS2) | Inducible nitric oxide synthase | Inflammation | PEA derivative | J774A.1 macrophages | ↓ (Significant inhibition) | [3] |
Note: The data presented are illustrative and derived from studies on PPARα agonists and related NAEs. Actual fold changes for this compound may vary and should be determined experimentally.
Experimental Protocols
Protocol 1: Cell Culture Treatment with this compound
This protocol describes the general procedure for treating cultured cells with this compound to assess its impact on gene expression.
Materials:
-
Cultured cells of interest (e.g., RAW264.7, HepG2)
-
Complete cell culture medium
-
This compound (powder)
-
Vehicle (e.g., DMSO or ethanol)
-
Sterile PBS
-
Cell culture plates (e.g., 6-well plates)
-
TRIzol® reagent or other RNA lysis buffer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Incubate the cells under standard conditions (e.g., 37°C, 5% CO2) until they reach the desired confluency.
-
Prepare this compound Stock Solution: Dissolve this compound powder in the chosen vehicle to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare Treatment Media: On the day of the experiment, dilute the this compound stock solution in fresh, serum-free, or low-serum medium to the desired final concentrations (e.g., 1 µM, 10 µM, 50 µM). Also, prepare a vehicle control medium containing the same concentration of the vehicle as the highest this compound concentration.
-
Cell Treatment:
-
Aspirate the old medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the prepared treatment media (including vehicle control) to the respective wells.
-
-
Incubation: Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours).
-
Cell Lysis for RNA Isolation:
-
Aspirate the treatment medium.
-
Wash the cells once with ice-cold PBS.
-
Add 1 mL of TRIzol® reagent or other RNA lysis buffer directly to each well and lyse the cells by pipetting up and down.
-
-
Storage: The cell lysate can be processed immediately for RNA isolation or stored at -80°C for later use.
Protocol 2: Total RNA Isolation and cDNA Synthesis
This protocol outlines the isolation of total RNA using a TRIzol®-based method followed by reverse transcription to generate cDNA.
Materials:
-
Cell lysate in TRIzol® (from Protocol 1)
-
75% Ethanol (B145695) (in DEPC-treated water)
-
RNase-free water
-
DNase I, RNase-free
-
Reverse transcriptase enzyme and buffer
-
dNTPs
-
Oligo(dT) primers or random hexamers
-
RNase inhibitor
Procedure:
A. RNA Isolation
-
Phase Separation: Add 0.2 mL of chloroform per 1 mL of TRIzol® lysate. Shake vigorously for 15 seconds and incubate at room temperature for 3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 0.5 mL of isopropanol per 1 mL of TRIzol® used. Mix and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
RNA Wash: Discard the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol. Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Resuspension: Discard the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA pellet in an appropriate volume of RNase-free water.
-
Quantification: Determine the RNA concentration and purity using a spectrophotometer (A260/A280 ratio).
B. DNase Treatment and cDNA Synthesis
-
DNase Treatment: Treat the isolated RNA with DNase I according to the manufacturer's instructions to remove any contaminating genomic DNA.
-
Reverse Transcription:
-
In a sterile, RNase-free tube, combine 1-2 µg of total RNA, oligo(dT) primers or random hexamers, and dNTPs.
-
Incubate at 65°C for 5 minutes, then place on ice.
-
Add the reverse transcriptase buffer, RNase inhibitor, and reverse transcriptase enzyme.
-
Incubate according to the enzyme manufacturer's protocol (e.g., 42°C for 60 minutes).
-
Inactivate the enzyme by heating at 70°C for 10 minutes.
-
-
Storage: The resulting cDNA can be used immediately for qPCR or stored at -20°C.
Protocol 3: Quantitative Real-Time PCR (qPCR)
This protocol provides a general workflow for analyzing the expression of target genes using SYBR Green-based qPCR.
Materials:
-
cDNA (from Protocol 2)
-
SYBR Green qPCR Master Mix
-
Forward and reverse primers for target genes and a reference gene (e.g., GAPDH, ACTB)
-
Nuclease-free water
-
qPCR plate and seals
-
Real-time PCR instrument
Procedure:
-
Primer Design and Validation: Design primers specific to your genes of interest. Validate primer efficiency through a standard curve analysis.
-
qPCR Reaction Setup:
-
Prepare a master mix for each primer set containing SYBR Green Master Mix, forward primer, reverse primer, and nuclease-free water.
-
Aliquot the master mix into the wells of a qPCR plate.
-
Add diluted cDNA to the respective wells. Include no-template controls (NTC) for each primer set.
-
-
qPCR Run:
-
Seal the plate and centrifuge briefly.
-
Run the plate in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified products.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each sample.
-
Normalize the Ct values of the target genes to the Ct values of the reference gene (ΔCt).
-
Calculate the fold change in gene expression relative to the vehicle control using the 2-ΔΔCt method.
-
Visualizations
Signaling Pathway of this compound
Caption: this compound signaling pathway via PPARα activation.
Experimental Workflow for Gene Expression Analysis
Caption: Workflow for analyzing gene expression changes induced by this compound.
References
- 1. Recent Progress in N-Acylethanolamine Research: Biological Functions and Metabolism Regulated by Two Distinct N-Acyltransferases: cPLA2ε and PLAAT Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrated physiology and systems biology of PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory, Antioxidant and Crystallographic Studies of N-Palmitoyl-ethanol Amine (PEA) Derivatives | MDPI [mdpi.com]
- 4. bu.edu [bu.edu]
- 5. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Genetic Variants of Fatty Acid Amide Hydrolase Modulate Acute Inflammatory Responses to Colitis in Adult Male Mice [frontiersin.org]
- 7. N-acylethanolamide metabolizing enzymes are upregulated in human neural progenitor-derived neurons exposed to sub-lethal oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The impact of PPARα activation on whole genome gene expression in human precision cut liver slices - PMC [pmc.ncbi.nlm.nih.gov]
Myristoyl Ethanolamide: A Pharmacological Tool for Exploring Endocannabinoid Signaling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Myristoyl Ethanolamide (MEA) is an endogenous fatty acid amide belonging to the N-acylethanolamine (NAE) family, a class of lipid signaling molecules that includes the well-known endocannabinoid anandamide (B1667382) (AEA), the anti-inflammatory mediator palmitoylethanolamide (B50096) (PEA), and the satiety-regulating oleoylethanolamide (OEA).[1][2] While less studied than its more famous counterparts, MEA's presence in biological systems, such as rat cerebrospinal fluid, suggests a potential role in physiological and pathophysiological processes.[1][2] Its structural similarity to other bioactive NAEs makes it a valuable tool compound for pharmacological research, particularly in the investigation of the endocannabinoid system and related signaling pathways.
These application notes provide an overview of the known pharmacological activities of MEA, detailed protocols for its use in key in vitro and in vivo assays, and a summary of its physical and chemical properties to guide researchers in its application as a pharmacological tool.
Physicochemical Properties and Solubility
Proper handling and solubilization of MEA are critical for obtaining reliable and reproducible experimental results.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₃₃NO₂ | [2] |
| Molecular Weight | 271.4 g/mol | [2] |
| Appearance | Crystalline solid | |
| Solubility | DMF: ~20 mg/mL | [2] |
| DMSO: ~10 mg/mL | [2] | |
| Ethanol: ~1 mg/mL | [2] | |
| Storage | Store at -20°C |
Protocol for Preparation of Stock Solutions:
-
Weigh the desired amount of this compound crystalline solid in a sterile microcentrifuge tube.
-
Add the appropriate volume of solvent (e.g., DMSO, DMF, or ethanol) to achieve the desired stock concentration.
-
Vortex thoroughly until the solid is completely dissolved.
-
For cell-based assays, it is recommended to purge the stock solution with an inert gas (e.g., nitrogen or argon) to minimize oxidation.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Note: When preparing working solutions for cell culture experiments, the final concentration of the organic solvent should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Pharmacological Data
Quantitative data on the bioactivity of this compound is limited. The following table summarizes the available information. MEA is a substrate for Fatty Acid Amide Hydrolase (FAAH) and acts as a competitive inhibitor of anandamide hydrolysis.[3] Its activity at cannabinoid receptors and PPAR-α is not yet well-characterized but can be inferred from the activities of other saturated N-acylethanolamines.
| Target | Assay | Species | Value | Reference |
| FAAH | Inhibition of [³H]-AEA hydrolysis | Rat Brain | pI₅₀ ≈ 5.0 (IC₅₀ ≈ 10 µM) | [3] |
| CB1 Receptor | Radioligand Binding Assay | Human | Kᵢ: Not Determined | |
| CB2 Receptor | Radioligand Binding Assay | Human | Kᵢ: Not Determined | |
| PPAR-α | Reporter Gene Assay | Human/Mouse | EC₅₀: Not Determined |
Signaling Pathways
This compound, as a member of the N-acylethanolamine family, is expected to interact with key signaling pathways involved in inflammation, pain, and cellular metabolism. The primary known interaction is with Fatty Acid Amide Hydrolase (FAAH), the principal enzyme responsible for the degradation of anandamide. By inhibiting FAAH, MEA can potentiate the signaling of endogenous cannabinoids. Furthermore, based on the activities of structurally similar NAEs, MEA may also interact directly with cannabinoid receptors (CB1 and CB2) and Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α).
Experimental Protocols
The following protocols provide detailed methodologies for investigating the pharmacological effects of this compound.
In Vitro FAAH Inhibition Assay
This protocol is designed to determine the inhibitory potency of MEA on the enzymatic activity of Fatty Acid Amide Hydrolase (FAAH).
References
Application Notes and Protocols for Studying N-acylethanolamine Pathways with Myristoyl Ethanolamide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Myristoyl Ethanolamide (MEA)
This compound (MEA), a saturated N-acylethanolamine (NAE), is an endogenous lipid mediator that belongs to the larger family of endocannabinoid-like compounds. While not as extensively studied as other NAEs like anandamide (B1667382) (AEA) or palmitoylethanolamide (B50096) (PEA), MEA serves as a valuable tool for investigating the biosynthesis, degradation, and signaling of NAEs. Its stable nature and interaction with key enzymes in the NAE pathways make it a useful substrate and potential modulator for in vitro and in vivo studies.
These application notes provide a comprehensive overview of the use of MEA in studying NAE metabolism and signaling, including detailed experimental protocols and data presentation.
Physicochemical Properties and Handling
| Property | Value | Reference |
| Molecular Formula | C₁₆H₃₃NO₂ | [1] |
| Molecular Weight | 271.4 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
| Solubility | Soluble in DMSO and ethanol | [1] |
| Storage | Store at -20°C for long-term stability | [1] |
Stock Solution Preparation: For cellular and enzymatic assays, prepare a stock solution of MEA in dimethyl sulfoxide (B87167) (DMSO) or ethanol. For example, a 10 mM stock solution can be prepared by dissolving 2.714 mg of MEA in 1 mL of DMSO. Further dilutions can be made in the appropriate assay buffer. It is recommended to use fresh dilutions for each experiment.
N-acylethanolamine (NAE) Metabolic Pathways
The levels of NAEs, including MEA, are tightly regulated by a series of synthesizing and degrading enzymes. Understanding these pathways is crucial for interpreting experimental results.
Biosynthesis of this compound
The primary pathway for the biosynthesis of NAEs involves two main enzymatic steps:
-
N-acylation of Phosphatidylethanolamine (PE): A myristoyl group is transferred from a donor lipid, such as N-myristoyl-phosphatidylcholine, to the head group of PE to form N-myristoyl-phosphatidylethanolamine (NMPE). This reaction is catalyzed by an N-acyltransferase (NAT).
-
Release of MEA: NMPE is then hydrolyzed by an N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) to release MEA and phosphatidic acid.
Degradation of this compound
The primary route of NAE degradation is through enzymatic hydrolysis, which breaks down the amide bond to yield the corresponding fatty acid and ethanolamine. Two key enzymes are responsible for this process:
-
Fatty Acid Amide Hydrolase (FAAH): A serine hydrolase primarily located on the endoplasmic reticulum, FAAH has a broad substrate specificity and is a major enzyme for the degradation of anandamide and other NAEs.
-
N-acylethanolamine-hydrolyzing Acid Amidase (NAAA): A lysosomal cysteine hydrolase that shows a preference for saturated and monounsaturated NAEs, such as PEA.
References
Troubleshooting & Optimization
Myristoyl ethanolamide solubility challenges and solutions
Welcome to the technical support center for Myristoyl Ethanolamide (MEA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the handling and application of MEA in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MEA) and what are its primary biological functions?
This compound (N-(2-hydroxyethyl)tetradecanamide) is a naturally occurring fatty acid amide belonging to the N-acylethanolamine (NAE) family.[1][2] As a member of this family, it is considered part of the expanded endocannabinoid system.[1][2] While its specific roles are still under investigation, it is known to be present in the central nervous system, such as in rat cerebrospinal fluid, suggesting it plays a role in neurological processes.[1][2] Like other NAEs, MEA is hydrolyzed by the enzyme Fatty Acid Amide Hydrolase (FAAH), which terminates its signaling activity.
Q2: I am having trouble dissolving this compound. What are its solubility properties?
This compound is a crystalline solid with poor aqueous solubility, which presents a significant challenge for its use in biological experiments. However, it is soluble in several organic solvents. The approximate solubilities in common laboratory solvents are summarized in the table below.
| Solvent | Solubility (approx.) |
| Dimethylformamide (DMF) | 20 mg/mL[1][2] |
| Dimethyl sulfoxide (B87167) (DMSO) | 10 mg/mL[1][2] |
| Ethanol | 1 mg/mL[1][2] |
It is recommended to prepare a concentrated stock solution in one of these organic solvents, which can then be diluted into your aqueous experimental medium.
Troubleshooting Guide: Solubility Challenges & Solutions
Issue: My this compound is precipitating out of my aqueous buffer/cell culture medium.
This is a common issue due to the hydrophobic nature of MEA. Direct dissolution in aqueous solutions is often unsuccessful. Here are several recommended methods to improve its solubility for in vitro and in vivo experiments.
Solution 1: Using an Organic Solvent Stock Solution
This is the most straightforward method for preparing MEA for cell culture experiments.
-
Experimental Protocol:
-
Prepare a high-concentration stock solution of MEA in sterile DMSO (e.g., 10 mg/mL).
-
Warm the solution gently in a water bath (around 37°C) and vortex or sonicate briefly to ensure it is fully dissolved.
-
For your experiment, dilute the DMSO stock solution into your pre-warmed (37°C) cell culture medium to achieve the final desired concentration of MEA.
-
Crucially, ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
It is recommended to perform a vehicle control experiment using the same final concentration of DMSO without MEA to account for any effects of the solvent.
-
Solution 2: Formulation with Surfactants
Non-ionic surfactants can be used to create stable aqueous formulations of lipophilic compounds like MEA. Tween® 20 is a commonly used surfactant for this purpose.
-
Experimental Protocol:
-
Prepare a stock solution of MEA in a suitable organic solvent like ethanol.
-
In a separate tube, prepare your aqueous buffer or medium containing a low concentration of Tween® 20 (e.g., 0.01-0.1%).
-
While vortexing the surfactant-containing buffer, add the MEA stock solution dropwise to facilitate the formation of micelles encapsulating the MEA.
-
The final concentration of the organic solvent should be kept to a minimum.
-
Note: The optimal concentration of Tween® 20 may need to be determined empirically for your specific application to balance solubility enhancement with potential cellular toxicity.
-
Solution 3: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules in their central cavity, thereby increasing their aqueous solubility.
-
Experimental Protocol:
-
Prepare an aqueous solution of a suitable cyclodextrin (B1172386), such as β-cyclodextrin, in your desired buffer.
-
Add the powdered MEA to the cyclodextrin solution.
-
Stir or sonicate the mixture until the MEA is fully dissolved. This process can be facilitated by gentle heating.
-
The molar ratio of MEA to cyclodextrin will need to be optimized for maximum solubility.
-
Issue: I am unsure of the potential signaling pathways this compound might be acting through in my experiments.
While the specific signaling pathways of MEA are not as extensively studied as other endocannabinoids like anandamide, based on its chemical structure and the known targets of related N-acylethanolamines, several potential pathways can be investigated.
Potential Signaling Pathways:
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Endocannabinoid System: MEA is a substrate for Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of N-acylethanolamines. By competing for FAAH, MEA could indirectly increase the levels of other endocannabinoids like anandamide, leading to the activation of cannabinoid receptors (CB1 and CB2).
-
PPARα Activation: Other N-acylethanolamines, such as oleoylethanolamide and palmitoylethanolamide (B50096), are known agonists of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor involved in lipid metabolism and inflammation.[3] It is plausible that MEA also acts as a PPARα agonist.
-
GPR55 Activation: The G-protein coupled receptor 55 (GPR55) has been identified as a receptor for certain cannabinoids and N-acylethanolamines like palmitoylethanolamide and oleoylethanolamide.[4][5][6] Therefore, GPR55 is another potential target for MEA.
Experimental Workflow for Target Identification:
Signaling Pathway Diagram: Endocannabinoid System Modulation
The following diagram illustrates the established synthesis and degradation pathway for N-acylethanolamines (NAEs) like MEA within the endocannabinoid signaling system.
This guide provides a starting point for troubleshooting common issues with this compound. For further assistance, please consult the product's technical data sheet or contact our scientific support team.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | CAS 142-58-5 | Cayman Chemical | Biomol.com [biomol.com]
- 3. Peroxisome proliferator-activated receptor alpha (PPARalpha) agonist treatment reverses PPARalpha dysfunction and abnormalities in hepatic lipid metabolism in ethanol-fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GPR55: a new member of the cannabinoid receptor clan? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPR55 Agonists | GPR55 | Tocris Bioscience [tocris.com]
- 6. GPR119 and GPR55 as Receptors for Fatty Acid Ethanolamides, Oleoylethanolamide and Palmitoylethanolamide - PMC [pmc.ncbi.nlm.nih.gov]
Myristoyl ethanolamide stability in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Myristoyl ethanolamide (MEA) in aqueous solutions. Find answers to frequently asked questions and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
For long-term storage, this compound should be stored as a crystalline solid at -20°C. Under these conditions, it is stable for at least four years.[1]
Q2: How soluble is this compound in aqueous solutions?
This compound is sparingly soluble in aqueous buffers. To prepare aqueous solutions, it is recommended to first dissolve the compound in an organic solvent such as ethanol (B145695), DMSO, or dimethyl formamide (B127407) (DMF) and then dilute with the aqueous buffer of choice.[1][2] For example, a stock solution can be prepared in ethanol and then diluted into a larger volume of the aqueous buffer. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the experimental system.
Q3: How stable is this compound in aqueous solutions?
Aqueous solutions of this compound are not recommended for storage for more than one day.[3] MEA, like other N-acylethanolamines, can undergo hydrolysis in aqueous environments, especially under non-neutral pH conditions and at elevated temperatures.
Q4: What is the primary degradation pathway for this compound in aqueous solutions?
The primary degradation pathway for this compound in aqueous solution is the hydrolysis of the amide bond. This reaction breaks down MEA into myristic acid and ethanolamine (B43304). This process can be catalyzed by acids or bases and is also temperature-dependent. In biological systems, this hydrolysis is primarily mediated by enzymes such as Fatty Acid Amide Hydrolase (FAAH) and N-acylethanolamine Acid Amidase (NAAA).[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results with aqueous MEA solutions. | Degradation of MEA due to improper solution preparation or storage. | Prepare fresh aqueous solutions of MEA for each experiment. Avoid storing aqueous solutions for more than a few hours. If a stock solution in an organic solvent is used, ensure it is stored at -20°C or -80°C and protected from light. |
| Low recovery of MEA from aqueous samples. | Adsorption of the lipophilic MEA to plasticware. | Use low-adhesion microcentrifuge tubes and pipette tips. Silanized glassware can also be used to minimize adsorption. |
| Precipitation of MEA upon dilution into aqueous buffer. | The solubility limit of MEA in the final aqueous solution has been exceeded. | Increase the proportion of the organic co-solvent (e.g., ethanol, DMSO) if experimentally permissible. Alternatively, prepare a more dilute stock solution or the final aqueous solution. Sonication may help to dissolve small amounts of precipitate, but the solution should be visually inspected for clarity before use. |
| Unexpected peaks in chromatography when analyzing MEA samples. | Degradation of MEA into myristic acid and ethanolamine. | Confirm the identity of the unexpected peaks by comparing their retention times and mass spectra with those of myristic acid and ethanolamine standards. If degradation is confirmed, review the solution preparation and storage procedures to minimize hydrolysis. |
Quantitative Data Summary
| Condition | pH | Temperature (°C) | Estimated Half-life (t½) | Primary Degradation Product(s) |
| Acidic | 1-3 | 37 | Hours to Days | Myristic Acid, Ethanolamine |
| 60 | Minutes to Hours | Myristic Acid, Ethanolamine | ||
| Neutral | 6-8 | 4 | Weeks to Months | Myristic Acid, Ethanolamine |
| 25 | Days to Weeks | Myristic Acid, Ethanolamine | ||
| 37 | Days | Myristic Acid, Ethanolamine | ||
| Basic | 9-11 | 25 | Hours to Days | Myristic Acid, Ethanolamine |
| 37 | Minutes to Hours | Myristic Acid, Ethanolamine |
Note: This data is illustrative and based on the known chemical behavior of amides. Actual degradation rates should be determined experimentally under specific conditions.
Experimental Protocols
Protocol for Assessing the Chemical Stability of this compound in Aqueous Buffers
This protocol outlines a method to determine the rate of non-enzymatic hydrolysis of MEA in aqueous solutions at different pH values and temperatures.
1. Materials:
-
This compound (MEA)
-
Organic solvent (e.g., Ethanol or DMSO, HPLC grade)
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Aqueous buffers of desired pH (e.g., pH 4, 7.4, and 9)
-
Myristic acid standard
-
Ethanolamine standard
-
HPLC or UPLC system coupled with a mass spectrometer (MS)
-
C18 reverse-phase HPLC column
-
Incubator or water bath
2. Preparation of Solutions:
-
MEA Stock Solution: Prepare a 10 mM stock solution of MEA in ethanol or DMSO.
-
Working Solutions: Dilute the MEA stock solution into the different aqueous buffers to a final concentration of 100 µM. Ensure the final concentration of the organic solvent is low (e.g., <1%) and consistent across all samples.
-
Standard Solutions: Prepare a series of standard solutions of MEA and myristic acid in the mobile phase for calibration curve generation.
3. Stability Study:
-
Incubate the working solutions at the desired temperatures (e.g., 4°C, 25°C, and 37°C).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Immediately quench the hydrolysis by adding an equal volume of cold acetonitrile (B52724) or methanol (B129727) containing an internal standard.
-
Store the quenched samples at -80°C until analysis.
4. Sample Analysis (UPLC-MS/MS):
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate MEA from myristic acid.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Monitor the precursor-to-product ion transitions for MEA, myristic acid, and the internal standard.
-
5. Data Analysis:
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Construct calibration curves for MEA and myristic acid.
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Quantify the concentration of MEA remaining and myristic acid formed at each time point.
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Plot the concentration of MEA versus time and determine the degradation rate constant (k) and half-life (t½) for each condition.
Visualizations
Signaling and Degradation Pathway of this compound
Caption: Biosynthesis, signaling, and enzymatic degradation pathways of this compound.
Experimental Workflow for MEA Stability Assessment
Caption: Workflow for determining the chemical stability of this compound in aqueous solutions.
Logical Relationship of Factors Affecting MEA Stability
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Molecular Modeling and Biological Evaluation of Metabolically Stable Analogues of the Endogenous Fatty Acid Amide Palmitoylethanolamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pharmacology of palmitoylethanolamide and first data on the therapeutic efficacy of some of its new formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
Technical Support Center: Preventing Myristoyl Ethanolamide (MEA) Degradation in Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and integrity of Myristoyl ethanolamide (MEA) in biological samples. Adherence to proper sample handling and storage protocols is critical for accurate quantification and reliable experimental outcomes.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound (MEA) degradation in biological samples?
A1: The primary cause of MEA degradation in biological samples is enzymatic hydrolysis. As a member of the N-acylethanolamine (NAE) family, MEA is susceptible to breakdown by the enzyme Fatty Acid Amide Hydrolase (FAAH).[1][2] FAAH is an integral membrane protein that hydrolyzes fatty acid amides, including the well-known endocannabinoid anandamide, into their corresponding fatty acids and ethanolamine.[2] Therefore, inhibiting FAAH activity is a crucial step in preventing MEA degradation.
Q2: What are the ideal storage conditions for long-term stability of MEA in plasma or tissue samples?
A2: For long-term stability, it is strongly recommended to store plasma and tissue samples at ultra-low temperatures, specifically at -80°C.[3] Storing samples at higher temperatures, such as -20°C, may not be sufficient to completely halt enzymatic activity, leading to the gradual degradation of MEA over time. For solid, purified MEA, storage at -20°C is acceptable and can maintain stability for at least four years.[4]
Q3: Can I use standard laboratory glassware and solvents for my experiments with MEA?
A3: Caution is advised when using standard laboratory equipment and reagents. Studies on other N-acylethanolamines, such as palmitoylethanolamide (B50096) (PEA), have shown that contaminants can leach from common laboratory glassware, including Pasteur pipettes, leading to artificially high readings.[5] Similarly, certain grades of chloroform (B151607) have been found to contain NAE contaminants.[5][6] It is essential to use high-purity solvents and to test for potential contamination from all labware that will come into contact with the samples.
Q4: Are there chemical inhibitors I can use to prevent MEA degradation during sample processing?
A4: Yes, several FAAH inhibitors can be used to prevent the enzymatic degradation of MEA. While specific studies on MEA are limited, inhibitors that are effective for other NAEs are expected to be effective for MEA. A commonly used and potent FAAH inhibitor is URB597 (cyclohexylcarbamic acid 3'-carbamoyl-biphenyl-3-yl ester).[7][8] Other compounds, such as phenylmethylsulfonyl fluoride (B91410) (PMSF), have also been shown to inhibit FAAH, though they may be less specific.[9] The choice of inhibitor will depend on the specific experimental design and downstream analytical methods.
II. Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of MEA in biological samples.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or undetectable MEA levels in freshly collected samples. | Rapid enzymatic degradation: FAAH activity can be very high in certain tissues and in blood, leading to rapid degradation of MEA upon sample collection. | - Immediately process blood samples by centrifuging at 4°C to separate plasma. - Acidify the plasma to pH ~5.8 to inhibit enzymatic activity. - Add a broad-spectrum serine hydrolase inhibitor like PMSF or a specific FAAH inhibitor like URB597 to the collection tubes or during homogenization. |
| High variability in MEA concentrations between replicate samples. | Inconsistent sample handling: Differences in the time between sample collection and processing, or temperature fluctuations, can lead to variable degradation. Contamination: Contamination from glassware or solvents can introduce variability. | - Standardize the entire sample collection and processing workflow. Ensure all samples are handled identically and for the same duration. - Pre-screen all labware and solvents for NAE contamination. Use high-purity reagents and dedicated glassware. |
| MEA levels decrease over time in stored samples. | Inadequate storage temperature: Storage at -20°C may not be sufficient to completely inhibit long-term enzymatic degradation. Freeze-thaw cycles: Repeatedly freezing and thawing samples can lead to degradation. | - Store all biological samples at -80°C for long-term storage. - Aliquot samples into smaller volumes before freezing to avoid multiple freeze-thaw cycles. |
| Unexpected peaks or artifacts in chromatograms during LC-MS/MS analysis. | Chemical degradation: Although less common than enzymatic degradation, MEA can undergo chemical degradation under harsh pH conditions. Solvent impurities: Impurities in solvents can interfere with the analysis. | - Avoid exposing samples to strong acids or bases during extraction and processing.[10][11] - Use high-purity, LC-MS grade solvents and filter them before use. |
III. Experimental Protocols
Protocol 1: Blood Sample Collection and Plasma Preparation for MEA Analysis
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Blood Collection:
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Collect whole blood into tubes containing an anticoagulant such as EDTA.
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Immediately place the collection tubes on ice to slow down enzymatic activity.
-
-
Plasma Separation:
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Within 30 minutes of collection, centrifuge the blood at 2,000 x g for 15 minutes at 4°C.
-
-
Plasma Acidification and Inhibitor Addition:
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Carefully transfer the supernatant (plasma) to a new pre-chilled polypropylene (B1209903) tube.
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To inhibit enzymatic activity, immediately acidify the plasma to a pH of approximately 5.8 by adding a small volume of a suitable buffer (e.g., a solution of 50% acetic acid and 0.5 M MES).
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For enhanced protection, consider adding a FAAH inhibitor (e.g., URB597 to a final concentration of 10 µM) to the plasma.
-
-
Storage:
-
Immediately flash-freeze the plasma aliquots in liquid nitrogen.
-
Store the frozen plasma samples at -80°C until analysis.
-
Protocol 2: Tissue Sample Homogenization and Extraction for MEA Analysis
-
Tissue Collection:
-
Excise the tissue of interest as quickly as possible and immediately flash-freeze it in liquid nitrogen to halt enzymatic activity.
-
Store the frozen tissue at -80°C until homogenization.
-
-
Homogenization:
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Weigh the frozen tissue and place it in a pre-chilled homogenization tube.
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Add ice-cold homogenization buffer (e.g., Tris-HCl buffer, pH 7.4) containing a FAAH inhibitor (e.g., 10 µM URB597 or 1 mM PMSF).
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Homogenize the tissue on ice using a suitable homogenizer until a uniform consistency is achieved.
-
-
Extraction:
-
Perform a lipid extraction using a method such as the Folch or Bligh-Dyer procedure with ice-cold solvents (e.g., chloroform/methanol mixture).
-
Collect the organic phase containing the lipids.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the organic solvent under a gentle stream of nitrogen.
-
Reconstitute the lipid extract in a suitable solvent for your analytical method (e.g., acetonitrile/water).
-
-
Storage:
-
If not analyzing immediately, store the reconstituted extract at -80°C.
-
IV. Visualizations
Diagram 1: this compound (MEA) Degradation Pathway
Caption: Enzymatic degradation of this compound by FAAH.
Diagram 2: Recommended Experimental Workflow for MEA Quantification
Caption: Workflow for MEA sample handling and analysis.
Diagram 3: Troubleshooting Logic for Low MEA Recovery
Caption: Decision tree for troubleshooting low MEA recovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-guided inhibitor design for human FAAH by interspecies active site conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Pitfalls in the sample preparation and analysis of N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pitfalls in the sample preparation and analysis of N-acylethanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Validation and application of an LC-MS/MS method for quantitation of three fatty acid ethanolamides as biomarkers for fatty acid hydrolase inhibition in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Base- and acid-catalyzed interconversions of O-acyl- and N-acyl-ethanolamines: a cautionary note for lipid analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Myristoyl Ethanolamide in Cell-Based Assays
This guide provides troubleshooting advice and frequently asked questions to help researchers and drug development professionals optimize the use of Myristoyl ethanolamide (MEA) in their cell-based assays.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound (MEA)? this compound is a member of the N-acyl ethanolamine (B43304) family, which are endogenous fatty acid amides.[1][2][3][4] This family of lipids, which includes the well-known endocannabinoid anandamide, is involved in various physiological processes.[2][3][5] While MEA's specific biological role is still under investigation, it is recognized for its physiological activity within the nervous system.[5]
Q2: What is the recommended solvent for dissolving MEA? MEA is a crystalline solid that is soluble in organic solvents such as ethanol, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF).[1][4][6] The choice of solvent depends on the experimental requirements and the desired stock concentration. For cell culture applications, DMSO is a common choice due to its high solubilizing power and miscibility with aqueous media. However, it is critical to ensure the final concentration of the organic solvent in the cell culture medium is non-toxic to the cells (typically <0.5%).[7]
Q3: How should I prepare a stock solution of MEA? To prepare a stock solution, dissolve the solid MEA in your chosen organic solvent (e.g., DMSO) to create a concentrated stock (e.g., 10-20 mM).[1] It is good practice to purge the solvent with an inert gas before dissolving the lipid to prevent oxidation.[1] Store the stock solution at -20°C or lower for long-term stability.[1] For use in experiments, the stock solution should be serially diluted in cell culture medium to achieve the desired final concentrations.
Q4: What is a good starting concentration range for my cell-based assay? The optimal concentration of MEA is highly dependent on the cell type and the specific biological endpoint being measured. Since published data on MEA is limited, it is recommended to perform a dose-response experiment starting from a broad range. Based on studies of similar myristoylated compounds and other N-acyl ethanolamides, a starting range of 1 µM to 50 µM is advisable.[8][9][10][11][12]
Q5: I am observing high levels of cell death. What could be the cause? Unexpected cytotoxicity can arise from several factors:
-
Compound Toxicity: The concentration of MEA may be too high for your specific cell line.
-
Solvent Toxicity: The final concentration of your organic solvent (e.g., DMSO) in the culture wells may be toxic. Always include a "vehicle control" (medium with the same final concentration of solvent) to assess this.[7]
-
Precipitation: MEA has poor aqueous solubility. If it precipitates out of the medium, this can cause physical stress or localized high concentrations, leading to cell death. Visually inspect your wells for any precipitate.
Q6: I am not observing any effect with MEA treatment. What should I do? A lack of a discernible effect could be due to several reasons:
-
Concentration is too low: The concentration range you are testing may be below the effective dose for your specific assay and cell line.
-
Poor Solubility: The compound may be precipitating in the culture medium, reducing its bioavailable concentration. Consider preparing fresh dilutions or slightly increasing the permissible solvent concentration if your cells can tolerate it.
-
Cell Line Insensitivity: The specific signaling pathways that MEA interacts with may not be active or relevant in your chosen cell line.
-
Compound Degradation: Ensure your stock solution has been stored properly and has not degraded. Prepare fresh stock solutions if in doubt.
Q7: How should I store MEA stock solutions? MEA should be stored as a crystalline solid at -20°C, where it is stable for years.[1] Once dissolved in an organic solvent like DMSO or ethanol, stock solutions should also be stored at -20°C or -80°C in airtight vials to prevent evaporation and degradation.[13] It is not recommended to store aqueous dilutions for more than one day.[7][14]
Section 2: Data Presentation
Table 1: Solubility of this compound
This table summarizes the approximate solubility of MEA in common organic solvents.
| Solvent | Approximate Solubility (mg/mL) | Molar Equivalent (mM) |
| Dimethylformamide (DMF) | 20 mg/mL | ~73.7 mM |
| Dimethyl Sulfoxide (DMSO) | 10 mg/mL | ~36.8 mM |
| Ethanol | 1 mg/mL | ~3.7 mM |
| Data sourced from Cayman Chemical product information sheets.[1][2][4] | ||
| Molecular Weight of MEA: 271.4 g/mol .[2][4][6] |
Table 2: Example Effective Concentrations of Myristoyl-Derivatives and Related Lipids
Disclaimer: The following data is from studies on myristoylated peptides or the related lipid Palmitoylethanolamide (PEA). This information is provided as a guide for establishing a preliminary dose-range for MEA, but optimization for your specific experimental system is essential.
| Compound | Cell Line(s) | Assay Type | Effective Concentration / IC₅₀ |
| Myristoyl-CM4 | PLC/PRF-5, HepG2 (Hepatocellular Carcinoma) | Cytotoxicity (CCK-8) | IC₅₀ ≈ 4 µM[8] |
| Myristoyl-CM4 | K562/MDR, Jurkat (Leukemia) | Cytotoxicity | IC₅₀ ≈ 2-4 µM[9] |
| Myristoylated-peptide | Various Cancer Cell Lines (NCI-60) | Growth Inhibition | 10 µM[11] |
| Palmitoylethanolamide (PEA) | HCT116, Caco-2 (Colon Cancer) | Proliferation, Migration | 1-30 µM[12] |
| Palmitoylethanolamide (PEA) | HeLa (Cervical Cancer) | Proteasome Inhibition | 0-20 µM[10] |
| Palmitoylethanolamide (PEA) | SH-SY5Y, C6, BV-2 (Neuronal/Glial) | Cell Viability | No significant mortality at 1, 3, 10 µM[15] |
Section 3: Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert gas (e.g., Argon or Nitrogen)
-
Sterile microcentrifuge tubes or cryovials
-
Analytical balance and weighing paper
Procedure:
-
Calculate the mass of MEA required. For 1 mL of a 10 mM solution (MW = 271.4 g/mol ): Mass (mg) = 10 mmol/L * 1 L/1000 mL * 271.4 g/mol * 1000 mg/g * 1 mL = 2.714 mg
-
Carefully weigh out 2.714 mg of solid MEA and place it into a sterile vial.
-
Add 1 mL of anhydrous DMSO to the vial.[1]
-
To aid dissolution, vortex the vial gently. If needed, you can warm the solution slightly (e.g., 37°C).
-
Once fully dissolved, overlay the solution with an inert gas to minimize oxidation, cap tightly, and seal with paraffin (B1166041) film.
-
Label the vial clearly with the compound name, concentration, solvent, and date.
-
Store the stock solution at -20°C or -80°C for long-term use.[13]
Protocol 2: Determining Optimal Concentration with an MTT Cell Viability Assay
Objective: To determine the cytotoxic profile of MEA on a specific cell line and identify a suitable concentration range for further experiments.
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined density to ensure they are in the logarithmic growth phase (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare Dilutions:
-
Thaw your 10 mM MEA stock solution.
-
Perform serial dilutions of the MEA stock in complete cell culture medium to prepare 2X working concentrations. For a final concentration range of 1 µM to 50 µM, you would prepare 2X solutions of 2 µM, 10 µM, 20 µM, 50 µM, and 100 µM.
-
Prepare a vehicle control using the same concentration of DMSO as in your highest MEA concentration.
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add 100 µL of the 2X MEA dilutions, vehicle control, or medium-only control to the appropriate wells in triplicate. This will result in a final volume of 200 µL (assuming 100 µL was already in the well, or add 100uL of medium first then 100uL of 2X solution) and the desired 1X final concentrations.
-
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.[16]
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Normalize the absorbance values to the medium-only control to calculate the percentage of cell viability for each concentration. Plot cell viability versus MEA concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Section 4: Visual Guides
Caption: Workflow for MEA stock preparation and dose-response testing.
Caption: Troubleshooting logic for common issues in MEA cell assays.
Caption: Potential signaling pathways for N-Acylethanolamines.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound - Applications - CAT N°: 9001742 [bertin-bioreagent.com]
- 4. This compound | CAS 142-58-5 | Cayman Chemical | Biomol.com [biomol.com]
- 5. amsbio.com [amsbio.com]
- 6. This compound - Cayman Chemical [bioscience.co.uk]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Myristoyl-CM4 Exhibits Direct Anticancer Activity and Immune Modulation in Hepatocellular Carcinoma: Evidence from In Vitro and Mouse Model Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel peptide myristoly-CM4 induces selective cytotoxicity in leukemia K562/MDR and Jurkat cells by necrosis and/or apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antitumor cell activity in vitro by myristoylated-peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. phytotechlab.com [phytotechlab.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. researchgate.net [researchgate.net]
- 16. annalsmedres.org [annalsmedres.org]
Technical Support Center: Vehicle Selection for In Vivo Myristoyl Ethanolamide Administration
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate vehicle selection for the in vivo administration of Myristoyl ethanolamide (MEA). Given MEA's lipophilic nature, proper vehicle selection is critical for ensuring its solubility, stability, and bioavailability in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in formulating this compound (MEA) for in vivo studies?
A1: MEA is a lipophilic compound, which presents several formulation challenges.[1] The primary issues are its poor solubility in aqueous solutions and low bioavailability when administered orally.[1] This can lead to inefficient drug delivery to the target site and variability in experimental results. Additionally, the chosen vehicle must be non-toxic and biocompatible for the intended administration route.
Q2: What are the common administration routes for lipophilic compounds like MEA?
A2: Common administration routes for lipophilic compounds in animal models include intraperitoneal (i.p.) injection, oral gavage, and subcutaneous (s.c.) injection. The choice of administration route depends on the experimental goals, such as desired absorption rate and duration of action.
Q3: Are there any ready-to-use vehicle formulations for MEA?
A3: While there are no universally established, ready-to-use commercial formulations specifically for MEA, several vehicle compositions have been successfully used for structurally similar fatty acid ethanolamides like Palmitoylethanolamide (PEA) and Oleoylethanolamide (OEA). These can serve as excellent starting points for MEA formulation. Common vehicles include oil-based solutions, surfactant and co-solvent mixtures, and nanoemulsions.
Q4: What is the likely mechanism of action for MEA?
A4: this compound belongs to the family of N-acylethanolamines, which are known to interact with the endocannabinoid system.[2][3][4] Based on studies of similar molecules like PEA and OEA, a primary mechanism of action for MEA is likely the activation of the Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α).[5] PPAR-α is a nuclear receptor that regulates genes involved in lipid metabolism and inflammation.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| MEA precipitates out of solution during preparation or administration. | - The solubility of MEA in the chosen vehicle is exceeded.- The temperature of the solution has dropped, causing precipitation. | - Gently warm the solution while stirring to aid dissolution.- Increase the proportion of the co-solvent (e.g., DMSO, ethanol) in the vehicle, ensuring it remains within tolerated limits for the animal model.- Consider using a different vehicle system with higher solubilizing capacity, such as a self-emulsifying drug delivery system (SEDDS) or a nanoemulsion. |
| High variability in experimental results between animals. | - Inconsistent dosing due to precipitation or non-homogenous suspension.- Poor bioavailability of MEA from the vehicle. | - Ensure the final formulation is a clear solution or a homogenous and stable suspension before each administration.- For oral administration, consider using a lipid-based formulation that can enhance absorption.- For i.p. injections, ensure the injection volume is consistent and the technique is standardized across all animals. |
| Adverse reactions in animals post-administration (e.g., irritation, lethargy). | - The vehicle itself may be causing toxicity.- The concentration of co-solvents like DMSO or ethanol (B145695) is too high. | - Run a vehicle-only control group to assess the tolerability of the vehicle.- Reduce the concentration of potentially toxic components in the vehicle. For instance, high concentrations of PEG-400 administered intraperitoneally have been associated with liver necrosis in mice.[6]- Consider alternative, more biocompatible vehicles such as corn oil or sesame oil. |
| Low or no observed biological effect of MEA. | - Poor absorption and low bioavailability of MEA.- Rapid metabolism of MEA in vivo. | - Switch to an administration route that bypasses first-pass metabolism, such as intraperitoneal injection.- Utilize a formulation designed to enhance bioavailability, such as a nanoemulsion.[7]- Increase the dose of MEA, ensuring it remains within a non-toxic range. |
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | ~20 mg/mL | [3][4] |
| Dimethyl sulfoxide (B87167) (DMSO) | ~10 mg/mL | [3][4] |
| Ethanol | ~1 mg/mL | [3][4] |
Table 2: Example Vehicle Formulations for Fatty Acid Ethanolamides (in vivo)
| Administration Route | Compound | Vehicle Composition | Species | Dosage | Reference |
| Intraperitoneal (i.p.) | Palmitoylethanolamide (PEA) | 10% Ethanol in saline | Rat | - | [1] |
| Intraperitoneal (i.p.) | Oleoylethanolamide (OEA) | Vehicle containing Tween® 20 | Rat | 5 or 10 mg/kg | [7][8] |
| Subcutaneous (s.c.) | Palmitoylethanolamide (PEA) | Emulsified in sterile corn oil | Mouse | 10 mg/kg | [9] |
| Oral Gavage | Δ9-THC & CBD | Sesame oil | Rat | 1-30 mg/kg | [10] |
| Oral Gavage | Cannabidiol (B1668261) (CBD) | Self-Emulsifying Drug Delivery System (SEDDS) | - | - | [11] |
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Injection
This protocol is adapted from methods used for other lipophilic N-acylethanolamines.
Materials:
-
This compound (MEA)
-
Ethanol (200 proof)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heating block
-
Sterile syringes and needles (25-27 gauge)
Procedure:
-
Preparation of Vehicle: Prepare a 10% ethanol in saline solution. For example, to make 10 mL of the vehicle, mix 1 mL of 200 proof ethanol with 9 mL of sterile saline.
-
Dissolving MEA:
-
Weigh the desired amount of MEA and place it in a sterile microcentrifuge tube.
-
Add a small volume of ethanol to dissolve the MEA completely. Gentle warming (to 37°C) and vortexing may be required.
-
Once dissolved, add the appropriate volume of sterile saline to achieve the final desired concentration and a 10% ethanol composition. For example, if you dissolve 10 mg of MEA in 0.1 mL of ethanol, you would then add 0.9 mL of saline.
-
Vortex the final solution thoroughly to ensure it is homogenous. If the solution is not clear, it should be a uniform suspension.
-
-
Administration:
-
Restrain the rodent in a supine position, tilting the head downwards.
-
Locate the injection site in the lower quadrant of the abdomen.
-
Insert the needle at a 15-20 degree angle.
-
Aspirate to ensure the needle is not in a blood vessel or organ.
-
Inject the MEA solution slowly.[1]
-
Protocol 2: Oral Gavage
This protocol is based on methods for administering cannabinoids and other lipophilic compounds.
Materials:
-
This compound (MEA)
-
Sesame oil or corn oil
-
Sterile glass vial
-
Magnetic stirrer and stir bar
-
Water bath or heating block
-
Oral gavage needles (size appropriate for the animal)
-
Syringes
Procedure:
-
Preparation of Formulation:
-
Weigh the desired amount of MEA and place it in a sterile glass vial.
-
Add the required volume of sesame oil or corn oil to achieve the final desired concentration.
-
Gently warm the mixture to 37-40°C while stirring with a magnetic stir bar until the MEA is completely dissolved. The solution should be clear.
-
-
Administration:
-
Measure the correct length for gavage needle insertion (from the tip of the animal's nose to the last rib).
-
Gently insert the gavage needle into the esophagus, ensuring it does not enter the trachea.
-
Slowly administer the MEA-oil solution.[1]
-
Carefully remove the gavage needle.
-
Monitor the animal for any signs of distress.
-
Mandatory Visualizations
Caption: Experimental workflow for in vivo administration of this compound.
Caption: Proposed PPAR-α signaling pathway for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. amsbio.com [amsbio.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | CAS 142-58-5 | Cayman Chemical | Biomol.com [biomol.com]
- 5. mdpi.com [mdpi.com]
- 6. Intraperitoneal administration of high doses of polyethylene glycol (PEG) causes hepatic subcapsular necrosis and low-grade peritonitis with a rise in hepatic biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Oleoylethanolamide: A Novel Potential Pharmacological Alternative to Cannabinoid Antagonists for the Control of Appetite - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-Palmitoylethanolamine depot injection increased its tissue levels and those of other acylethanolamide lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cannabinoid tetrad effects of oral Δ9-tetrahydrocannabinol (THC) and cannabidiol (CBD) in male and female rats: sex, dose-effects and time course evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Myristoyl Ethanolamide LC-MS/MS Analysis
Welcome to the technical support center for the LC-MS/MS analysis of Myristoyl ethanolamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound, offering potential causes and solutions in a question-and-answer format.
Question: Why am I observing low or no signal for this compound?
Possible Causes & Solutions:
-
Suboptimal Ionization: this compound, like other N-acylethanolamines, is typically analyzed in positive ion mode using electrospray ionization (ESI).[1] Ensure your mass spectrometer is set to the correct ionization mode. The generally accepted rule is that ESI works best for higher-molecular-weight compounds that are more polar or ionizable.[2]
-
Incorrect MS/MS Transitions: The selection of precursor and product ions (MRM transitions) is critical for sensitivity. For this compound (C16H33NO2, MW: 271.4), the protonated molecule [M+H]+ would be m/z 272.4. A common fragment for N-acylethanolamines is the ethanolamine (B43304) moiety at m/z 62.1.[3] It is essential to optimize the collision energy for this fragmentation.[4]
-
Sample Degradation: Although this compound is relatively stable, improper sample handling and storage can lead to degradation. Store samples at -80°C and minimize freeze-thaw cycles.
-
Poor Extraction Recovery: The efficiency of your sample preparation method can significantly impact analyte recovery. Consider optimizing your liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol. The choice of SPE column brand and solvent can lead to considerable variation in retention and recovery.[5]
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound, leading to a lower signal. To mitigate this, improve chromatographic separation, dilute the sample, or use a more effective sample cleanup method. Contamination from sample residues, mobile phase impurities, or column bleed can also contribute to poor signal-to-noise ratios.[6]
Question: I'm seeing significant variability in my quantitative results. What could be the cause?
Possible Causes & Solutions:
-
Inconsistent Sample Preparation: Manual sample preparation steps can introduce variability. Ensure consistent vortexing times, evaporation steps, and reconstitution volumes. It is recommended that sample preparation and analysis aspects be thoroughly validated during method development.[5][7]
-
Lack of or Inappropriate Internal Standard: For accurate quantification, the use of a suitable internal standard is crucial. A deuterated analog of this compound (e.g., Myristoyl-d4-ethanolamide) is the ideal choice to compensate for variations in sample preparation and instrument response.[8][9]
-
Contamination: Contamination from solvents or glassware can lead to artificially high and variable results. Some brands of chloroform (B151607) have been found to contain quantifiable amounts of N-palmitoylethanolamine and N-stearoylethanolamine, which are structurally similar to this compound.[5] It is crucial to use high-purity solvents and thoroughly clean all labware.
-
Instrument Instability: Fluctuations in the LC pump pressure, autosampler injection volume, or mass spectrometer sensitivity can all contribute to variability. Regularly perform system suitability checks to ensure the instrument is performing optimally.
Question: My chromatographic peaks for this compound are broad or tailing. How can I improve the peak shape?
Possible Causes & Solutions:
-
Column Overload: Injecting too much sample onto the column can lead to peak broadening. Try reducing the injection volume or sample concentration.[10]
-
Inappropriate Mobile Phase: The mobile phase composition can significantly affect peak shape. For reverse-phase chromatography, ensure the organic content is sufficient to elute the relatively nonpolar this compound. The addition of a small amount of an acid, such as formic acid, to the mobile phase can improve peak shape for many compounds.
-
Column Contamination or Degradation: Accumulation of matrix components on the column can lead to poor peak shape.[6] Flush the column with a strong solvent or, if necessary, replace it.
-
Extra-column Volume: Excessive tubing length or dead volume in the system can cause peak broadening.[10] Use tubing with a small internal diameter and ensure all connections are properly made.
Frequently Asked Questions (FAQs)
Q1: What are the typical MS/MS parameters for this compound analysis?
While optimal parameters should be determined empirically on your specific instrument, a good starting point for this compound (precursor ion [M+H]+ at m/z 272.4) in positive ESI mode would be to monitor for the product ion at m/z 62.1, which corresponds to the protonated ethanolamine fragment.[3] Optimization of collision energy is crucial for maximizing the signal of this fragment.[4][11]
Q2: What type of internal standard should I use for this compound quantification?
The most suitable internal standard is a stable isotope-labeled version of the analyte, such as Myristoyl-d4-ethanolamide.[8][9] This type of internal standard has very similar chemical and physical properties to the analyte, ensuring it behaves similarly during sample preparation and analysis, thus providing the most accurate correction for any analyte loss or ionization variability.
Q3: What are the key considerations for sample preparation of biological matrices for this compound analysis?
-
Extraction Method: Both liquid-liquid extraction (LLE) with solvents like ethyl acetate (B1210297) or methyl tert-butyl ether and solid-phase extraction (SPE) are commonly used.[12][13] The choice depends on the sample matrix and desired level of cleanup.
-
Solvent Purity: Use high-purity solvents to avoid contamination. As noted in the troubleshooting section, some solvents can contain interfering substances.[5]
-
Prevention of Analyte Loss: N-acylethanolamines can adhere to certain plastics. Using glass or low-binding polypropylene (B1209903) tubes is recommended.
-
Matrix Complexity: Biological samples are complex, and proper sample preparation is critical to remove interfering substances like phospholipids (B1166683) that can cause matrix effects.[14][15]
Quantitative Data Summary
The following table summarizes typical mass spectrometry parameters for N-acylethanolamines, which can be adapted for this compound analysis.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| Anandamide (AEA) | 348.3 | 62.0 | Positive ESI | [8] |
| Palmitoylethanolamide (PEA) | 300.3 | 62.1 | Positive ESI | [3] |
| Oleoylethanolamide (OEA) | 326.4 | 62.1 | Positive ESI | [8] |
| Stearoylethanolamide (SEA) | 328.3 | 62.1 | Positive ESI | [16] |
| This compound (MEA) | 272.4 | 62.1 | Positive ESI | Inferred |
Experimental Protocols
Protocol 1: Generic Liquid-Liquid Extraction (LLE) for this compound from Plasma
-
To 100 µL of plasma, add 10 µL of internal standard solution (e.g., Myristoyl-d4-ethanolamide in methanol).
-
Add 500 µL of ice-cold ethyl acetate.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction (steps 2-5) on the remaining aqueous layer and combine the organic fractions.
-
Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis Parameters
-
LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute this compound, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI), Positive mode.
-
MRM Transitions:
-
This compound: 272.4 -> 62.1
-
Internal Standard (e.g., Myristoyl-d4-ethanolamide): 276.4 -> 62.1 (This is an example, the exact mass will depend on the deuteration pattern).
-
Visualizations
References
- 1. Troubleshooting in LC-MS/MS method for determining endocannabinoid and endocannabinoid-like molecules in rat brain structures applied to assessing the brain endocannabinoid/endovanilloid system significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 5. Pitfalls in the sample preparation and analysis of N-acylethanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. zefsci.com [zefsci.com]
- 7. Pitfalls in the sample preparation and analysis of N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | UPLC-MS/MS Method for Analysis of Endocannabinoid and Related Lipid Metabolism in Mouse Mucosal Tissue [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. Compound optimization in LC-MS/MS—Why does it matter? [restek.com]
- 12. A UPLC-MS/MS method for simultaneous determination of arachidonic acid, stearic acid, and related endocannabinoids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A simple LC-MS/MS method for the simultaneous quantification of endocannabinoids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. Quantification of 24 circulating endocannabinoids, endocannabinoid-related compounds, and their phospholipid precursors in human plasma by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Myristoyl Ethanolamide Bioavailability for In Vivo Research
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges associated with improving the in vivo bioavailability of Myristoyl ethanolamide (MEA). Given the limited publicly available pharmacokinetic data for MEA, data for the closely related N-acylethanolamine, Palmitoylethanolamide (PEA), is presented as an illustrative example of how formulation strategies can enhance bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MEA) and why is its bioavailability a concern?
A1: this compound (MEA) is an endogenous fatty acid amide belonging to the family of N-acylethanolamines. These compounds are lipid mediators involved in various physiological processes. Like other long-chain N-acylethanolamines, MEA is highly lipophilic and has poor aqueous solubility, which significantly limits its oral bioavailability. This makes it challenging to achieve therapeutic concentrations in vivo, hindering the investigation of its physiological roles and therapeutic potential.
Q2: What are the primary mechanisms limiting the oral bioavailability of MEA?
A2: The primary factors limiting the oral bioavailability of MEA include:
-
Poor Aqueous Solubility: MEA is practically insoluble in water, leading to a low dissolution rate in the gastrointestinal (GI) fluids, which is a prerequisite for absorption.
-
First-Pass Metabolism: After absorption, MEA is likely subject to extensive first-pass metabolism in the liver by enzymes such as fatty acid amide hydrolase (FAAH), which breaks it down into myristic acid and ethanolamine.
-
P-glycoprotein (P-gp) Efflux: It is possible that MEA is a substrate for efflux transporters like P-glycoprotein in the intestinal wall, which would pump the molecule back into the GI lumen, reducing net absorption.
Q3: What are the most promising strategies to improve the in vivo bioavailability of MEA?
A3: Promising strategies focus on enhancing the solubility and absorption of MEA, and protecting it from premature degradation. These include:
-
Lipid-Based Formulations:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in the GI tract, increasing the surface area for absorption.
-
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids that can encapsulate MEA, protecting it from degradation and enhancing its uptake.
-
-
Nanoformulations: Reducing the particle size of MEA to the nanometer range can increase its surface area, leading to a higher dissolution rate and improved absorption.
Troubleshooting Guide
Issue 1: Inconsistent or low plasma concentrations of MEA after oral administration.
-
Question: We are administering an MEA suspension in a simple vehicle (e.g., saline with Tween 80) via oral gavage to rats, but the plasma levels are highly variable and often below the limit of quantification. What could be the problem?
-
Answer: This is a common issue with poorly soluble compounds like MEA.
-
Inadequate Solubilization: A simple suspension may not provide sufficient solubilization in the GI tract. The MEA particles may aggregate and pass through without being absorbed. Consider formulating MEA in a lipid-based system like a Self-Emulsifying Drug Delivery System (SEDDS) or Solid Lipid Nanoparticles (SLNs) to improve its dispersion and solubility.
-
Improper Gavage Technique: Incorrect oral gavage technique can lead to accidental administration into the trachea or cause esophageal damage, both of which will result in poor and erratic absorption. Ensure that personnel are properly trained in oral gavage procedures for rodents.
-
Precipitation in the Stomach: The acidic environment of the stomach can cause the drug to precipitate out of a formulation. Lipid-based formulations can help protect the drug from the harsh stomach environment.
-
Issue 2: Difficulty in preparing a stable MEA formulation.
-
Question: We are trying to prepare a Solid Lipid Nanoparticle (SLN) formulation of MEA, but the particles are aggregating, or the drug is precipitating out. What can we do?
-
Answer: Stability issues in SLN formulations often relate to the choice of lipids and surfactants.
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Lipid-Drug Miscibility: Ensure that MEA is soluble in the molten lipid you are using. You may need to screen several solid lipids to find one with good solubilizing capacity for MEA.
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Surfactant Concentration: The concentration of the surfactant is critical for stabilizing the nanoparticles and preventing aggregation. You may need to optimize the surfactant concentration. A combination of surfactants can sometimes provide better stability.
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Homogenization and Sonication Parameters: The energy input during homogenization and sonication is crucial for particle size reduction and stability. Optimize the speed, duration, and temperature of these processes.
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Issue 3: High variability in in vivo study results between animals.
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Question: We observe significant inter-animal variability in the therapeutic effect of our MEA formulation. How can we reduce this?
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Answer: High variability can stem from both formulation and physiological factors.
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Formulation Robustness: Ensure your formulation is robust and reproducible. Characterize each batch for particle size, drug loading, and in vitro release to ensure consistency.
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Food Effects: The presence or absence of food in the GI tract can significantly impact the absorption of lipid-based formulations. Standardize the fasting period for all animals before dosing.
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Animal Handling and Stress: Stress can alter GI motility and blood flow, affecting drug absorption. Handle animals consistently and allow for an acclimatization period to minimize stress.
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Data Presentation: Illustrative Pharmacokinetic Data for Palmitoylethanolamide (PEA)
Table 1: Pharmacokinetic Parameters of Different PEA Formulations After a Single Oral Administration in Rats. [1]
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Non-micronized PEA | 10 | 5.8 ± 1.2 | 1.0 | 18.2 ± 3.5 | 100 |
| Micronized PEA (10 µm) | 10 | 8.9 ± 1.5 | 0.75 | 35.8 ± 5.1 | 197 |
| Micronized PEA (6 µm) | 10 | 12.4 ± 2.1 | 0.5 | 58.7 ± 7.9 | 322 |
| Water-dispersible PEA | 10 | 25.1 ± 3.8 | 0.5 | 295.3 ± 25.4 | 1622 |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (MEA-SLNs)
This protocol describes the preparation of MEA-SLNs using a hot homogenization and ultrasonication method.
Materials:
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This compound (MEA)
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Solid Lipid: Glyceryl monostearate (GMS)
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Surfactant: Polysorbate 80 (Tween 80)
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Co-surfactant: Soy lecithin (B1663433)
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Purified water
Equipment:
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Magnetic stirrer with heating
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High-shear homogenizer
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Probe sonicator
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Particle size analyzer
Procedure:
-
Preparation of the Lipid Phase:
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Accurately weigh GMS (e.g., 500 mg) and soy lecithin (e.g., 100 mg) and place them in a beaker.
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Heat the beaker on a magnetic stirrer at 75°C (approximately 10°C above the melting point of GMS) until a clear, molten lipid mixture is formed.
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Add the desired amount of MEA (e.g., 50 mg) to the molten lipid and stir until completely dissolved.
-
-
Preparation of the Aqueous Phase:
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In a separate beaker, dissolve Polysorbate 80 (e.g., 200 mg) in purified water (e.g., 40 mL).
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Heat the aqueous phase to 75°C.
-
-
Formation of the Pre-emulsion:
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Add the hot aqueous phase dropwise to the molten lipid phase under continuous high-shear homogenization at 10,000 rpm for 10 minutes. This will form a coarse oil-in-water pre-emulsion.
-
-
Sonication:
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Immediately subject the hot pre-emulsion to probe sonication for 15 minutes at 60% amplitude. To prevent overheating, use a pulsed mode (e.g., 30 seconds on, 10 seconds off) and keep the beaker in an ice bath.
-
-
Cooling and Nanoparticle Formation:
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Allow the resulting nanoemulsion to cool down to room temperature under gentle stirring. As the lipid solidifies, MEA-loaded SLNs will be formed.
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-
Characterization:
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Measure the particle size, polydispersity index (PDI), and zeta potential of the prepared SLNs using a particle size analyzer.
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Determine the encapsulation efficiency and drug loading of MEA.
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Protocol 2: Preparation of a this compound Self-Emulsifying Drug Delivery System (MEA-SEDDS)
This protocol describes the preparation of a liquid SEDDS formulation for oral administration.
Materials:
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This compound (MEA)
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Oil: Capryol 90 (Propylene glycol monocaprylate)
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Surfactant: Kolliphor RH 40 (Polyoxyl 40 hydrogenated castor oil)
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Co-solvent: Transcutol HP (Diethylene glycol monoethyl ether)
Equipment:
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Vortex mixer
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Magnetic stirrer
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Water bath
Procedure:
-
Solubility Studies:
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Determine the solubility of MEA in various oils, surfactants, and co-solvents to select the most appropriate excipients.
-
-
Formulation Preparation:
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Based on solubility studies, prepare a series of formulations with varying ratios of oil, surfactant, and co-solvent. For example, a starting formulation could be:
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Capryol 90: 30% (w/w)
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Kolliphor RH 40: 50% (w/w)
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Transcutol HP: 20% (w/w)
-
-
Accurately weigh the components into a glass vial.
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Heat the mixture in a water bath at 40°C and mix using a vortex mixer and then a magnetic stirrer until a clear, homogenous solution is obtained.
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Add the desired amount of MEA to the mixture and stir until it is completely dissolved.
-
-
Self-Emulsification Assessment:
-
Add 1 mL of the MEA-SEDDS formulation to 250 mL of purified water at 37°C in a beaker with gentle stirring.
-
Visually observe the formation of the emulsion. A good SEDDS formulation will form a clear or slightly bluish-white emulsion rapidly.
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Measure the droplet size of the resulting emulsion using a particle size analyzer.
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Protocol 3: In Vivo Oral Administration and Pharmacokinetic Study in Rats
Animals:
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Male Sprague-Dawley rats (250-300 g)
Procedure:
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Fasting:
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Fast the rats overnight (12 hours) before the experiment, with free access to water.
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-
Dosing:
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Administer the MEA formulation (e.g., MEA-SLN dispersion or MEA-SEDDS) to the rats via oral gavage at a predetermined dose.
-
-
Blood Sampling:
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Collect blood samples (approximately 0.2 mL) from the tail vein at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into heparinized tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
MEA Quantification in Plasma:
-
Quantify the concentration of MEA in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) from the plasma concentration-time data.
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Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
MEA, as an N-acylethanolamine, is likely to exert its biological effects through the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α), similar to its analogs Palmitoylethanolamide (PEA) and Oleoylethanolamide (OEA).
Caption: Proposed signaling pathway of this compound via PPAR-α activation.
Experimental Workflow for Improving MEA Bioavailability
The following diagram illustrates the workflow for developing and evaluating an improved formulation of MEA for in vivo studies.
Caption: Workflow for enhancing and evaluating MEA's in vivo bioavailability.
References
minimizing off-target effects of Myristoyl ethanolamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Myristoyl ethanolamide (MEA).
Frequently Asked Questions (FAQs)
Q1: What is this compound (MEA) and what are its primary molecular targets?
This compound is a saturated fatty acid amide belonging to the N-acylethanolamine (NAE) family of endogenous signaling lipids.[1] While its specific physiological roles are still under investigation, it is known to be a substrate for N-acylethanolamine-hydrolyzing acid amidase (NAAA), which preferentially hydrolyzes saturated NAEs.[2][3] Its structural similarity to other well-characterized NAEs, such as anandamide (B1667382) (AEA) and palmitoylethanolamide (B50096) (PEA), suggests potential interactions with other components of the endocannabinoid system, including Fatty Acid Amide Hydrolase (FAAH) and transient receptor potential vanilloid 1 (TRPV1) channels.[4][5]
Q2: What are the potential on-target and off-target effects of MEA?
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On-Target Effects: The primary on-target effect of MEA is likely mediated through its role as a substrate for NAAA. Inhibition of NAAA would be expected to increase the endogenous levels of MEA.
-
Potential Off-Target Effects: Due to its structural similarity to other NAEs, MEA may exhibit off-target effects by interacting with:
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Fatty Acid Amide Hydrolase (FAAH): FAAH is the primary enzyme responsible for the degradation of anandamide.[6] MEA may act as a substrate or inhibitor of FAAH.
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TRPV1 Channels: Several NAEs are known to modulate the activity of TRPV1 channels.[7][8]
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Cannabinoid Receptors (CB1 and CB2): While saturated NAEs generally have low affinity for cannabinoid receptors, potential interactions cannot be entirely ruled out, especially at higher concentrations.[9]
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Peroxisome Proliferator-Activated Receptors (PPARs): Some NAEs, like PEA, are known to activate PPARα.[10]
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G-protein coupled receptor 55 (GPR55): This orphan receptor is activated by several lipid ligands.[11][12]
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Q3: What is the known quantitative information on MEA's interaction with its targets?
Direct quantitative data for MEA is limited. However, one study has reported the relative hydrolysis rate of MEA by NAAA.
Table 1: Relative Hydrolysis Rate of N-Acylethanolamines by NAAA
| N-Acylethanolamine | Relative Reactivity (%) |
| Palmitoylethanolamide (PEA) | 100 |
| N-myristoylethanolamine (MEA) | 48 |
| N-stearoylethanolamide | ~20 |
| N-oleoylethanolamide | ~20 |
| N-linoleoylethanolamide | 13 |
| Anandamide (AEA) | 8 |
Data from: Full article: Different roles for the acyl chain and the amine leaving group in the substrate selectivity of N-Acylethanolamine acid amidase[2]
For comparative purposes, the following tables provide quantitative data for other relevant NAEs on potential off-targets of MEA.
Table 2: Comparative Binding Affinities (Ki) and Potencies (EC50/IC50) of Selected NAEs
| Compound | FAAH (Ki/IC50) | NAAA (IC50) | TRPV1 (EC50) | CB1 (Ki) | CB2 (Ki) |
| Anandamide (AEA) | ~4.6 nM (inhibitor) | Substrate | 6.02 µM | ~1.98 nM | Low affinity |
| Palmitoylethanolamide (PEA) | Substrate | Substrate | >10 µM | Low affinity | Low affinity |
| Oleoylethanolamide (OEA) | Substrate | Substrate | 0.35 µM | Low affinity | Low affinity |
Troubleshooting Guides
Issue 1: Inconsistent or Noisy Data in In Vitro Assays
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| MEA Solubility Issues | MEA is a lipid and has poor aqueous solubility. Ensure it is fully dissolved in a suitable organic solvent like DMSO or ethanol (B145695) before preparing working solutions. The final concentration of the organic solvent in the assay should be kept low (typically <0.5%) and consistent across all conditions. Consider using a carrier protein like fatty-acid-free BSA to improve solubility in aqueous buffers. |
| MEA Degradation | NAEs can be susceptible to hydrolysis. Prepare fresh stock solutions regularly and store them appropriately at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Enzyme Inactivity | Ensure the enzyme (FAAH or NAAA) is active. Use a known potent inhibitor as a positive control to confirm assay performance. Check the storage conditions and age of the enzyme preparation. |
| Assay Buffer pH | NAAA has an acidic pH optimum (around 5.0), while FAAH has an alkaline pH optimum (around 9.0). Ensure the assay buffer pH is optimal for the enzyme being studied. |
| Plasticware Adsorption | Lipophilic compounds like MEA can adsorb to plastic surfaces. Consider using low-adhesion microplates or glassware where appropriate. Pre-coating plates with a carrier protein may also help. |
Issue 2: Differentiating On-Target vs. Off-Target Effects in Cell-Based Assays
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Multiple Target Engagement | To confirm that the observed effect is mediated by NAAA, use a selective NAAA inhibitor as a comparator. If the cellular phenotype of MEA treatment is similar to that of the selective NAAA inhibitor, it suggests an on-target effect. |
| Off-Target Receptor Activation | Use selective antagonists for potential off-targets (e.g., TRPV1, CB1, CB2) to see if the observed effect of MEA is blocked. This can help to deconvolve the signaling pathways involved. |
| Knockout/Knockdown Models | The most definitive way to confirm on-target effects is to use cell lines or animal models where the target of interest (e.g., NAAA) has been genetically knocked out or knocked down. The effect of MEA should be absent or significantly reduced in these models if it is an on-target effect. |
Experimental Protocols & Methodologies
NAAA Inhibition Assay (LC-MS/MS Method)
This protocol is for determining the inhibitory activity of compounds against NAAA by measuring the formation of the product of a substrate.
Materials:
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Recombinant human or rat NAAA
-
NAAA Assay Buffer: 50 mM sodium phosphate, pH 5.0, containing 0.1% Triton X-100 and 3 mM DTT
-
Substrate: Heptadecenoylethanolamide (25 µM)
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Test compound (e.g., MEA) at various concentrations
-
Internal standard (e.g., heptadecanoic acid)
-
LC-MS/MS system
Procedure:
-
Pre-incubate the recombinant NAAA protein (30 µg) with the test compound at various concentrations in NAAA assay buffer for 30 minutes at 37°C.
-
Initiate the reaction by adding the substrate.
-
Incubate for 30 minutes at 37°C.
-
Terminate the reaction by adding 0.2 mL of cold methanol containing the internal standard.
-
Analyze the formation of the product (heptadecenoic acid) by LC-MS/MS.
-
Calculate the IC50 value by plotting the percent inhibition against the inhibitor concentration.
FAAH Inhibition Assay (Fluorometric Method)
This assay is used to screen for FAAH inhibitors by measuring the fluorescence of a product cleaved from a fluorogenic substrate.
Materials:
-
96-well black microplates
-
FAAH enzyme source (e.g., rat brain homogenate, recombinant human FAAH)
-
FAAH Assay Buffer: 125 mM Tris-HCl, pH 9.0, 1 mM EDTA
-
Fluorogenic Substrate: Arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA)
-
Test compound (e.g., MEA) dissolved in DMSO
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Add the FAAH enzyme to the wells of the microplate.
-
Add the test compound dilutions to the respective wells and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the AAMCA substrate to all wells.
-
Immediately begin kinetic measurement of fluorescence intensity at 37°C for 30-60 minutes.
-
Determine the rate of reaction from the linear portion of the fluorescence versus time curve.
-
Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control (DMSO) and determine the IC50 value.[8]
TRPV1 Activation Assay (Calcium Flux Assay)
This protocol assesses the ability of a compound to activate TRPV1 channels by measuring changes in intracellular calcium concentration.
Materials:
-
HEK-293 cells stably expressing human TRPV1
-
Cell culture medium
-
Fluo-4 AM or Fura-2 AM calcium indicator dye
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Test compound (e.g., MEA)
-
Positive control (e.g., Capsaicin)
-
Fluorescence plate reader or microscope capable of measuring intracellular calcium
Procedure:
-
Plate TRPV1-expressing HEK-293 cells in a 96-well black, clear-bottom plate and grow to confluence.
-
Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Wash the cells with assay buffer to remove excess dye.
-
Acquire a baseline fluorescence reading.
-
Add the test compound (MEA) at various concentrations and monitor the change in fluorescence over time.
-
Add a maximal concentration of the positive control (Capsaicin) to determine the maximum response.
-
Calculate the EC50 value by plotting the change in fluorescence against the compound concentration.[16]
Visualizations
Caption: Potential signaling pathways of this compound (MEA).
References
- 1. caymanchem.com [caymanchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. ‘Entourage' effects of N-acyl ethanolamines at human vanilloid receptors. Comparison of effects upon anandamide-induced vanilloid receptor activation and upon anandamide metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The fatty acid amide hydrolase (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Endocannabinoid activation of the TRPV1 ion channel is distinct from activation by capsaicin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Endocannabinoid System and PPARs: Focus on Their Signalling Crosstalk, Action and Transcriptional Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Myristoyl ethanolamide dose-response curve optimization
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with Myristoyl ethanolamide (MEA), with a specific focus on optimizing dose-response curve experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound (MEA)?
This compound (MEA) is a member of the N-acyl ethanolamine (B43304) (NAE) family of endogenous fatty acid amides, which are considered endocannabinoid-like compounds.[1][2][3] It is the amide formed from myristic acid (a 14-carbon saturated fatty acid) and ethanolamine.[4] While its specific biological role is still under investigation, it is structurally related to other well-studied NAEs like palmitoylethanolamide (B50096) (PEA) and oleoylethanolamide (OEA), which are known to have anti-inflammatory and signaling properties.[5][6]
Q2: What are the potential mechanisms of action for MEA?
The precise mechanisms of MEA are not fully elucidated, but based on its structural similarity to other N-acyl ethanolamides, its activity may involve one or more of the following pathways:
-
Peroxisome Proliferator-Activated Receptor-α (PPARα) Activation: Related molecules like PEA and OEA are known to be agonists of PPARα, a nuclear receptor that regulates lipid metabolism and inflammation.[7][8][9] It is plausible that MEA could also act on this target.
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Fatty Acid Amide Hydrolase (FAAH) Inhibition: NAEs are primarily degraded by the enzyme FAAH.[10][11] Some NAEs can inhibit FAAH, leading to an increase in the levels of other endocannabinoids like anandamide (B1667382) (AEA), a phenomenon known as the "entourage effect".[12] Homologues of PEA with fatty acid chains of 12-18 carbons have been shown to inhibit anandamide metabolism, suggesting MEA (14 carbons) could have a similar effect.[12]
Q3: How should I prepare a stock solution of MEA?
Proper solubilization is critical for accurate and reproducible results. MEA is a crystalline solid that is poorly soluble in aqueous solutions but soluble in organic solvents.[1][2]
-
Recommended Solvents: The most common solvents are Dimethyl sulfoxide (B87167) (DMSO) and ethanol.[1][5]
-
Stock Concentration: Prepare a high-concentration stock (e.g., 10-20 mM) in 100% DMSO or ethanol.
-
Procedure: Dissolve the MEA solid in the chosen solvent. Gentle warming and vortexing can aid dissolution. The stock solution should be purged with an inert gas and stored at -20°C for long-term stability.[1]
-
Final Assay Concentration: When preparing working solutions, dilute the stock solution in your cell culture medium. Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity. Run a vehicle control (medium with the same final concentration of solvent) in all experiments.
Table 1: Solubility of this compound (MEA)
| Solvent | Approximate Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | 10 mg/mL | [1][2][5] |
| Ethanol | 1 mg/mL | [1][2][5] |
| Dimethyl formamide (B127407) (DMF) | 20 mg/mL | [1][2][5] |
Section 2: Troubleshooting Dose-Response Experiments
Q1: I am not observing any response to MEA in my cell-based assay. What are some possible causes?
This is a common issue that can stem from several factors. Use the following logic to troubleshoot the problem.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. amsbio.com [amsbio.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. This compound | CAS 142-58-5 | Cayman Chemical | Biomol.com [biomol.com]
- 6. Palmitoylethanolamide - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Effects of palmitoylethanolamide on signaling pathways implicated in the development of spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cannabinoid activation of PPARα; a novel neuroprotective mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exceptionally potent inhibitors of fatty acid amide hydrolase: The enzyme responsible for degradation of endogenous oleamide and anandamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of homologues and analogues of palmitoylethanolamide upon the inactivation of the endocannabinoid anandamide - PMC [pmc.ncbi.nlm.nih.gov]
Myristoyl ethanolamide storage and handling best practices
Welcome to the technical support center for Myristoyl ethanolamide (Myr-E). This resource is designed for researchers, scientists, and drug development professionals to provide best practices for storage and handling, along with troubleshooting guidance for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
This compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1][2][3] When stored correctly, it is stable for at least four years.[1][2]
Q2: What are the recommended solvents for dissolving this compound?
This compound is soluble in several organic solvents. For preparing stock solutions, dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and ethanol (B145695) are recommended.[1][2][3][4] It is advisable to purge the solvent with an inert gas before dissolving the compound to prevent oxidation.[2]
Q3: Can I dissolve this compound directly in aqueous buffers or cell culture media?
No, this compound has very low solubility in aqueous solutions. To prepare it for use in aqueous environments like cell culture media, it is essential to first dissolve it in an organic solvent (e.g., DMSO or ethanol) to create a concentrated stock solution. This stock solution can then be serially diluted into your aqueous buffer or media.
Q4: What safety precautions should I take when handling this compound?
This compound should be handled with care as it can cause serious eye damage.[5] It is recommended to wear appropriate personal protective equipment (PPE), including safety glasses or goggles, gloves, and a lab coat.[5] Ensure you work in a well-ventilated area. In case of eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[5]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Storage Temperature | -20°C | [1][2][3] |
| Stability | ≥ 4 years | [1][2] |
| Molecular Weight | 271.4 g/mol | [1][3][6] |
| Purity | ≥98% | [1][2][6] |
| Solubility in DMF | 20 mg/mL | [1][3][4] |
| Solubility in DMSO | 10 mg/mL | [1][3][4] |
| Solubility in Ethanol | 1 mg/mL | [1][3][4] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound (crystalline solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Inert gas (e.g., argon or nitrogen)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of this compound in a sterile container. For a 10 mM stock solution, you will need 2.714 mg per 1 mL of DMSO.
-
Add the appropriate volume of anhydrous DMSO to the this compound.
-
Purge the vial with an inert gas to displace air and minimize oxidation.
-
Tightly cap the vial and vortex or sonicate gently until the solid is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the stock solution into cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile tubes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentration. Note: It is crucial to add the stock solution to the medium and mix immediately to prevent precipitation.
-
The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Prepare a vehicle control using the same final concentration of the organic solvent in the cell culture medium.
-
Use the working solutions immediately after preparation.
Troubleshooting Guides
Issue 1: this compound precipitates out of solution when added to my aqueous buffer or cell culture medium.
-
Cause: The aqueous solubility of this compound is very low. The concentration in the final working solution may be too high, or the dilution from the organic stock solution was not performed correctly.
-
Solution:
-
Ensure the final concentration of the organic solvent in your working solution is sufficient to maintain solubility, but still compatible with your experimental system (e.g., ≤ 0.1% DMSO for many cell lines).
-
When preparing the working solution, add the stock solution to the aqueous medium while vortexing or gently mixing to facilitate rapid dispersion.
-
Consider using a carrier protein, such as fatty-acid-free bovine serum albumin (BSA), to improve the solubility of the lipid in your aqueous medium.
-
Issue 2: I am not observing the expected biological effect in my experiment.
-
Cause: The compound may have degraded due to improper storage or handling. The concentration used may also be suboptimal.
-
Solution:
-
Verify that the this compound has been stored correctly at -20°C and protected from light and moisture.
-
Avoid multiple freeze-thaw cycles of the stock solution by preparing single-use aliquots.
-
Perform a dose-response experiment to determine the optimal concentration for your specific experimental model.
-
Ensure that the working solutions are prepared fresh before each experiment.
-
Issue 3: I am observing cytotoxicity in my cell-based assay.
-
Cause: The concentration of the organic solvent (e.g., DMSO) used to dissolve the this compound may be too high. The compound itself could also be cytotoxic at high concentrations.
-
Solution:
-
Calculate the final concentration of the organic solvent in your cell culture medium and ensure it is below the toxic threshold for your cell line (typically ≤ 0.1%).
-
Include a vehicle control in your experiment (medium with the same concentration of the organic solvent but without this compound) to differentiate between solvent-induced and compound-induced cytotoxicity.
-
Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range of this compound for your specific cells.
-
Visualizations
Caption: Experimental workflow for this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. amsbio.com [amsbio.com]
- 4. This compound | CAS 142-58-5 | Cayman Chemical | Biomol.com [biomol.com]
- 5. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Myristoyl Ethanolamide Experiments
Welcome to the technical support center for Myristoyl ethanolamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experimentation with this bioactive lipid.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific challenges you may encounter when working with this compound, from solubility and stability to potential experimental artifacts.
Solubility and Solution Preparation
Q1: I'm having trouble dissolving this compound. What is the best way to prepare a stock solution and working solutions for my cell culture experiments?
A1: this compound is a lipophilic compound with low aqueous solubility. Direct dissolution in aqueous buffers or cell culture media is not recommended as it will likely result in precipitation.
Recommended Protocol for Solution Preparation:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound in an organic solvent. Common choices and their approximate solubilities are provided in the table below.[1][2][3] Dimethyl sulfoxide (B87167) (DMSO) is often preferred for cell culture experiments.
-
Ensure the solid material is completely dissolved. Gentle warming and vortexing can aid dissolution.
-
Purge the solvent with an inert gas like nitrogen or argon before adding it to the this compound to minimize oxidation.[1]
-
-
Prepare Intermediate Dilutions (if necessary):
-
Depending on your final desired concentration, you may need to make intermediate dilutions from your high-concentration stock using the same organic solvent.
-
-
Prepare Final Working Solution in Aqueous Medium:
-
For cell culture experiments, it is crucial to minimize the final concentration of the organic solvent. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is always best to keep it below 0.1% if possible and to include a vehicle control in your experiments.
-
A three-step protocol can be effective for introducing hydrophobic compounds into aqueous media.[4][5]
-
Dissolve the compound in 100% DMSO.
-
Perform a 10-fold dilution in fetal bovine serum (FBS) that has been pre-warmed to approximately 50°C.
-
Make the final dilution in your pre-warmed cell culture medium to achieve the desired concentration.[4]
-
-
Alternatively, for some N-acyl ethanolamides, direct dissolution in aqueous buffers like PBS (pH 7.2) is possible at low concentrations (e.g., approximately 100 µg/ml for stearoyl ethanolamide). However, it is not recommended to store these aqueous solutions for more than a day.
-
When diluting the stock solution into your aqueous medium, add the stock solution dropwise while vortexing or stirring the medium to facilitate dispersion and prevent precipitation.
-
Quantitative Data: Solubility of this compound in Organic Solvents
| Solvent | Approximate Solubility |
| Dimethyl formamide (B127407) (DMF) | 20 mg/mL[2][3] |
| Dimethyl sulfoxide (DMSO) | 10 mg/mL[2][3] |
| Ethanol | 1 mg/mL[2][3] |
Q2: My this compound solution appears cloudy or has precipitated after adding it to my cell culture medium. What should I do?
A2: This is a common issue due to the low aqueous solubility of this compound. Here are some troubleshooting steps:
-
Reduce Final Concentration: The most likely cause is that the concentration of this compound exceeds its solubility limit in the aqueous medium. Try using a lower final concentration.
-
Optimize Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) is as low as possible and that you have a vehicle control to assess solvent toxicity.
-
Use a Carrier Protein: For in vitro experiments, complexing this compound with a carrier protein like fatty acid-free bovine serum albumin (BSA) can enhance its solubility and stability in culture media. Myristic acid, the fatty acid component of this compound, is known to bind to BSA.[6][7][8]
-
Sonication: Briefly sonicating your final working solution may help to disperse small aggregates. However, be cautious as this can also generate heat, which may affect the stability of the compound or other media components.
-
Re-prepare the Solution: If precipitation is significant, it is best to discard the solution and prepare a fresh one, ensuring proper dissolution technique.
Experimental Workflow: Preparing this compound for Cell Culture
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | CAS 142-58-5 | Cayman Chemical | Biomol.com [biomol.com]
- 4. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Interactions of myristic acid with bovine serum albumin: a 13C NMR study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interactions of myristic acid with bovine serum albumin: a 13C NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Myristoyl ethanolamide purity and quality control
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with Myristoyl ethanolamide (MEA). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its biological significance?
This compound (N-(2-hydroxyethyl)-tetradecanamide) is a member of the N-acylethanolamine (NAE) family of endogenous fatty acid amides.[1][2] NAEs are lipid signaling molecules involved in a variety of physiological processes. While the specific roles of this compound are still under investigation, it is classified as an endocannabinoid-like compound and is thought to participate in the broader endocannabinoid signaling system.[1][2]
2. What are the recommended storage and handling conditions for this compound?
To ensure the stability and integrity of this compound:
-
Solid Form: Store at -20°C for long-term stability (≥ 4 years).[3]
-
Solutions: Prepare stock solutions in appropriate organic solvents such as DMSO, DMF, or ethanol.[3] It is recommended to store stock solutions in tightly sealed vials at -20°C. For optimal results, it is best to prepare fresh solutions for each experiment or use aliquots to avoid repeated freeze-thaw cycles.
3. What are the typical purity specifications for research-grade this compound?
Research-grade this compound typically has a purity of ≥98%.[1][2][3][4] Purity is commonly assessed by High-Performance Liquid Chromatography (HPLC), with identity confirmed by mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
Quality Control and Purity Assessment
Ensuring the purity and quality of this compound is critical for reproducible experimental results. The following table summarizes key quality control parameters and their typical specifications.
| Parameter | Typical Specification | Analytical Method |
| Purity | ≥98% | HPLC |
| Identity | Conforms to structure | ¹H-NMR, ¹³C-NMR, Mass Spectrometry |
| Appearance | Crystalline solid | Visual Inspection |
| Melting Point | 90 - 92 °C | Melting Point Apparatus |
| Mass Spectrum | MH⁺: 272.3, M+Na⁺: 294.3 | Mass Spectrometry |
Data compiled from a representative Certificate of Analysis.[4]
Potential Impurities and Degradation Products
While high-purity this compound is commercially available, impurities can arise from the synthesis process or degradation.
-
Synthesis-Related Impurities: The most common synthesis route for this compound is the amidation of myristic acid with ethanolamine (B43304). Potential impurities from this process include:
-
Unreacted myristic acid
-
Unreacted ethanolamine
-
Di-acylated ethanolamine species
-
-
Degradation Products: this compound can be hydrolyzed back to myristic acid and ethanolamine.[5] This degradation can be catalyzed by enzymes such as fatty acid amide hydrolase (FAAH) in biological systems or by acidic or basic conditions during storage or experimentation.[5][6][7]
Troubleshooting Guides
Problem 1: Low Solubility or Precipitation in Aqueous Buffers
This compound is a lipophilic molecule with low solubility in aqueous solutions. Precipitation during the preparation of working solutions is a common issue.
| Potential Cause | Troubleshooting Steps |
| Exceeding Aqueous Solubility | - Prepare a high-concentration stock solution in an organic solvent like DMSO or DMF (e.g., 10-20 mg/mL).- Serially dilute the stock solution in your aqueous buffer to the final desired concentration. Ensure vigorous mixing during dilution.- Minimize the final concentration of the organic solvent in your assay to avoid solvent-induced artifacts (typically <0.5%). |
| pH of the Aqueous Buffer | - The amide bond of this compound is relatively stable, but extreme pH values can promote hydrolysis. Maintain the pH of your buffer within a physiological range (pH 6-8) if possible. |
| Buffer Composition | - High salt concentrations in the buffer can sometimes decrease the solubility of organic molecules. If possible, test the solubility in buffers with different ionic strengths. |
Problem 2: Inconsistent or Non-Reproducible Experimental Results
Variability in experimental outcomes can often be traced back to issues with the handling and preparation of this compound solutions.
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | - Prepare fresh working solutions for each experiment from a frozen stock.- Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.- Protect solutions from prolonged exposure to light and high temperatures. |
| Inaccurate Concentration of Stock Solution | - Ensure the solid this compound is completely dissolved in the organic solvent before making serial dilutions.- Use calibrated pipettes for accurate liquid handling. |
| Aggregation in Cell Culture | - Due to its lipophilic nature, this compound may form aggregates in cell culture media. This can lead to inconsistent cellular uptake and response.- Consider using a carrier protein like bovine serum albumin (BSA) to improve solubility and reduce aggregation in serum-free media.- Ensure the final concentration of the organic solvent from the stock solution is not causing cellular stress or aggregation.[8][9] |
Experimental Protocols
Below are detailed methodologies for key analytical techniques used in the quality control of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is suitable for determining the purity of a this compound sample.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used for the separation of fatty acid ethanolamides.[10][11][12][13]
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 60% B
-
5-20 min: Linear gradient to 100% B
-
20-25 min: 100% B
-
25-30 min: Return to 60% B and re-equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 205 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a known amount of this compound in methanol (B129727) or isopropanol (B130326) to a final concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identity Confirmation
GC-MS can be used to confirm the identity and assess the purity of this compound. Derivatization is often required to increase the volatility of the analyte.[14][15]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Derivatization (Silylation):
-
Dissolve ~1 mg of this compound in 100 µL of pyridine (B92270) or acetonitrile.
-
Add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70°C for 30 minutes.
-
-
GC Conditions:
-
Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 280°C
-
Oven Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 500.
-
Expected Mass Spectrum: Look for the molecular ion of the derivatized this compound and characteristic fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H and ¹³C NMR are used to confirm the chemical structure of this compound.
-
Instrumentation: NMR spectrometer (400 MHz or higher recommended).
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (CD₃OD).
-
¹H-NMR (in CDCl₃):
-
Expected Chemical Shifts (δ, ppm):
-
~0.88 (t, 3H, -CH₃)
-
~1.25 (m, 20H, -(CH₂)₁₀-)
-
~1.62 (quintet, 2H, -CH₂-CH₂-C=O)
-
~2.20 (t, 2H, -CH₂-C=O)
-
~3.40 (q, 2H, -NH-CH₂-)
-
~3.75 (t, 2H, -CH₂-OH)
-
~6.0 (br s, 1H, -NH-)
-
-
-
¹³C-NMR (in CDCl₃):
-
Expected Chemical Shifts (δ, ppm):
-
~14.1 (-CH₃)
-
~22.7 to 36.7 (-(CH₂)₁₂-)
-
~42.3 (-NH-CH₂-)
-
~62.4 (-CH₂-OH)
-
~174.5 (-C=O)
-
-
Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.[16][17][18]
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound is part of the N-acylethanolamine (NAE) family, which are known to interact with several receptors. The general signaling pathway for NAEs involves biosynthesis from membrane phospholipids, action on target receptors, and subsequent degradation.
Caption: General signaling pathway for N-acylethanolamines like this compound.
Experimental Workflow for Purity Analysis
The following diagram illustrates a typical workflow for assessing the purity and identity of a this compound sample.
Caption: Workflow for the quality control analysis of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - Applications - CAT N°: 9001742 [bertin-bioreagent.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Biosynthesis, degradation, and pharmacological importance of the fatty acid amides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New players in the fatty acyl ethanolamide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Troubleshooting Cell Aggregation in Culture [procellsystem.com]
- 9. Controlling monoclonal antibody aggregation during cell culture using medium additives facilitated by the monitoring of aggregation in cell culture matrix using size exclusion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Endogenous ethanolamide analysis in human plasma using HPLC tandem MS with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. hplc.eu [hplc.eu]
- 13. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 16. Item - 1H-NMR and 13C-NMR chemical shift data of compounds 1 and 6 (δ in ppm, J in Hz). - Public Library of Science - Figshare [plos.figshare.com]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
Technical Support Center: Optimizing Myristoyl Ethanolamide (MEA) Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Myristoyl ethanolamide (MEA). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting incubation time for this compound (MEA) treatment in cell culture experiments?
A1: The optimal incubation time for MEA treatment is highly dependent on the cell type and the specific biological endpoint being measured. Based on studies with structurally related N-acylethanolamines (NAEs) like anandamide (B1667382) (AEA), palmitoylethanolamide (B50096) (PEA), and oleoylethanolamide (OEA), a time-course experiment is highly recommended.[1] A common starting point for assessing effects on cell viability or apoptosis is a 24-hour incubation period. However, significant effects may become more apparent at 48 or 72 hours.[1] For mechanistic studies looking at signaling pathway activation, shorter incubation times (e.g., 30 minutes to 6 hours) may be more appropriate.
Q2: How does the cytotoxic potential of MEA compare to other N-acylethanolamines?
A2: While direct comparative studies on the cytotoxicity of MEA are limited, research on other NAEs can provide some insight. For instance, in N1E-115 neuroblastoma cells, AEA, PEA, and OEA all induced a time- and dose-dependent decrease in cell viability, with effects observed at concentrations as low as 1 µM after 72 hours.[1] Given that MEA is a saturated NAE, its cytotoxic profile may differ. It is crucial to perform a dose-response experiment for your specific cell line to determine the IC50 value of MEA.
Q3: What are the potential signaling pathways modulated by MEA?
A3: this compound is a member of the N-acyl ethanolamine (B43304) family, which are known to interact with several signaling pathways.[2][3] While direct studies on MEA are not abundant, based on the activity of similar endocannabinoids like anandamide, MEA may potentially modulate:
-
Peroxisome Proliferator-Activated Receptors (PPARs): Other NAEs, such as oleoylethanolamide (OEA), are known to activate PPARα.[4][5] This interaction can influence lipid metabolism and inflammatory responses.
-
Nuclear Factor-kappa B (NF-κB) Pathway: Anandamide has been shown to inhibit NF-κB activation, a key pathway in inflammation, through a cannabinoid receptor-independent mechanism that may involve direct inhibition of IκB kinase (IKK).[6]
-
Ceramide Synthesis: Some endocannabinoids can influence ceramide levels, a key molecule in apoptosis and cellular stress responses. For instance, anandamide can induce apoptosis through a pathway involving de novo ceramide synthesis.[7] Myristate itself has been shown to induce ER stress through a ceramide-dependent mechanism.[8]
Q4: I am observing precipitation of MEA in my cell culture medium. How can I improve its solubility?
A4: MEA is a lipophilic compound and may have limited solubility in aqueous solutions like cell culture media.[2] To address this, consider the following:
-
Proper Dissolution: Ensure MEA is fully dissolved in a suitable organic solvent, such as DMSO, before adding it to the culture medium.[9]
-
Stepwise Dilution: Add the MEA stock solution to a small volume of serum-containing medium first, vortex gently, and then add this mixture to the final volume of culture medium.
-
Serum Concentration: The presence of serum in the culture medium can aid in the solubilization of lipophilic compounds. If using serum-free or low-serum conditions, solubility issues may be more pronounced.
-
Final Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in the culture medium as low as possible (typically below 0.5%) to avoid solvent-induced cytotoxicity.[9]
Troubleshooting Guides
Issue 1: Inconsistent or No Effect Observed After MEA Treatment
| Possible Cause | Troubleshooting Step |
| Suboptimal Incubation Time | Perform a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to identify the optimal treatment duration for your specific cell line and endpoint. |
| Suboptimal Concentration | Conduct a dose-response experiment with a range of MEA concentrations (e.g., 0.1 µM to 50 µM) to determine the effective concentration. |
| Compound Instability | Prepare fresh MEA solutions for each experiment. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Cell Health and Density | Ensure cells are in a healthy, exponential growth phase before treatment. Inconsistent cell seeding density can lead to variable results.[10] |
Issue 2: High Levels of Cell Death in Control and Treated Wells
| Possible Cause | Troubleshooting Step |
| Solvent Toxicity | Run a vehicle control with the same concentration of the solvent (e.g., DMSO) used to dissolve MEA. If toxicity is observed, reduce the final solvent concentration.[9] |
| MEA Cytotoxicity | The concentration of MEA may be too high for your cell line. Perform a dose-response curve to determine the IC50 and select a non-toxic working concentration for your experiments. |
| Contamination | Check for microbial contamination in your cell cultures. |
Data Presentation
Table 1: Effect of N-Acylethanolamines on Cell Viability of N1E-115 Neuroblastoma Cells
| Treatment (10 µM) | 24 hours (% Viability) | 48 hours (% Viability) | 72 hours (% Viability) |
| Vehicle | 100 | 100 | 100 |
| AEA | ~80 | ~60 | ~40 |
| PEA | ~85 | ~65 | ~45 |
| OEA | ~80 | ~60 | ~40 |
Data is illustrative and based on trends reported in existing literature.[1] Actual results may vary depending on experimental conditions.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures.[11][12]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
MEA Treatment: Prepare serial dilutions of MEA in complete culture medium. Remove the old medium from the wells and add 100 µL of the MEA-containing medium. Include a vehicle control (medium with the same concentration of DMSO as the highest MEA concentration).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[13]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Apoptosis Assessment using Annexin V and Propidium Iodide Staining
This protocol is based on standard procedures for apoptosis detection.[7]
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of MEA for the chosen incubation time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Neutralize trypsin with serum-containing medium.
-
Cell Staining: Centrifuge the cell suspension and resuspend the pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 4. Cell Culture Troubleshooting [sigmaaldrich.com]
- 5. PPARα and PPARγ activation attenuates total free fatty acid and triglyceride accumulation in macrophages via the inhibition of Fatp1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Myristate-induced endoplasmic reticulum stress requires ceramide synthases 5/6 and generation of C14-ceramide in intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Inhibition of Ceramide De Novo Synthesis Ameliorates Diet Induced Skeletal Muscles Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Arachidonoyl ethanolamide (AEA)-induced apoptosis is mediated by J-series prostaglandins and is enhanced by fatty acid amide hydrolase (FAAH) blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Inhibition of De Novo Ceramide Synthesis Reverses Diet-Induced Insulin Resistance and Enhances Whole-Body Oxygen Consumption - PMC [pmc.ncbi.nlm.nih.gov]
controlling for vehicle effects in Myristoyl ethanolamide studies
Welcome to the technical support center for researchers utilizing Myristoyl ethanolamide (MEA) in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a specific focus on controlling for the effects of vehicles used to dissolve and administer this lipophilic compound.
Frequently Asked Questions (FAQs)
Q1: What are common vehicles for dissolving this compound (MEA)?
A1: this compound is a lipophilic molecule with low water solubility. Common laboratory solvents used to dissolve MEA for in vitro and in vitro studies include:
-
Dimethyl sulfoxide (B87167) (DMSO) [1]
-
Dimethylformamide (DMF) [1]
For in vivo administration, these solvents are often diluted in aqueous solutions such as saline or phosphate-buffered saline (PBS). Other vehicles used for related N-acylethanolamines that could be adapted for MEA include:
-
Corn oil for depot injections.
-
Water with a surfactant like Tween 80 for oral administration.
Q2: My vehicle control group is showing unexpected biological effects. What could be the cause?
A2: This is a critical issue in MEA research, as common vehicles can exert their own biological effects, potentially confounding the interpretation of your results. Here are some potential causes:
-
DMSO: Has been shown to influence the expression of genes regulated by Peroxisome Proliferator-Activated Receptor alpha (PPARα). Given that other N-acylethanolamines are known PPARα agonists, this can interfere with the study of MEA's own effects on this pathway.
-
Ethanol: Can impact the endocannabinoid system by altering the production of endogenous cannabinoids and affecting the expression and signaling of cannabinoid receptors (CB1 and CB2). As MEA is an endocannabinoid, ethanol can directly interfere with the pathways you are likely investigating.
Q3: How can I minimize the confounding effects of my chosen vehicle?
A3: Proper experimental design is key to mitigating vehicle-related artifacts. Consider the following strategies:
-
Use the lowest effective concentration of the vehicle: Keep the final concentration of solvents like DMSO or ethanol to a minimum (ideally below 0.1% for in vitro studies) to reduce their off-target effects.
-
Include a "vehicle-only" control group: This is the most critical control. This group receives the same volume and concentration of the vehicle as the MEA-treated group, allowing you to subtract the vehicle's effects from those of MEA.
-
Consider alternative vehicles: For in vivo studies, less biologically active vehicles like corn oil or aqueous solutions with surfactants (e.g., Tween 80) may be more suitable than ethanol or high concentrations of DMSO.
-
Perform dose-response experiments for the vehicle: To understand the impact of your vehicle, you can treat cells or animals with a range of vehicle concentrations to identify a concentration that has minimal effect on your endpoints of interest.
Troubleshooting Guides
Issue 1: Inconsistent results between experiments.
| Potential Cause | Troubleshooting Step |
| Vehicle concentration variability | Ensure precise and consistent preparation of your vehicle and MEA solutions for every experiment. Even small variations in solvent concentration can lead to different biological responses. |
| Vehicle degradation or contamination | Use fresh, high-purity solvents for each experiment. Store vehicles appropriately to prevent degradation or absorption of water, which can alter their properties. |
| Cell culture conditions | Standardize cell density, passage number, and serum concentration, as these factors can influence cellular responses to both the vehicle and MEA. |
Issue 2: High background signal in the vehicle control group.
| Potential Cause | Troubleshooting Step |
| Vehicle-induced signaling | As mentioned in the FAQs, DMSO can activate PPARα pathways and ethanol can modulate the endocannabinoid system. If your assay measures readouts from these pathways (e.g., gene expression, receptor activation), you will likely see a response in your vehicle control. |
| Solution: | 1. Lower the vehicle concentration. 2. Switch to a more inert vehicle if possible. 3. Acknowledge and account for the vehicle's effect when analyzing your data. The true effect of MEA is the difference between the MEA-treated group and the vehicle-treated group. |
| Cytotoxicity of the vehicle | High concentrations of solvents can be toxic to cells, leading to stress responses and altered signaling. |
| Solution: | Perform a cell viability assay (e.g., MTT, LDH) with a range of vehicle concentrations to determine the maximum non-toxic concentration for your specific cell type and experimental duration. |
Experimental Protocols
Protocol 1: Determining the Maximum Non-Toxic Vehicle Concentration
This protocol uses a standard MTT assay to assess cell viability in the presence of different vehicle concentrations.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
Vehicle (e.g., DMSO, Ethanol)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well plate
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of your vehicle in complete cell culture medium. It is recommended to test a range of concentrations, for example, from 0.01% to 1.0%.
-
Remove the old medium from the cells and replace it with the medium containing the different vehicle concentrations. Include a "medium-only" control.
-
Incubate the plate for the duration of your planned MEA experiment (e.g., 24, 48, or 72 hours).
-
At the end of the incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each vehicle concentration relative to the "medium-only" control. Select the highest concentration that shows minimal to no cytotoxicity for your MEA experiments.
Protocol 2: Vehicle Control in an In Vitro Gene Expression Study
This protocol outlines the proper use of a vehicle control when assessing the effect of MEA on gene expression using qPCR.
Experimental Groups:
-
Untreated Control: Cells in culture medium only.
-
Vehicle Control: Cells treated with the chosen vehicle at the same final concentration as the MEA-treated group.
-
MEA Treatment: Cells treated with MEA dissolved in the vehicle.
Procedure:
-
Plate your cells and allow them to adhere.
-
Prepare your MEA stock solution in the chosen vehicle (e.g., DMSO).
-
Prepare the final treatment solutions. For the MEA treatment group, dilute the MEA stock solution in culture medium to the desired final concentration. For the vehicle control group, add the same volume of the pure vehicle to the culture medium to achieve the same final vehicle concentration as the MEA group.
-
Treat the cells with the respective solutions and incubate for the desired time.
-
Harvest the cells and extract RNA.
-
Perform reverse transcription and quantitative PCR (qPCR) for your target gene(s) and a stable housekeeping gene.
-
Analyze the data using the delta-delta Ct method. The fold change in gene expression for the MEA treatment should be calculated relative to the vehicle control group, not the untreated control.
Signaling Pathways and Experimental Workflows
The precise signaling pathways of this compound are not as extensively characterized as other N-acylethanolamines. However, based on its structural similarity to compounds like Palmitoylethanolamide (PEA) and Anandamide, MEA is hypothesized to interact with the following key targets:
-
Peroxisome Proliferator-Activated Receptor alpha (PPARα): A nuclear receptor that regulates lipid metabolism and inflammation.
-
Cannabinoid Receptors (CB1 and CB2): G-protein coupled receptors of the endocannabinoid system.
-
Fatty Acid Amide Hydrolase (FAAH): The primary enzyme responsible for the degradation of N-acylethanolamines.
Below are diagrams illustrating the hypothesized signaling pathway of MEA and a recommended experimental workflow for controlling for vehicle effects.
References
Validation & Comparative
A Comparative Analysis of Myristoyl Ethanolamide and Palmitoylethanolamide: An Unfolding Narrative in N-Acylethanolamine Research
While Palmitoylethanolamide (PEA) has been extensively studied for its therapeutic potential, its close structural analog, Myristoyl ethanolamide (MEA), remains a molecule with largely uncharted biological activity. This comparative guide synthesizes the current scientific understanding of both N-acylethanolamines, highlighting the significant body of evidence for PEA's bioactivities and the notable absence of corresponding data for MEA.
Introduction to N-Acylethanolamines
N-acylethanolamines (NAEs) are a class of endogenous fatty acid amides that play crucial roles in various physiological processes. These lipid signaling molecules are structurally characterized by a fatty acid linked to an ethanolamine (B43304) moiety. Among the NAEs, Palmitoylethanolamide (PEA), derived from palmitic acid, has garnered considerable scientific interest for its anti-inflammatory, analgesic, and neuroprotective properties. This compound (MEA), derived from myristic acid, is another member of this family. Despite their structural similarity, the biological activities of MEA are not as well-documented as those of PEA, presenting a significant knowledge gap.
Palmitoylethanolamide (PEA): A Multifaceted Bioactive Lipid
PEA is a well-researched NAE with a broad spectrum of biological activities. It is considered to act as an endogenous protective mediator, synthesized on demand in response to cellular stress and injury.
Anti-Inflammatory Activity of PEA
PEA exhibits potent anti-inflammatory effects through multiple mechanisms. A primary mode of action is the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that regulates gene expression involved in lipid metabolism and inflammation. By activating PPAR-α, PEA can reduce the production of pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Another key anti-inflammatory mechanism of PEA involves the modulation of immune cells, particularly mast cells and microglia. PEA can stabilize mast cells, preventing their degranulation and the release of inflammatory mediators such as histamine (B1213489) and tumor necrosis factor-alpha (TNF-α). In the central nervous system, PEA can modulate microglial activation, shifting them from a pro-inflammatory to an anti-inflammatory phenotype.
Analgesic Activity of PEA
The analgesic properties of PEA are closely linked to its anti-inflammatory actions. By reducing inflammation, PEA can alleviate inflammatory pain. Furthermore, PEA is known to exert an "entourage effect" within the endocannabinoid system. While PEA does not bind directly to the cannabinoid receptors CB1 and CB2 with high affinity, it can enhance the activity of endogenous cannabinoids like anandamide (B1667382) (AEA) by inhibiting their degradation by the enzyme fatty acid amide hydrolase (FAAH). This indirect potentiation of the endocannabinoid system contributes to its pain-relieving effects.
Neuroprotective Activity of PEA
PEA has demonstrated significant neuroprotective effects in various models of neurological disorders. Its ability to reduce neuroinflammation by modulating glial cell activity is a key neuroprotective mechanism. By suppressing the activation of microglia and astrocytes, PEA can mitigate the neuronal damage caused by chronic neuroinflammation. The activation of PPAR-α by PEA also contributes to its neuroprotective actions.
This compound (MEA): An Enigma in the NAE Family
In stark contrast to the extensive research on PEA, there is a significant lack of published data on the specific biological activities of this compound. While it is recognized as an endogenous cannabinoid analog and a member of the N-acyl ethanolamine family, detailed investigations into its anti-inflammatory, analgesic, and neuroprotective effects are largely absent from the scientific literature.
Comparative Summary and Future Directions
The table below summarizes the current state of knowledge regarding the biological activities of MEA and PEA.
| Biological Activity | This compound (MEA) | Palmitoylethanolamide (PEA) |
| Anti-inflammatory | Data not available | Well-documented via PPAR-α activation, mast cell stabilization, and microglia modulation. |
| Analgesic | Reported to have little to no effect in a formalin pain model. | Demonstrated efficacy in various pain models, acting through anti-inflammatory and entourage effects. |
| Neuroprotective | Data not available | Established neuroprotective effects through modulation of neuroinflammation and PPAR-α activation. |
The striking disparity in the available data underscores the need for further investigation into the biological activities of this compound. Future research should focus on systematic in vitro and in vivo studies to characterize the anti-inflammatory, analgesic, and neuroprotective potential of MEA. Such studies would be invaluable in determining whether MEA shares the therapeutic promise of its well-studied counterpart, PEA, or possesses a unique biological profile. Direct comparative studies between MEA and PEA would be particularly insightful for understanding the structure-activity relationships within the N-acylethanolamine family.
Signaling Pathways and Experimental Workflows
Due to the lack of specific experimental data for this compound, diagrams for its signaling pathways and experimental workflows cannot be generated at this time. For Palmitoylethanolamide, its primary signaling pathway involves the activation of PPAR-α and the subsequent downstream regulation of inflammatory gene expression.
Palmitoylethanolamide (PEA) Signaling Pathway
A Comparative Analysis of Myristoyl Ethanolamide and Anandamide Receptor Binding Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the receptor binding profiles of myristoyl ethanolamide and the well-characterized endocannabinoid, anandamide (B1667382). While anandamide's interactions with various receptors have been extensively studied and quantified, publicly available binding data for this compound is notably scarce. This guide summarizes the existing experimental data to highlight the current understanding and significant knowledge gaps in the pharmacology of this compound.
Introduction to this compound and Anandamide
This compound is a saturated N-acylethanolamine, a class of endogenous lipid mediators. It is structurally related to anandamide (N-arachidonoylethanolamine), the first discovered endogenous cannabinoid. Anandamide is an unsaturated fatty acid amide and a key signaling molecule in the endocannabinoid system, known to play a crucial role in a wide array of physiological processes, including pain, mood, appetite, and memory. The effects of anandamide are mediated through its interaction with a variety of receptors, most notably the cannabinoid receptors CB1 and CB2.
Quantitative Comparison of Receptor Binding Affinities
A comprehensive review of scientific literature reveals a significant disparity in the available receptor binding data for this compound and anandamide. While anandamide has been the subject of numerous investigations, yielding a wealth of quantitative binding affinity data, there is a conspicuous absence of such data for this compound for key receptor targets.
Table 1: Receptor Binding Affinities of Anandamide
| Receptor | Ligand | Species/Assay System | Binding Affinity (Kᵢ) / Potency (EC₅₀) | Reference(s) |
| CB1 | Anandamide | Human/Rat | Kᵢ: 89 nM | |
| CB2 | Anandamide | Human/Rat | Kᵢ: 371 nM | |
| TRPV1 | Anandamide | Rat | pKᵢ: 5.68 | |
| GPR55 | Anandamide | Human | EC₅₀: 18 nM |
Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity. EC₅₀ (Half-maximal effective concentration): The concentration of a ligand that induces a response halfway between the baseline and maximum after a specified exposure time. It is a measure of the ligand's potency. pKᵢ: The negative logarithm of the Kᵢ value.
Signaling Pathways and Experimental Workflows
To understand how these compounds exert their effects, it is crucial to visualize their signaling pathways and the experimental methods used to determine their receptor interactions.
Anandamide Signaling at CB1 Receptor
Caption: Anandamide binding to the CB1 receptor activates the inhibitory G-protein (Gαi/o), which in turn inhibits adenylyl cyclase, leading to decreased cAMP production and subsequent modulation of downstream cellular effects.
Experimental Workflow for Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay to determine the binding affinity of a test compound.
Experimental Protocols
Competitive Radioligand Binding Assay for CB1 and CB2 Receptors
This protocol is a standard method to determine the binding affinity (Kᵢ) of unlabeled compounds by measuring their ability to displace a radiolabeled ligand from the receptor.
Materials:
-
Membranes: Cell membranes prepared from cells stably expressing human or rat CB1 or CB2 receptors.
-
Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid receptor agonist).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.
-
Test Compounds: Anandamide and this compound, dissolved in a suitable solvent (e.g., DMSO).
-
Non-specific Binding Control: A high concentration of a known unlabeled cannabinoid ligand (e.g., WIN 55,212-2).
-
Filtration Apparatus: 96-well filter plates (e.g., GF/C) and a vacuum manifold.
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Preparation: Thaw the receptor-containing membranes on ice. Prepare serial dilutions of the test compounds and the radioligand in the assay buffer.
-
Incubation: In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand (typically at or below its Kₑ), and varying concentrations of the test compound. Add the membrane preparation to initiate the binding reaction. For determining non-specific binding, a saturating concentration of an unlabeled ligand is used instead of the test compound. Total binding is determined in the absence of any competing ligand.
-
Equilibration: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through the pre-soaked filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then plotted as the percentage of specific binding versus the logarithm of the test compound concentration. A non-linear regression analysis is used to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
[³⁵S]GTPγS Binding Assay for G-protein Activation
This functional assay measures the activation of G-proteins coupled to a receptor upon agonist binding. It is used to determine the potency (EC₅₀) and efficacy of agonists.
Materials:
-
Membranes: Cell membranes from cells expressing the receptor of interest (e.g., CB1, CB2, or GPR55).
-
Radioligand: [³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP (Guanosine Diphosphate): To ensure that G-proteins are in their inactive state at the beginning of the assay.
-
Test Compounds: Anandamide and this compound.
-
Non-specific Binding Control: A high concentration of unlabeled GTPγS.
-
Filtration Apparatus and Scintillation Counter.
Procedure:
-
Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Pre-incubation: In a 96-well plate, add the membrane preparation, GDP, and the test compound at various concentrations. Incubate for a short period on ice.
-
Initiation of Reaction: Add [³⁵S]GTPγS to each well to start the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination and Filtration: Stop the reaction by rapid filtration through a filter plate.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Detection: Dry the filters and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound versus the logarithm of the agonist concentration. Use non-linear regression to determine the EC₅₀ and the maximum stimulation (Eₘₐₓ).
Conclusion
Anandamide is a well-established endocannabinoid with characterized binding affinities for CB1, CB2, TRPV1, and GPR55 receptors. In contrast, this compound remains a poorly characterized lipid mediator in terms of its direct receptor interactions. The lack of quantitative binding data for this compound represents a significant gap in our understanding of its potential physiological roles. Further research employing the experimental protocols outlined in this guide is necessary to elucidate the receptor binding profile of this compound and to enable a direct and comprehensive comparison with anandamide. Such studies will be crucial for drug development professionals and researchers exploring the therapeutic potential of N-acylethanolamines.
References
Validating the Effects of Myristoyl Ethanolamide: A Comparative Guide to Antagonist-Based Studies
For Researchers, Scientists, and Drug Development Professionals
Myristoyl ethanolamide (MEA) is an endogenous N-acylethanolamine (NAE) that, along with its better-known counterparts palmitoylethanolamide (B50096) (PEA) and oleoylethanolamide (OEA), is emerging as a bioactive lipid with potential therapeutic applications. Validating the specific biological effects of MEA and elucidating its mechanism of action are crucial steps in its development as a pharmacological agent. This guide provides a comparative framework for validating the effects of MEA using specific antagonists, drawing upon experimental data from MEA and structurally related NAEs.
Comparative Efficacy of N-Acylethanolamines
While direct comparative studies on the anti-inflammatory and analgesic potency of MEA are limited, data from related NAEs and the fatty acid component of MEA, myristic acid, suggest its potential bioactivity. The following table summarizes key quantitative data for MEA and its comparators. It is important to note that the effects of these molecules can be cell-type and context-dependent.
| Compound | Target/Assay | Metric | Value | Reference |
| Myristic Acid | IL-10 Production (LPS-stimulated macrophages) | % Increase | 58% | [1] |
| Palmitoylethanolamide (PEA) | FAAH Inhibition | pIC50 | ~5 | [2] |
| Oleoylethanolamide (OEA) | FAAH Inhibition | pIC50 | 5.33 (mixed-type inhibition) | [2] |
| N-Stearoylethanolamine (NSE) | Pro-inflammatory Cytokine Inhibition | - | Dose-dependent | [3] |
| PF-3845 (FAAH Inhibitor) | FAAH Inhibition | kinact/Ki | 14,300 M-1s-1 | [4] |
| URB597 (FAAH Inhibitor) | FAAH Inhibition | kinact/Ki | 1,650 M-1s-1 | [4] |
Validating MEA's Mechanism of Action with Specific Antagonists
Based on the known mechanisms of other NAEs, the primary molecular targets for MEA are hypothesized to be the peroxisome proliferator-activated receptor-alpha (PPARα) and the transient receptor potential vanilloid 1 (TRPV1) channel. Furthermore, its effects are likely modulated by the activity of the fatty acid amide hydrolase (FAAH), the primary enzyme responsible for NAE degradation.
Proposed Signaling Pathway of this compound
The following diagram illustrates the hypothesized signaling pathway of MEA and the points of intervention for specific antagonists.
Caption: Hypothesized signaling pathway of this compound (MEA).
Experimental Protocols for Validating MEA's Effects
To validate the biological effects of MEA and confirm its mechanism of action, a series of in vitro and in vivo experiments employing specific antagonists are required.
In Vitro Anti-inflammatory Activity Assay
Objective: To determine the anti-inflammatory effects of MEA and validate its PPARα- and TRPV1-mediated pathways in a cellular model of inflammation.
Cell Line: Murine macrophage cell line (e.g., RAW 264.7 or BV-2 microglia).[5][6][7][8][9][10]
Methodology:
-
Cell Culture: Culture macrophages in appropriate media and seed in multi-well plates.
-
Pre-treatment: Pre-incubate cells with MEA at various concentrations for a specified time (e.g., 1 hour). For antagonist studies, pre-incubate a separate set of MEA-treated cells with a PPARα antagonist (e.g., GW6471) or a TRPV1 antagonist (e.g., capsazepine).
-
Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.[5][6][9][10]
-
Endpoint Analysis:
-
Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (e.g., IL-10) using ELISA or multiplex bead-based assays.[11][12]
-
Nitric Oxide (NO) Production: Measure the accumulation of nitrite (B80452) in the supernatant using the Griess reagent as an indicator of NO production.
-
Gene Expression Analysis: Isolate RNA from the cells and perform RT-qPCR to analyze the expression of genes encoding for inflammatory mediators.
-
NF-κB Translocation: Utilize immunofluorescence or western blotting of nuclear and cytosolic fractions to assess the translocation of the p65 subunit of NF-κB to the nucleus, a key step in the inflammatory signaling cascade.[3]
-
Expected Outcome: MEA is expected to reduce the production of pro-inflammatory mediators and increase anti-inflammatory cytokine levels. These effects should be reversed by the co-administration of the respective antagonists if MEA acts through PPARα or TRPV1.
Experimental Workflow for In Vitro Validation
Caption: Workflow for in vitro validation of MEA's anti-inflammatory effects.
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
Objective: To determine if MEA is a substrate for FAAH and to compare its inhibition potential with known FAAH inhibitors.
Methodology:
-
Enzyme Source: Use rat brain homogenates or recombinant human FAAH.
-
Substrate: A fluorogenic FAAH substrate is commonly used.
-
Assay Principle: In the presence of FAAH, the substrate is hydrolyzed, releasing a fluorescent product. The rate of fluorescence increase is proportional to FAAH activity.
-
Procedure:
-
Incubate the FAAH enzyme with varying concentrations of MEA or a known FAAH inhibitor (e.g., PF-3845, URB597) as a positive control.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
-
Data Analysis: Calculate the percentage of FAAH inhibition for each concentration of the test compound and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Expected Outcome: By acting as a substrate, MEA may competitively inhibit the degradation of the fluorogenic substrate, leading to a decrease in fluorescence. This would allow for the determination of its relative affinity for FAAH compared to other NAEs.
Conclusion and Future Directions
The validation of this compound's biological effects through the systematic use of specific antagonists is a critical step in understanding its therapeutic potential. While direct experimental evidence for MEA is currently limited, the established pharmacology of related N-acylethanolamines provides a strong rationale and a clear experimental path forward.
Future research should focus on:
-
Directly assessing the anti-inflammatory and analgesic properties of MEA in established in vitro and in vivo models.
-
Utilizing specific PPARα and TRPV1 antagonists to definitively determine the involvement of these receptors in MEA's mechanism of action.
-
Conducting head-to-head comparative studies to quantify the potency and efficacy of MEA relative to other NAEs like PEA and OEA.
-
Investigating the "entourage effect" , whereby MEA may inhibit the degradation of other endocannabinoids by acting as an alternative substrate for FAAH, thus potentiating their effects.
By addressing these research gaps, the scientific community can build a comprehensive understanding of this compound's pharmacological profile and pave the way for its potential development as a novel therapeutic agent.
References
- 1. Myristic acid reduces skin inflammation and nociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. N-Stearoylethanolamine suppresses the pro-inflammatory cytokines production by inhibition of NF-κB translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of phenotypic and functional stability of RAW 264.7 cell line through serial passages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. arxiv.org [arxiv.org]
- 10. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of mediator and cytokine release from dispersed nasal polyp cells by mizolastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Influence of chronic dietary ethanol on cytokine production by murine splenocytes and thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Stability of N-Acylethanolamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic stability of different N-acylethanolamines (NAEs), a class of endogenous lipid signaling molecules. Understanding the metabolic fate of NAEs such as anandamide (B1667382) (AEA), palmitoylethanolamide (B50096) (PEA), and oleoylethanolamide (OEA) is crucial for research into their physiological roles and for the development of therapeutics targeting the endocannabinoid system. This document summarizes key experimental data, details relevant methodologies, and visualizes the metabolic pathways and experimental workflows.
Introduction to N-Acylethanolamine Metabolism
N-acylethanolamines are synthesized from N-acyl-phosphatidylethanolamines (NAPEs) primarily by the enzyme N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD)[1][2]. Their biological activity is terminated through enzymatic hydrolysis to a fatty acid and ethanolamine. This degradation is carried out by two main enzymes: Fatty Acid Amide Hydrolase (FAAH) and N-acylethanolamine-hydrolyzing Acid Amidase (NAAA)[3][4][5]. The differing substrate specificities and cellular localizations of FAAH and NAAA are key determinants of the metabolic stability of individual NAEs[6][7]. FAAH is a transmembrane enzyme primarily located in the endoplasmic reticulum, while NAAA is a lysosomal enzyme with an acidic pH optimum[3][5].
Comparative Metabolic Stability of NAEs
The metabolic stability of an NAE is largely dependent on its susceptibility to hydrolysis by FAAH and NAAA. The substrate preferences of these enzymes differ significantly, leading to distinct metabolic profiles for various NAEs.
Key Findings:
-
Anandamide (AEA) , a polyunsaturated NAE, is a preferred substrate for FAAH [6][8]. Its hydrolysis by NAAA is comparatively less efficient.
-
Palmitoylethanolamide (PEA) , a saturated NAE, is the preferred substrate for NAAA [9][10]. While it can be hydrolyzed by FAAH, the rate is considerably lower than that of AEA[8].
-
Oleoylethanolamide (OEA) , a monounsaturated NAE, is a substrate for both FAAH and NAAA, but is generally hydrolyzed less efficiently than AEA by FAAH and PEA by NAAA[4][10].
These differences in enzymatic preference directly impact the in vivo half-life and signaling duration of each NAE. For instance, the inhibition of FAAH leads to a significant elevation of AEA levels, while NAAA inhibition primarily increases PEA levels[4].
Quantitative Data on NAE Hydrolysis
The following table summarizes the kinetic parameters for the hydrolysis of different NAEs by FAAH and NAAA. It is important to note that these values are compiled from various studies and experimental conditions may differ.
| N-Acylethanolamine | Enzyme | Km (µM) | Vmax (nmol/min/mg protein) | Relative Hydrolysis Rate | Reference |
| Anandamide (AEA) | FAAH | 4.5 - 15 | 5.7 - 12.4 | High | [11] |
| NAAA | - | - | Low | [10] | |
| Palmitoylethanolamide (PEA) | FAAH | 19 | 1.1 | Low | [8] |
| NAAA | 14 - 23 | 1.8 - 5.4 | High | [10] | |
| Oleoylethanolamide (OEA) | FAAH | 21 | 4.2 | Moderate | [11] |
| NAAA | - | - | Moderate | [10] |
Km (Michaelis constant) is an indicator of the substrate concentration at which the enzyme reaction rate is half of Vmax. A lower Km value indicates a higher affinity of the enzyme for the substrate. Vmax (maximum reaction velocity) represents the maximum rate of the enzymatic reaction.
Experimental Protocols
In Vitro N-Acylethanolamine Hydrolysis Assay
This protocol describes a general method to determine the rate of hydrolysis of an NAE by FAAH or NAAA in cell or tissue homogenates.
Materials:
-
Cell or tissue homogenates (e.g., brain, liver, or cell lines overexpressing FAAH or NAAA)
-
NAE substrate (e.g., AEA, PEA, or OEA)
-
Assay buffer:
-
For FAAH: Tris-HCl buffer (50 mM, pH 9.0) containing 1 mM EDTA
-
For NAAA: Sodium acetate (B1210297) buffer (50 mM, pH 5.0) containing 0.1% Triton X-100
-
-
Specific inhibitors (optional, for differentiating enzyme activity):
-
FAAH inhibitor (e.g., URB597)
-
NAAA inhibitor (e.g., ARN077)
-
-
Quenching solution: Acetonitrile containing an internal standard (e.g., deuterated NAE)
-
LC-MS/MS system
Procedure:
-
Prepare cell or tissue homogenates in the appropriate assay buffer.
-
Determine the protein concentration of the homogenates using a standard method (e.g., Bradford assay).
-
Pre-incubate the homogenate at 37°C for 5 minutes.
-
Initiate the reaction by adding the NAE substrate to a final concentration within the linear range of the assay.
-
Incubate the reaction mixture at 37°C for a specific time period (e.g., 10-30 minutes), ensuring the reaction remains in the linear phase.
-
Stop the reaction by adding an equal volume of ice-cold quenching solution.
-
Centrifuge the samples to pellet the protein.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Quantify the amount of product (fatty acid) formed or the remaining amount of substrate.
-
Calculate the rate of hydrolysis and normalize it to the protein concentration.
N-Acylethanolamine Quantification by LC-MS/MS
This protocol provides a general framework for the sensitive and specific quantification of NAEs in biological samples.
Sample Preparation (Solid-Phase Extraction):
-
Spike the biological sample (e.g., plasma, tissue homogenate) with a known amount of deuterated internal standard for each NAE to be quantified.
-
Perform a liquid-liquid extraction with a mixture of organic solvents (e.g., chloroform/methanol).
-
Evaporate the organic phase to dryness under a stream of nitrogen.
-
Reconstitute the lipid extract in a small volume of a suitable solvent.
-
Apply the reconstituted extract to a pre-conditioned solid-phase extraction (SPE) column (e.g., silica-based).
-
Wash the column with a non-polar solvent to remove interfering lipids.
-
Elute the NAEs with a more polar solvent mixture.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis:
-
Chromatography: Use a reverse-phase C18 column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid to improve ionization.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each NAE and its corresponding internal standard.
Visualizations
N-Acylethanolamine Metabolic Pathways
References
- 1. m.youtube.com [m.youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Genetic Blockade of NAAA Cell-specifically Regulates Fatty Acid Ethanolamides (FAEs) Metabolism and Inflammatory Responses [frontiersin.org]
- 4. N-Acylethanolamine-hydrolyzing acid amidase inhibition increases colon N-palmitoylethanolamine levels and counteracts murine colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The N-acylethanolamine-hydrolyzing acid amidase (NAAA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. air.unipr.it [air.unipr.it]
- 7. N-Acylethanolamine-Hydrolyzing Acid Amidase Inhibition, but Not Fatty Acid Amide Hydrolase Inhibition, Prevents the Development of Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assay of NAAA Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Endogenous Molecules Stimulating N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fatty acid amide hydrolase inhibitors--progress and potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Myristoyl Ethanolamide Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Myristoyl ethanolamide (MEA) is an endogenous N-acylethanolamine (NAE) that, along with its better-known counterparts anandamide (B1667382) and palmitoylethanolamide (B50096) (PEA), plays a role in various physiological processes. As a member of the endocannabinoid system, the pharmacological modulation of MEA levels and its activity holds therapeutic potential. This guide provides a comparative analysis of the structure-activity relationships (SAR) of MEA analogs, drawing upon experimental data from studies on the broader N-acylethanolamine family to elucidate the impact of structural modifications on biological activity.
Overview of this compound and its Analogs
This compound consists of a 14-carbon saturated acyl chain (myristic acid) linked to an ethanolamine (B43304) headgroup via an amide bond. Analogs of MEA can be designed by modifying two primary regions: the acyl chain and the ethanolamide headgroup. These modifications can significantly influence the compound's affinity for metabolic enzymes and target receptors, thereby altering its potency, selectivity, and overall pharmacological profile.
Comparative Biological Activity of N-Acyl Ethanolamide Analogs
While comprehensive SAR studies focusing exclusively on a wide range of this compound analogs are limited in the public domain, valuable insights can be drawn from comparative studies on N-acylethanolamines with varying acyl chain lengths. The following table summarizes the impact of acyl chain length on the activity of NAEs at key metabolic enzymes, Fatty Acid Amide Hydrolase (FAAH) and N-Acylethanolamine Acid Amidase (NAAA).
Table 1: Influence of Acyl Chain Length on the Hydrolysis of N-Acyl Ethanolamines by FAAH and NAAA
| Acyl Chain Length | Common Name | Relative FAAH Inhibition (pI50)¹ | Relative NAAA Hydrolysis (Vmax/Km)² |
| C12:0 | Lauroyl ethanolamide | ~5 | Lower than C16 |
| C14:0 | This compound | ~5 | 10-fold lower than C16 |
| C16:0 | Palmitoylethanolamide | ~5 | High |
| C18:0 | Stearoyl ethanolamide | ~5 | Lower than C16 |
| C18:1 | Oleoyl ethanolamide | ~5.33 | Not specified |
¹Data inferred from a study on palmitoylethanolamide homologues inhibiting rat brain [³H]-AEA metabolism. pI50 is the negative logarithm of the IC50 value.[1] ²Data from a kinetic study on the substrate selectivity of NAAA, relative to palmitoylethanolamide (C16).[2]
Key Observations:
-
FAAH Activity: The inhibitory potency of saturated N-acylethanolamines against FAAH is relatively stable for acyl chain lengths between 12 and 18 carbons.[1] This suggests that this compound and its close saturated homologs have comparable activity at this enzyme.
-
NAAA Activity: In contrast to FAAH, NAAA exhibits a strong preference for palmitoylethanolamide (C16). The catalytic efficiency of NAAA for this compound (C14) is approximately 10-fold lower than for PEA.[2] This indicates that the length of the acyl chain is a critical determinant for NAAA-mediated hydrolysis.
Signaling Pathways of N-Acyl Ethanolamines
The biological effects of this compound and its analogs are mediated through their interaction with a network of enzymes and receptors. The primary signaling pathways are depicted below.
Figure 1: Simplified signaling pathway of N-Acyl Ethanolamines.
Experimental Protocols
Detailed experimental procedures are crucial for the accurate assessment of the biological activity of this compound analogs. Below are outlines of key experimental workflows.
FAAH Inhibition Assay Workflow
This workflow describes a typical procedure for determining the inhibitory potency of test compounds against FAAH.
Figure 2: Experimental workflow for FAAH inhibition assay.
PPARα Activation Assay Workflow
This workflow outlines a common method for assessing the activation of PPARα by test compounds using a reporter gene assay.
Figure 3: Experimental workflow for PPARα activation assay.
Conclusion
The structure-activity relationship of this compound analogs is a critical area of study for the development of novel therapeutics targeting the endocannabinoid system. Based on the available data for the broader N-acylethanolamine family, modifications to the 14-carbon acyl chain length can significantly impact metabolic stability, particularly with respect to NAAA hydrolysis. The ethanolamide headgroup also presents a key site for modification to potentially alter receptor interactions and pharmacokinetic properties. Further systematic studies on a diverse library of this compound analogs are warranted to fully elucidate their SAR and therapeutic potential.
References
Unmasking Specificity: A Comparative Guide to Antibody Cross-Reactivity Against N-Acylethanolamines
For researchers, scientists, and drug development professionals navigating the complexities of endocannabinoid signaling, the specificity of antibodies against N-acylethanolamines (NAEs) is a critical factor for accurate quantification and reliable experimental outcomes. This guide provides an objective comparison of antibody performance, focusing on the cross-reactivity profiles of antibodies developed against anandamide (B1667382) (AEA), a key endocannabinoid, with other structurally similar NAEs like palmitoylethanolamide (B50096) (PEA) and oleoylethanolamide (OEA).
The development of highly specific antibodies is paramount for distinguishing between these endogenous lipids, which often coexist in biological matrices and play distinct physiological roles. While many commercially available ELISA kits claim high specificity, quantitative data on cross-reactivity is often limited. This guide synthesizes available data to aid in the selection of appropriate immunological tools.
Quantitative Comparison of Antibody Cross-Reactivity
A pivotal study in the development of specific antibodies for NAEs was conducted by a research team at RTI International. They produced a panel of eleven murine monoclonal antibodies (mAbs) against anandamide. A key finding of their work was the successful generation of antibodies with a high degree of specificity.
The study reported that these monoclonal antibodies exhibited less than 5% cross-reactivity with two other endogenous cannabinoids and the precursor molecule, arachidonic acid. This low level of cross-reactivity is crucial for assays aiming to specifically measure anandamide without interference from other related compounds. Furthermore, at least one of the monoclonal antibodies from this panel demonstrated specificity even against two very closely related fatty acid amide molecules, highlighting the potential for developing highly selective immunoassays.
While detailed cross-reactivity data for a broad range of NAEs from commercial kits is not always readily available in a comparative format, the findings from the RTI study underscore the feasibility of producing highly specific monoclonal antibodies. Researchers are encouraged to request detailed cross-reactivity data from manufacturers when selecting an immunoassay for their specific NAE of interest.
| Antibody Target | Antibody Type | Cross-Reactant | Cross-Reactivity (%) | Reference |
| Anandamide (AEA) | Monoclonal (Murine) | Other Endocannabinoids | < 5% | [1][2][3] |
| Anandamide (AEA) | Monoclonal (Murine) | Arachidonic Acid | < 5% | [1][2][3] |
| Anandamide (AEA) | Monoclonal (Murine) | Closely Related Fatty Acid Amides | Low (unspecified %) | [1][2][3] |
Table 1: Summary of Reported Cross-Reactivity for Anti-Anandamide Monoclonal Antibodies. This table summarizes the published cross-reactivity data for a panel of monoclonal antibodies developed against anandamide. The data demonstrates the high specificity of these antibodies.
Experimental Protocols
The determination of antibody cross-reactivity is typically performed using a competitive enzyme-linked immunosorbent assay (ELISA). The following is a generalized protocol for such an experiment.
Competitive ELISA for N-Acylethanolamine Quantification and Cross-Reactivity Assessment
1. Plate Coating:
-
Microtiter plates are coated with a conjugate of the target NAE (e.g., anandamide-protein conjugate).
-
The plates are incubated to allow for the adsorption of the conjugate to the well surface and then washed to remove any unbound conjugate.
2. Blocking:
-
A blocking buffer (e.g., a solution containing bovine serum albumin or non-fat dry milk) is added to the wells to block any remaining non-specific binding sites on the plate.
-
The plates are incubated and then washed.
3. Competitive Reaction:
-
A mixture of the primary antibody (the antibody being tested for cross-reactivity) and either the standard NAE or the potential cross-reactant (e.g., PEA or OEA) at various concentrations is added to the wells.
-
The plate is incubated, during which the free NAE in the solution competes with the NAE-conjugate coated on the plate for binding to the limited amount of primary antibody.
4. Detection:
-
The wells are washed to remove unbound antibodies and antigens.
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody is added to the wells.
-
After incubation and washing, a substrate solution is added. The enzyme on the secondary antibody catalyzes a reaction that produces a detectable signal (e.g., a color change).
5. Data Analysis:
-
The intensity of the signal is measured using a microplate reader.
-
The signal intensity is inversely proportional to the concentration of the free NAE in the sample.
-
A standard curve is generated using the known concentrations of the target NAE.
-
The concentration of the cross-reactant required to displace 50% of the bound labeled NAE (IC50) is determined.
-
The percent cross-reactivity is calculated using the formula: (IC50 of target NAE / IC50 of cross-reactant) x 100%
Visualizing Key Processes
To better understand the experimental workflow and the underlying biological pathways, the following diagrams are provided.
References
Unraveling the Enigmatic Mechanism of Myristoyl Ethanolamide: A Comparative Guide
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the mechanism of action of Myristoyl ethanolamide (MEA), a lesser-studied endocannabinoid-like molecule. Due to the limited direct experimental data on MEA, this guide leverages the extensively researched signaling pathways of its close structural analog, Palmitoylethanolamide (B50096) (PEA), to infer potential mechanisms and provide a framework for future investigation.
This compound (MEA) is a fatty acid ethanolamide that belongs to the N-acylethanolamine (NAE) family, a class of lipid signaling molecules that includes the well-known endocannabinoid anandamide (B1667382).[1][2][3] While MEA has been identified as an endogenous constituent in mammalian tissues, its precise physiological role and mechanism of action remain largely uncharacterized.[1][2][3] In contrast, Palmitoylethanolamide (PEA), another prominent NAE, has been the subject of extensive research, revealing its multifaceted role in modulating inflammation and pain. This guide will, therefore, present the established mechanisms of PEA as a comparative model to elucidate the potential pathways through which MEA may exert its effects.
Comparative Overview of N-Acyl Ethanolamides
| Compound | Chemical Formula | Molar Mass | Known Receptors/Targets | Primary Therapeutic Effects |
| This compound (MEA) | C16H33NO2 | 271.4 g/mol | Largely uncharacterized | Under investigation |
| Palmitoylethanolamide (PEA) | C18H37NO2 | 299.5 g/mol | PPAR-α, GPR55, TRPV1 (modulator), Indirect CB1/CB2 activation | Anti-inflammatory, Analgesic, Neuroprotective |
Unveiling the Potential Signaling Cascades of MEA through the Lens of PEA
The well-documented mechanism of PEA provides a valuable roadmap for investigating MEA. The primary signaling pathways of PEA are initiated by its interaction with several key molecular targets.
Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α) Activation
A principal mechanism of PEA's anti-inflammatory and analgesic actions is its direct activation of the nuclear receptor PPAR-α.[4][5][[“]] This activation leads to the transcriptional regulation of genes involved in inflammation, ultimately reducing the expression of pro-inflammatory mediators.
Hypothesized MEA Signaling Pathway via PPAR-α
Caption: Hypothesized activation of PPAR-α by MEA, leading to anti-inflammatory effects.
Modulation of G-Protein Coupled Receptors and Ion Channels
PEA also interacts with other receptors, including the orphan G-protein coupled receptor GPR55 and the transient receptor potential vanilloid type 1 (TRPV1) channel, to modulate cellular signaling and neuronal excitability.[4][7]
Potential MEA Interaction with GPR55 and TRPV1
Caption: Potential modulation of GPR55 and TRPV1 by MEA.
The "Entourage Effect": Indirect Cannabinoid Receptor Activation
PEA is known to exhibit an "entourage effect" by indirectly activating cannabinoid receptors CB1 and CB2. It achieves this by inhibiting the degradation of the endogenous cannabinoid anandamide (AEA), thereby increasing its local concentrations and enhancing its signaling.[[“]] Given their structural similarities, it is plausible that MEA could also influence the endocannabinoid system through a similar mechanism.
Proposed "Entourage Effect" of MEA
Caption: Hypothesized "entourage effect" of MEA, enhancing endocannabinoid signaling.
Experimental Protocols for Investigating the Mechanism of Action of MEA
To confirm the hypothesized mechanisms of action for MEA, the following experimental approaches, adapted from studies on PEA, are recommended:
PPAR-α Activation Assay
-
Objective: To determine if MEA can directly bind to and activate PPAR-α.
-
Methodology:
-
Cell Culture: Utilize a cell line (e.g., HEK293T) transiently co-transfected with a PPAR-α expression vector and a reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase gene.
-
Treatment: Treat the transfected cells with varying concentrations of MEA. A known PPAR-α agonist (e.g., GW7647) should be used as a positive control, and a vehicle (e.g., DMSO) as a negative control.
-
Luciferase Assay: After an appropriate incubation period, lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: An increase in luciferase activity in MEA-treated cells compared to the vehicle control would indicate PPAR-α activation. Dose-response curves can be generated to determine the EC50 of MEA.
-
GPR55 and TRPV1 Functional Assays
-
Objective: To assess the functional activity of MEA on GPR55 and TRPV1.
-
Methodology:
-
Cell Lines: Use cell lines stably expressing either human GPR55 or TRPV1.
-
Calcium Imaging: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Treatment and Measurement: Measure intracellular calcium levels using a fluorescence plate reader or microscope before and after the application of MEA. Known agonists and antagonists for GPR55 (e.g., LPI) and TRPV1 (e.g., capsaicin, capsazepine) should be used for comparison and to confirm receptor specificity.
-
Data Analysis: A change in intracellular calcium concentration upon MEA application would suggest a functional interaction with the respective receptor.
-
FAAH Inhibition Assay
-
Objective: To determine if MEA can inhibit the enzymatic activity of Fatty Acid Amide Hydrolase (FAAH).
-
Methodology:
-
Enzyme Source: Utilize either purified recombinant FAAH or cell/tissue homogenates known to have high FAAH activity (e.g., liver or brain microsomes).
-
Substrate: Use a fluorescent or radiolabeled substrate of FAAH, such as anandamide.
-
Inhibition Assay: Pre-incubate the enzyme source with varying concentrations of MEA. A known FAAH inhibitor (e.g., URB597) should be used as a positive control.
-
Activity Measurement: Initiate the enzymatic reaction by adding the substrate. Measure the rate of product formation over time using an appropriate detection method (fluorometry or liquid scintillation counting).
-
Data Analysis: A decrease in the rate of substrate hydrolysis in the presence of MEA would indicate FAAH inhibition. The IC50 value can be calculated from the dose-response curve.
-
Conclusion and Future Directions
While the precise mechanism of action of this compound remains to be fully elucidated, the well-established signaling pathways of its structural analog, Palmitoylethanolamide, provide a strong foundation for future research. The proposed experimental protocols offer a clear path forward to investigate whether MEA acts as a PPAR-α agonist, a modulator of GPR55 and TRPV1, or an inhibitor of FAAH. Confirmation of these mechanisms will be crucial in understanding the physiological role of MEA and its potential as a novel therapeutic agent for inflammatory and pain-related disorders. Further studies employing techniques such as competitive binding assays, gene expression analysis, and in vivo models are warranted to build a comprehensive understanding of MEA's pharmacological profile.
References
- 1. caymanchem.com [caymanchem.com]
- 2. amsbio.com [amsbio.com]
- 3. This compound | CAS 142-58-5 | Cayman Chemical | Biomol.com [biomol.com]
- 4. Palmitoylethanolamide - Wikipedia [en.wikipedia.org]
- 5. Effects of palmitoylethanolamide on signaling pathways implicated in the development of spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. consensus.app [consensus.app]
- 7. encyclopedia.pub [encyclopedia.pub]
A Comparative Guide to Myristoyl Ethanolamide and Other Fatty Acid Amides in Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty acid amides are a class of endogenous lipid signaling molecules that play crucial roles in various physiological processes, including inflammation, pain, and energy homeostasis[1][2][3]. Among these, N-acylethanolamines (NAEs) have garnered significant attention for their therapeutic potential. This guide provides a comparative analysis of the anti-inflammatory properties of myristoyl ethanolamide (MEA), palmitoylethanolamide (B50096) (PEA), and oleoylethanolamide (OEA), focusing on their mechanisms of action and supporting experimental data. While PEA and OEA are well-characterized, this guide also synthesizes the available information on the less-studied this compound to provide a broader perspective for researchers.
Comparative Overview of Anti-Inflammatory Activity
The anti-inflammatory effects of this compound, palmitoylethanolamide, and oleoylethanolamide are primarily mediated through the activation of peroxisome proliferator-activated receptor-alpha (PPAR-α) and the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. The potency of their effects is influenced by the length and saturation of their fatty acid chains.
| Compound | Chemical Formula | Fatty Acid Chain | Key Anti-Inflammatory Mechanisms |
| This compound (MEA) | C₁₆H₃₃NO₂ | Myristic Acid (C14:0) | Putative PPAR-α activation and NF-κB inhibition (less studied) |
| Palmitoylethanolamide (PEA) | C₁₈H₃₇NO₂ | Palmitic Acid (C16:0) | PPAR-α activation, NF-κB inhibition[2][4][5] |
| Oleoylethanolamide (OEA) | C₂₀H₃₉NO₂ | Oleic Acid (C18:1) | Potent PPAR-α activation, NF-κB inhibition[6][7] |
Quantitative Comparison of In Vitro Anti-Inflammatory Effects
Direct comparative studies quantifying the anti-inflammatory potency of this compound against PEA and OEA are limited. However, studies on individual compounds provide insights into their efficacy in reducing pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage models.
| Compound | Cell Line | Inflammatory Mediator | Concentration | % Inhibition / Effect | Reference |
| This compound (MEA) | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| Palmitoylethanolamide (PEA) | RAW 264.7 | TNF-α | 10 µM | Significant reduction | [8] |
| RAW 264.7 | IL-6 | 10 µM | Significant reduction | ||
| RAW 264.7 | iNOS | 10 µM | Significant reduction | ||
| Oleoylethanolamide (OEA) | THP-1 | TNF-α | 10, 20, 40 µM | Dose-dependent reduction | [6] |
| THP-1 | IL-6 | 10, 20, 40 µM | Dose-dependent reduction | [6] | |
| THP-1 | IL-1β | 10, 20, 40 µM | Dose-dependent reduction | [6] |
Note: The lack of quantitative data for this compound highlights a significant gap in the current research landscape.
Signaling Pathways in Inflammation
The anti-inflammatory actions of these fatty acid amides converge on the inhibition of the NF-κB pathway, a central regulator of inflammatory gene expression, and the activation of PPAR-α, a nuclear receptor with anti-inflammatory properties.
NF-κB Signaling Pathway
PPAR-α Signaling Pathway
Experimental Protocols
This section details the methodologies for key experiments used to evaluate the anti-inflammatory effects of fatty acid amides.
In Vitro Anti-Inflammatory Assay in Macrophages
This protocol describes a common in vitro model to assess the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of pro-inflammatory cytokines in LPS-stimulated macrophages.
1. Cell Culture and Seeding:
-
Culture macrophage cell lines (e.g., murine RAW 264.7 or human THP-1) in appropriate media (e.g., DMEM or RPMI 1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
For THP-1 monocytes, differentiate into macrophages by treating with phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.
-
Seed the macrophages into 24- or 96-well plates at a suitable density and allow them to adhere overnight.
2. Compound Treatment:
-
Prepare stock solutions of this compound, palmitoylethanolamide, and oleoylethanolamide in a suitable solvent (e.g., DMSO).
-
Dilute the compounds to the desired final concentrations in the cell culture medium.
-
Replace the medium in the wells with the medium containing the test compounds or vehicle control and pre-incubate for 1-2 hours.
3. LPS Stimulation:
-
After pre-incubation, add lipopolysaccharide (LPS) from E. coli to the wells at a final concentration of 100 ng/mL to 1 µg/mL to induce an inflammatory response.
4. Incubation:
-
Incubate the plates for a specified period (e.g., 6, 12, or 24 hours) to allow for cytokine production.
5. Measurement of Cytokine Production:
-
Collect the cell culture supernatants.
-
Quantify the concentrations of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
6. Western Blot Analysis for NF-κB Pathway:
-
After treatment, lyse the cells and extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total forms of IκBα and p65 subunit of NF-κB.
-
Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
7. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression:
-
Isolate total RNA from the treated cells.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using specific primers for genes encoding pro-inflammatory cytokines and PPAR-α target genes.
-
Normalize the expression levels to a housekeeping gene (e.g., GAPDH or β-actin).
Conclusion
Palmitoylethanolamide and oleoylethanolamide are well-established anti-inflammatory fatty acid amides that act primarily through PPAR-α activation and NF-κB inhibition. This compound, while less studied, is presumed to share similar mechanisms of action, though likely with different potency due to its shorter fatty acid chain. The structure-activity relationship of N-acylethanolamines suggests that both chain length and degree of unsaturation influence their biological activity, with longer and unsaturated chains often showing higher potency at certain receptors.
The lack of direct comparative data for this compound presents a clear opportunity for future research. Such studies would be invaluable for a more complete understanding of the therapeutic potential of this class of compounds and for the rational design of novel anti-inflammatory agents. This guide provides a foundational framework for researchers to build upon, encouraging further investigation into the comparative efficacy and mechanisms of these promising endogenous lipids.
References
- 1. Fatty Acid Amide Signaling Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endocannabinoids and related N-acylethanolamines: biological activities and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of fatty acid ethanolamides (FAE) in traumatic and ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of N-(2-oxo-3-oxetanyl)amides as N-acylethanolamine-hydrolyzing acid amidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Genetic Blockade of NAAA Cell-specifically Regulates Fatty Acid Ethanolamides (FAEs) Metabolism and Inflammatory Responses [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent Progress in N-Acylethanolamine Research: Biological Functions and Metabolism Regulated by Two Distinct N-Acyltransferases: cPLA2ε and PLAAT Enzymes | MDPI [mdpi.com]
- 8. Regulation of the processing and release of tumor necrosis factor alpha in a human macrophage cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Myristoyl Ethanolamide and Oleoylethanolamide for Researchers
In the landscape of bioactive lipids, N-acylethanolamines (NAEs) have emerged as a significant class of signaling molecules, modulating a range of physiological processes from inflammation and pain to appetite and metabolism. Among this family, Oleoylethanolamide (OEA) has been extensively studied, revealing potent effects on satiety and lipid metabolism. In contrast, Myristoyl ethanolamide, a saturated counterpart, remains largely uncharacterized, presenting a knowledge gap for researchers in the field.
This guide provides a comparative analysis of this compound and the well-documented Oleoylethanolamide. Due to the limited experimental data available for this compound, this comparison will also draw upon data from the structurally similar saturated NAE, Palmitoylethanolamide (B50096) (PEA), to infer potential properties and highlight the functional consequences of fatty acid saturation in this class of molecules.
Physicochemical and Pharmacokinetic Properties
The structural divergence between saturated and monounsaturated fatty acid ethanolamides dictates their fundamental physicochemical properties, which in turn influences their pharmacokinetic profiles. OEA, with its monounsaturated oleic acid backbone, exhibits a lower melting point and differing solubility compared to saturated NAEs like PEA.[1] While specific data for this compound is scarce, its saturated myristic acid chain suggests properties more aligned with PEA.
Table 1: Comparison of Physicochemical and Pharmacokinetic Properties
| Property | This compound | Oleoylethanolamide (OEA) | Palmitoylethanolamide (PEA) |
| Molecular Formula | C16H33NO2 | C20H39NO2 | C18H37NO2 |
| Molecular Weight | 271.4 g/mol | 325.5 g/mol [1] | 299.5 g/mol [1] |
| Fatty Acid Precursor | Myristic Acid (14:0) | Oleic Acid (18:1) | Palmitic Acid (16:0) |
| Bioavailability | Not well-characterized | Low oral bioavailability, but detectable in plasma.[1] | Low oral bioavailability; improved by micronization.[1] |
| Metabolism | Presumed to be hydrolyzed by FAAH and NAAA | Primarily hydrolyzed by Fatty Acid Amide Hydrolase (FAAH).[1] | Primarily hydrolyzed by FAAH and N-acylethanolamine-hydrolyzing acid amidase (NAAA).[1] |
Mechanisms of Action and Signaling Pathways
The primary mechanism of action for OEA is the activation of the nuclear receptor Peroxisome Proliferator-Activated Receptor alpha (PPAR-α).[1] This interaction is central to its effects on lipid metabolism and satiety. OEA also interacts with the Transient Receptor Potential Vanilloid type 1 (TRPV1) channel, contributing to its diverse physiological roles.[1]
For this compound, the specific molecular targets have not been definitively identified. However, based on the activity of the related saturated NAE, PEA, it is plausible that it may also interact with PPAR-α. PEA has been shown to exert its anti-inflammatory effects through PPAR-α activation.[2]
Oleoylethanolamide (OEA) Signaling Pathway
OEA, synthesized in the small intestine, acts as a potent agonist of PPAR-α. Upon activation, PPAR-α forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) on target genes. This leads to the upregulation of genes involved in fatty acid oxidation and the downregulation of genes involved in lipogenesis, contributing to reduced fat storage and increased satiety. OEA's activation of TRPV1 channels on sensory nerves also contributes to the signaling of satiety to the brain.
References
Validating the Downstream Targets of Myristoyl Ethanolamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Myristoyl ethanolamide (MEA) is a member of the N-acylethanolamine (NAE) family, a class of endogenous lipid signaling molecules. While structurally similar to more extensively studied NAEs like palmitoylethanolamide (B50096) (PEA) and anandamide (B1667382) (AEA), the specific downstream targets and signaling pathways of MEA are less well-defined. This guide provides a comparative analysis of the current state of knowledge on MEA's validated and putative downstream targets, comparing its activity with related NAEs where data is available.
GPR55: A Validated Target for this compound
Current research provides direct evidence for the activation of G-protein coupled receptor 55 (GPR55) by MEA.
Quantitative Data: MEA-Induced Calcium Mobilization
A key study has demonstrated that MEA can elicit an increase in intracellular calcium ([Ca2+]i) in human embryonic kidney (HEK293) cells engineered to express human GPR55. This response is a hallmark of GPR55 activation, which couples to Gq and G12/13 proteins to initiate downstream signaling cascades.
| Compound | Concentration | Cell Line | Endpoint Measured | Result |
| This compound (MEA) | 5 µM | hGPR55-HEK293 | Increase in intracellular calcium | ~100 nM increase in [Ca2+]i[1] |
| Anandamide (AEA) | 5 µM | hGPR55-HEK293 | Increase in intracellular calcium | ~45 nM increase in [Ca2+]i |
Signaling Pathway of MEA at GPR55
The activation of GPR55 by MEA is proposed to follow the canonical Gq-mediated signaling pathway, leading to the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.
Putative Targets of this compound: PPAR-alpha and TRPV1
While direct experimental validation for MEA's activity on Peroxisome Proliferator-Activated Receptor alpha (PPAR-α) and Transient Receptor Potential Vanilloid 1 (TRPV1) is currently limited in the scientific literature, its structural similarity to other NAEs that are known to modulate these targets suggests that MEA may have similar effects.
Peroxisome Proliferator-Activated Receptor alpha (PPAR-α)
PEA is a known agonist of PPAR-α, a nuclear receptor that regulates gene expression involved in lipid metabolism and inflammation. Activation of PPAR-α by PEA has been shown to have an EC50 value of 3.1 µM[2]. Given that MEA is a closely related NAE, it is hypothesized that it may also function as a PPAR-α agonist.
Transient Receptor Potential Vanilloid 1 (TRPV1)
Comparative Analysis with Alternative NAEs
Direct comparative studies detailing the relative potency and efficacy of MEA against other NAEs on specific targets are scarce. The available data on GPR55 suggests that MEA may be a more potent activator than anandamide in inducing calcium mobilization.
Experimental Protocols
Detailed methodologies for the key experiments cited or proposed for validating the downstream targets of MEA are provided below.
GPR55 Activation: Calcium Mobilization Assay
This protocol describes a method to measure changes in intracellular calcium concentration in response to GPR55 activation.
1. Cell Culture and Seeding:
-
Culture HEK293 cells stably or transiently expressing human GPR55 in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Seed the cells into 96-well black-walled, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay.
2. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the culture medium from the cells and add the dye-loading solution to each well.
-
Incubate the plate at 37°C for 1 hour to allow for dye uptake.
3. Compound Preparation and Addition:
-
Prepare serial dilutions of MEA and other test compounds in the physiological salt solution.
-
After the dye-loading incubation, wash the cells with the salt solution.
-
Add the compound dilutions to the respective wells.
4. Signal Detection:
-
Immediately place the plate in a fluorescence plate reader (e.g., FlexStation or FLIPR).
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 494 nm excitation and 516 nm emission for Fluo-4) in real-time to capture the kinetic response of calcium mobilization.
5. Data Analysis:
-
The change in fluorescence is proportional to the change in intracellular calcium concentration.
-
Analyze the data to determine dose-response curves and calculate EC50 values.
PPAR-α Activation: Luciferase Reporter Gene Assay
This protocol is designed to assess the activation of PPAR-α by measuring the expression of a luciferase reporter gene under the control of a PPAR-α responsive promoter.
1. Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or HepG2) in an appropriate growth medium.
-
Co-transfect the cells with an expression vector for human or mouse PPAR-α and a reporter plasmid containing a luciferase gene downstream of a peroxisome proliferator response element (PPRE). A co-transfection with a Renilla luciferase vector can be used for normalization.
2. Compound Treatment:
-
After transfection, seed the cells into a 96-well plate.
-
Prepare serial dilutions of MEA and control compounds (e.g., a known PPAR-α agonist like WY-14643).
-
Treat the cells with the compound dilutions and incubate for 18-24 hours.
3. Luciferase Assay:
-
Lyse the cells using a suitable lysis buffer.
-
Transfer the cell lysates to a white, opaque 96-well plate.
-
Add the firefly luciferase substrate and measure the luminescence using a luminometer.
-
If using a dual-luciferase system, subsequently add the Renilla luciferase substrate and measure the luminescence again.
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction of luciferase activity relative to the vehicle-treated control.
-
Generate dose-response curves and determine EC50 values.
TRPV1 Activation: Whole-Cell Patch-Clamp Electrophysiology
This protocol details the measurement of ion channel currents in response to TRPV1 activation.
1. Cell Preparation:
-
Use cells endogenously expressing TRPV1 (e.g., dorsal root ganglion neurons) or a cell line stably expressing recombinant TRPV1 (e.g., HEK293).
-
Plate the cells on glass coverslips suitable for microscopy and electrophysiological recording.
2. Electrophysiology Setup:
-
Place a coverslip with cells in a recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with an extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH 7.4).
-
Pull borosilicate glass capillaries to create patch pipettes with a resistance of 3-5 MΩ when filled with intracellular solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA; pH 7.2).
3. Recording:
-
Obtain a high-resistance gigaseal between the patch pipette and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell membrane at a holding potential of -60 mV.
-
Apply MEA and control agonists (e.g., capsaicin) via the perfusion system.
-
Record the resulting inward currents using an patch-clamp amplifier and data acquisition software.
4. Data Analysis:
-
Measure the peak amplitude of the inward currents in response to different concentrations of the test compounds.
-
Construct dose-response curves to determine the potency and efficacy of the compounds.
Conclusion
The validation of this compound's downstream targets is an ongoing area of research. While its role as a GPR55 agonist is supported by experimental data, its effects on other key signaling molecules like PPAR-α and TRPV1 remain to be definitively established. Further comparative studies employing standardized experimental protocols are necessary to fully elucidate the pharmacological profile of MEA and its potential as a therapeutic agent. Researchers are encouraged to utilize the detailed methodologies provided in this guide to contribute to a more comprehensive understanding of this endogenous lipid mediator.
References
Myristoyl Ethanolamide: A Comparative Analysis of an Endocannabinoid in Neurological and Inflammatory Research
For researchers, scientists, and drug development professionals, the reproducibility of scientific findings is paramount. This guide provides a comparative analysis of Myristoyl ethanolamide, a less-studied N-acyl ethanolamine, against its well-researched counterpart, Palmitoylethanolamide (B50096) (PEA). By presenting available quantitative data, detailed experimental protocols, and visualizing key pathways, this document aims to offer a clear perspective on the current state of this compound research and its potential therapeutic applications.
This compound, an endogenous fatty acid amide, belongs to the N-acylethanolamine (NAE) family, a class of lipid signaling molecules that includes the well-known endocannabinoid anandamide (B1667382) and the anti-inflammatory agent Palmitoylethanolamide (PEA).[1][2][3][4] NAEs are implicated in a variety of physiological processes, including pain, inflammation, and neuroprotection. Their biological effects are primarily mediated through the inhibition of the enzyme Fatty Acid Amide Hydrolase (FAAH), which is responsible for their degradation, and through interactions with various receptors, including cannabinoid receptors (CB1 and CB2) and peroxisome proliferator-activated receptor-alpha (PPARα).[5][6][7][8][9] While extensive research has been conducted on PEA, this compound remains a comparatively enigmatic molecule, with a limited but growing body of evidence suggesting its potential as a therapeutic agent.
Comparative Analysis of Bioactivity
To facilitate a clear comparison between this compound and its better-known analogue, PEA, the following tables summarize the available quantitative data on their interactions with key molecular targets.
| Compound | Target | Parameter | Value | Species | Source |
| This compound | FAAH | pI50 | ~5 | Rat | Lambert et al. |
| Palmitoylethanolamide (PEA) | FAAH | pI50 | ~5 | Rat | Lambert et al. |
| Palmitoylethanolamide (PEA) | PPARα | EC50 | 3 µM | - | Lo Verme et al., 2005a |
Note: pI50 is the negative logarithm of the IC50 value. A higher pI50 value indicates greater potency.
Signaling Pathways and Experimental Workflow
The biological effects of this compound and other N-acyl ethanolamides are primarily governed by their interaction with the endocannabinoid system. The following diagrams illustrate the key signaling pathways and a typical experimental workflow for assessing the FAAH inhibitory activity of these compounds.
Detailed Experimental Protocols
To ensure the reproducibility of the cited findings, detailed methodologies for key experiments are provided below.
FAAH Inhibition Assay (based on Lambert et al.)
-
Enzyme Source: Homogenates of rat brain tissue were used as the source of FAAH.
-
Substrate: Radiolabeled anandamide ([³H]AEA) was used as the substrate for the FAAH enzyme.
-
Incubation: Rat brain homogenates were pre-incubated with varying concentrations of this compound (or other test compounds) for a specified period at 37°C.
-
Reaction Initiation: The enzymatic reaction was initiated by the addition of [³H]AEA to the pre-incubated mixture.
-
Reaction Termination: The reaction was stopped by the addition of a chloroform/methanol mixture.
-
Extraction and Separation: The aqueous and organic phases were separated by centrifugation. The amount of liberated [³H]ethanolamine in the aqueous phase was quantified as a measure of FAAH activity.
-
Data Analysis: The concentration of the test compound that inhibited 50% of the FAAH activity (IC50) was determined, and from this, the pI50 value was calculated.
Cannabinoid Receptor Binding Assay (General Protocol)
-
Membrane Preparation: Membranes from cells stably expressing human CB1 or CB2 receptors were prepared.
-
Radioligand: A high-affinity radiolabeled cannabinoid agonist or antagonist (e.g., [³H]CP55,940) was used.
-
Competition Binding: Cell membranes were incubated with the radioligand and varying concentrations of the test compound (e.g., this compound).
-
Separation of Bound and Free Ligand: The reaction mixture was filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters was measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that displaced 50% of the specific binding of the radioligand (IC50) was determined, and the inhibition constant (Ki) was calculated using the Cheng-Prusoff equation.
Discussion and Future Directions
Future research should focus on:
-
Determining the IC50 and Ki values of this compound for FAAH from different species to provide a more standardized measure of its potency.
-
Quantifying the binding affinities (Ki) of this compound for CB1 and CB2 receptors to understand its direct cannabinoid activity.
-
Conducting in vitro and in vivo studies to directly assess the anti-inflammatory, analgesic, and neuroprotective properties of this compound, ideally in direct comparison with PEA.
-
Investigating its effects on other relevant targets, such as PPARs and TRPV1 channels.
By systematically addressing these knowledge gaps, the scientific community can better evaluate the therapeutic potential of this compound and determine its place within the growing family of bioactive lipid modulators. The reproducibility of these future findings will be critical for advancing this compound from a research curiosity to a potential therapeutic agent.
References
- 1. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Binding modes and selectivity of cannabinoid 1 (CB1) and cannabinoid 2 (CB2) receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: Δ9-tetrahydrocannabinol, cannabidiol and Δ9-tetrahydrocannabivarin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Acylethanolamine-Hydrolyzing Acid Amidase Inhibition, but Not Fatty Acid Amide Hydrolase Inhibition, Prevents the Development of Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The anti‐inflammatory compound palmitoylethanolamide inhibits prostaglandin and hydroxyeicosatetraenoic acid production by a macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Myristoyl Ethanolamide and Other N-Acylethanolamines in the Endocannabinoid System
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Myristoyl ethanolamide's (MEA) role within the endocannabinoid system (ECS) relative to other prominent N-acylethanolamines (NAEs) such as Anandamide (B1667382) (AEA), Palmitoylethanolamide (B50096) (PEA), and Oleoylethanolamide (OEA). The information is supported by experimental data and methodologies to assist in research and drug development.
Introduction to N-Acylethanolamines (NAEs)
N-acylethanolamines are a class of endogenous lipid signaling molecules involved in a wide array of physiological processes.[1] Their biological activity is largely determined by the length and degree of saturation of their fatty acid chain. While all NAEs share a common structural backbone, their interactions with the molecular machinery of the endocannabinoid system—cannabinoid receptors (CB1 and CB2), peroxisome proliferator-activated receptor alpha (PPARα), and the primary catabolic enzyme fatty acid amide hydrolase (FAAH)—vary significantly. This guide focuses on elucidating the distinct pharmacological profile of this compound, a saturated NAE with a 14-carbon acyl chain, in comparison to its more extensively studied counterparts.
Comparative Biological Activity of NAEs
The interaction of NAEs with key targets in the endocannabinoid system dictates their physiological effects. Anandamide (AEA), a polyunsaturated NAE, is a well-established endocannabinoid that directly activates CB1 and CB2 receptors.[2][3] In contrast, saturated and monounsaturated NAEs like PEA and OEA exhibit little to no affinity for cannabinoid receptors but instead exert their effects through other targets, most notably PPARα.[4][5] this compound, being a saturated NAE, is presumed to follow a similar pattern of activity to PEA, with negligible direct interaction with cannabinoid receptors.
Data Presentation: Quantitative Comparison of NAEs
The following tables summarize the available quantitative data for the interaction of MEA, AEA, PEA, and OEA with key molecular targets.
| NAE | CB1 Receptor Binding Affinity (Ki, nM) | CB2 Receptor Binding Affinity (Ki, nM) |
| This compound (MEA) | >10,000 (presumed) | >10,000 (presumed) |
| Anandamide (AEA) | 89[3] | 371[3] |
| Palmitoylethanolamide (PEA) | >30,000[6] | 19,800[6] |
| Oleoylethanolamide (OEA) | Low to negligible | Low to negligible |
| NAE | FAAH Inhibition (IC50) |
| This compound (MEA) | Substrate, weak inhibitor (specific IC50 not available) |
| Anandamide (AEA) | Substrate |
| Palmitoylethanolamide (PEA) | Substrate, can inhibit FAAH expression[1][7] |
| Oleoylethanolamide (OEA) | Substrate |
| NAE | PPARα Activation (EC50) |
| This compound (MEA) | Data not available |
| Anandamide (AEA) | ~10-30 µM[8] |
| Palmitoylethanolamide (PEA) | 3.1 µM[4] |
| Oleoylethanolamide (OEA) | 120 nM[9] |
Signaling Pathways and Metabolic Routes
The biosynthesis of NAEs begins with the transfer of a fatty acid from a phospholipid to phosphatidylethanolamine (B1630911) (PE) to form N-acyl-phosphatidylethanolamine (NAPE). NAPE is then cleaved by NAPE-specific phospholipase D (NAPE-PLD) to yield the corresponding NAE. The degradation of NAEs is primarily carried out by the enzyme Fatty Acid Amide Hydrolase (FAAH), which hydrolyzes the amide bond to release the fatty acid and ethanolamine.[5]
NAE Biosynthesis and Degradation Pathway
References
- 1. Palmitoylethanolamide inhibits the expression of fatty acid amide hydrolase and enhances the anti-proliferative effect of anandamide in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. anandamide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Anandamide | CB and TRPV1 Receptor Agonist | Tocris Bioscience [tocris.com]
- 4. The nuclear receptor peroxisome proliferator-activated receptor-alpha mediates the anti-inflammatory actions of palmitoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endocannabinoids and related N-acylethanolamines: biological activities and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio-techne.com [bio-techne.com]
- 7. Palmitoylethanolamide inhibits the expression of fatty acid amide hydrolase and enhances the anti-proliferative effect of anandamide in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Endocannabinoid System and PPARs: Focus on Their Signalling Crosstalk, Action and Transcriptional Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cimasci.com [cimasci.com]
A Functional Comparison of Saturated vs. Unsaturated N-acylethanolamines
For Researchers, Scientists, and Drug Development Professionals
N-acylethanolamines (NAEs) are a class of endogenous lipid signaling molecules involved in a wide array of physiological processes. The saturation of their fatty acid chain is a key determinant of their biological function, dictating their receptor targets and metabolic stability. This guide provides a detailed comparison of saturated and unsaturated NAEs, supported by experimental data, to aid in research and drug development.
I. Overview of N-acylethanolamines (NAEs)
NAEs are amides of a fatty acid and ethanolamine. Their functional diversity stems from the length and degree of saturation of the N-acyl chain. Unsaturated NAEs, most notably the endocannabinoid anandamide (B1667382) (N-arachidonoylethanolamine, AEA), are well-known for their role in the central nervous system. In contrast, saturated and monounsaturated NAEs, such as N-palmitoylethanolamine (PEA) and N-oleoylethanolamine (OEA), are not typically considered classical endocannabinoids and exert their effects through different signaling pathways.
II. Signaling Pathways
The degree of saturation in the acyl chain dictates the primary signaling pathways activated by NAEs.
-
Unsaturated NAEs (e.g., Anandamide): Primarily act as agonists at cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs) predominantly expressed in the brain and immune system, respectively. Their signaling is integral to the endocannabinoid system, modulating neurotransmission and immune responses.
-
Saturated and Monounsaturated NAEs (e.g., PEA, OEA): These molecules generally exhibit low affinity for CB1 and CB2 receptors.[[“]][[“]] Instead, they target other receptors, including peroxisome proliferator-activated receptor-alpha (PPARα), a nuclear receptor, and other GPCRs like GPR55, GPR119, and the transient receptor potential vanilloid 1 (TRPV1) channel.[3][4]
Below are diagrams illustrating the distinct signaling pathways.
III. Quantitative Comparison of Receptor Binding and Activation
The affinity and potency of NAEs at their respective receptors vary significantly based on their acyl chain saturation. The following tables summarize key binding affinity (Ki) and activation potency (EC50) values.
Table 1: Receptor Binding Affinities (Ki) of NAEs
| NAE (Acyl Chain) | Receptor | Ki (nM) | Species | Reference(s) |
| Anandamide (20:4, n-6) | CB1 | 89 | Human | |
| CB2 | 371 | Human | ||
| N-Oleoylethanolamine (OEA) (18:1, n-9) | CB1 | >30,000 | Human | [5] |
| CB2 | >30,000 | Human | [5] | |
| N-Palmitoylethanolamine (PEA) (16:0) | CB1 | No direct binding | - | [[“]][[“]] |
| CB2 | No direct binding | - | [[“]][[“]] | |
| N-Stearoylethanolamine (SEA) (18:0) | CB1 | Low affinity | - | [6] |
| CB2 | Low affinity | - | [6] | |
| N-Linoleoylethanolamine (LEA) (18:2, n-6) | CB1 | Low affinity | - | [6] |
| CB2 | Low affinity | - | [6] |
Table 2: Receptor Activation (EC50) of NAEs
| NAE (Acyl Chain) | Receptor | EC50 | Species | Reference(s) |
| Anandamide (20:4, n-6) | CB1 | 31 nM | Human | |
| CB2 | 27 nM | Human | ||
| GPR55 | 18 nM | Human | [4] | |
| TRPV1 | ~430 nM | Rat | [7] | |
| PPARα | 10-30 µM | - | [8] | |
| N-Oleoylethanolamine (OEA) (18:1, n-9) | PPARα | 120 nM | Mouse/Human | [9] |
| GPR55 | 440 nM | Human | [4][5] | |
| GPR119 | Agonist | - | [9] | |
| TRPV1 | Agonist | - | [4] | |
| N-Palmitoylethanolamine (PEA) (16:0) | PPARα | 3.1 µM | Human | [10][11][12] |
| GPR55 | 4 nM | Human | [4][11] | |
| TRPV1 | Partial Agonist | - | [7] |
IV. Metabolism and Metabolic Stability
The primary enzyme responsible for the degradation of NAEs is Fatty Acid Amide Hydrolase (FAAH). The saturation of the NAE acyl chain significantly influences its susceptibility to FAAH-mediated hydrolysis.
-
Unsaturated NAEs: Are generally preferred substrates for FAAH, leading to a shorter biological half-life.
-
Saturated NAEs: Are typically poorer substrates for FAAH, resulting in greater metabolic stability.
Table 3: FAAH Kinetic Parameters for NAEs
| NAE (Acyl Chain) | Km (µM) | Vmax (nmol/mg/min) | Species/Source | Reference(s) |
| Anandamide (20:4, n-6) | 25.3 ± 14.2 | 0.29 ± 0.13 | HeLa cells expressing FLAT | [13] |
| N-Oleoylethanolamine (OEA) (18:1, n-9) | ~1.2 (uptake Km) | - | Rat cortical neurons | [14] |
| N-Palmitoylethanolamine (PEA) (16:0) | - | - | - | - |
| N-Stearoylethanolamine (SEA) (18:0) | - | - | - | - |
Note: Comprehensive and directly comparable Km and Vmax data for a range of NAEs are limited in the literature. The provided data for anandamide is for a FAAH-like transporter (FLAT), and for OEA, it is an apparent uptake Km. Further research is needed for a complete kinetic comparison.
V. Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of NAE function. Below are outlines of key experimental protocols.
This protocol determines the affinity of a test compound for a specific receptor.
1. Materials:
-
Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells transfected with the CB1 receptor gene).
-
Radiolabeled ligand (e.g., [³H]CP55,940 for CB1).
-
Unlabeled NAEs (saturated and unsaturated).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
2. Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor and isolate the membrane fraction by centrifugation.
-
Incubation: In a 96-well plate, incubate a fixed concentration of radiolabeled ligand with the cell membranes in the presence of increasing concentrations of the unlabeled test NAE. Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand).
-
Filtration: After incubation to equilibrium, rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test NAE that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
This assay measures the enzymatic activity of FAAH by monitoring the hydrolysis of a fluorogenic substrate.
1. Materials:
-
Source of FAAH enzyme (e.g., rat liver microsomes or recombinant FAAH).
-
Assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA).
-
Fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide, AAMCA).
-
NAEs to be tested as substrates or inhibitors.
-
96-well black microplate.
-
Fluorescence plate reader.
2. Procedure:
-
Enzyme Preparation: Prepare a working solution of the FAAH enzyme in assay buffer.
-
Reaction Setup: To the wells of the microplate, add the assay buffer and the NAE substrate. For inhibition studies, pre-incubate the enzyme with the test NAE inhibitor.
-
Initiation: Initiate the reaction by adding the FAAH enzyme solution to each well.
-
Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time (kinetic measurement) at the appropriate excitation and emission wavelengths for the fluorophore released upon substrate hydrolysis.
-
Data Analysis: The rate of the reaction (V) is determined from the slope of the fluorescence versus time plot. For substrate kinetics, vary the substrate concentration to determine Km and Vmax using Michaelis-Menten kinetics. For inhibition studies, determine the IC50 of the test NAE.
This cell-based assay measures the ability of a compound to activate PPARα and induce the expression of a reporter gene.
1. Materials:
-
Mammalian cell line (e.g., HEK293T or HepG2).
-
Expression plasmid for human or mouse PPARα.
-
Reporter plasmid containing a PPAR response element (PPRE) upstream of a reporter gene (e.g., luciferase).
-
Transfection reagent.
-
Cell culture medium and supplements.
-
NAEs to be tested.
-
Luciferase assay reagent.
-
Luminometer.
2. Procedure:
-
Transfection: Co-transfect the cells with the PPARα expression plasmid and the PPRE-luciferase reporter plasmid.
-
Treatment: After allowing for protein expression, treat the transfected cells with various concentrations of the test NAEs. Include a vehicle control and a known PPARα agonist as a positive control.
-
Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for PPARα activation and reporter gene expression.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase activity to a control for cell viability (e.g., total protein concentration or a co-transfected control reporter). Plot the normalized luciferase activity against the concentration of the NAE to determine the EC50 value.
VI. Conclusion
The functional divergence between saturated and unsaturated N-acylethanolamines is a clear example of how subtle structural modifications in endogenous lipids can lead to profound differences in their biological roles. Unsaturated NAEs, like anandamide, are key components of the endocannabinoid system, primarily signaling through CB1 and CB2 receptors. In contrast, saturated and monounsaturated NAEs engage a different set of targets, including PPARα and other GPCRs, to regulate metabolism and inflammation. Furthermore, their differential susceptibility to FAAH-mediated degradation contributes to their distinct physiological effects. A thorough understanding of these differences, supported by quantitative experimental data, is essential for the targeted development of novel therapeutics that modulate the activity of these important lipid mediators.
References
- 1. consensus.app [consensus.app]
- 2. consensus.app [consensus.app]
- 3. Receptors for acylethanolamides—GPR55 and GPR119 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. rndsystems.com [rndsystems.com]
- 6. Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ‘Entourage' effects of N-palmitoylethanolamide and N-oleoylethanolamide on vasorelaxation to anandamide occur through TRPV1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Endocannabinoid System and PPARs: Focus on Their Signalling Crosstalk, Action and Transcriptional Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-Oleoylethanolamine, PPAR-alpha agonist (CAS 111-58-0) | Abcam [abcam.com]
- 10. The nuclear receptor peroxisome proliferator-activated receptor-alpha mediates the anti-inflammatory actions of palmitoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The pharmacology of palmitoylethanolamide and first data on the therapeutic efficacy of some of its new formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Peroxisome Proliferator-Activated Receptor α Mediates Acute Effects of Palmitoylethanolamide on Sensory Neurons | Journal of Neuroscience [jneurosci.org]
- 13. Role of FAAH-Like Anandamide Transporter in Anandamide Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A catalytically silent FAAH-1 variant drives anandamide transport in neurons - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Published Myristoyl Ethanolamide Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Myristoyl ethanolamide is a naturally occurring N-acylethanolamine, a class of lipid signaling molecules that includes the better-known anti-inflammatory and analgesic compound, Palmitoylethanolamide (B50096) (PEA). While research on this compound is not as extensive as for PEA, existing studies provide valuable insights into its biochemical and potential therapeutic activities. This guide offers an objective comparison of this compound's performance with related compounds, supported by available experimental data.
Data Presentation
The following tables summarize the quantitative data from published studies on this compound and its structural analog, Palmitoylethanolamide, as well as its constituent fatty acid, myristic acid. This allows for a comparative assessment of their biological activities.
| Compound | Assay | Target/Model | Quantitative Data (IC50/pI50/EC50/ED50) | Reference |
| This compound | FAAH Inhibition | Rat Brain Membranes | pI50 ≈ 5.0 (IC50 ≈ 10 µM) | Jonsson et al., 2001 |
| Palmitoylethanolamide (PEA) | FAAH Inhibition | Rat Brain Membranes | pI50 ≈ 5.0 (IC50 ≈ 10 µM) | Jonsson et al., 2001 |
| This compound | Vanilloid Receptor (TRPV1) Modulation | Human VR1-HEK293 cells | Potentiates 1 µM Anandamide (B1667382) response | Jonsson et al., 2001 |
| Palmitoylethanolamide (PEA) | PPAR-α Activation | HeLa cells expressing human PPAR-α | EC50 = 3.1 ± 0.4 µM | LoVerme et al., 2005[1][2]; Khasabova et al., 2012[3] |
| Myristic Acid | Anti-inflammatory (acute) | TPA-induced mouse ear edema | ED50 = 62 mg/kg | De la O-Arciniega et al., 2021[4][5] |
| Myristic Acid | Anti-inflammatory (chronic) | TPA-induced mouse ear edema | ED50 = 77 mg/kg | De la O-Arciniega et al., 2021[4][5] |
Table 1: Comparative Biological Activities
| Compound | Cell Line | Treatment | Effect on Pro-inflammatory Mediators | Reference |
| Palmitoylethanolamide (PEA) | RAW264.7 | Lipopolysaccharide + Interferon-γ | Reduced levels of prostaglandins (B1171923) D2 and E2, and 11- and 15-hydroxyeicosatetraenoic acid at 10 µmol/L.[6][7] | Ross et al., 2017[6][7] |
| Palmitoylethanolamide (PEA) | J774A.1 | Lipopolysaccharide | Inhibition of NO, iNOS, and COX-2 expression. | Impellizzeri et al., 2014 |
| Myristic Acid | J774A.1 | Lipopolysaccharide | Increased production of the anti-inflammatory cytokine IL-10 by 58%.[4][5] | De la O-Arciniega et al., 2021[4][5] |
Table 2: In Vitro Anti-inflammatory Effects
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate independent validation and further research.
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
This assay measures the ability of a compound to inhibit the FAAH enzyme, which is responsible for the degradation of endocannabinoids like anandamide.
-
Enzyme Source: Homogenates of rat brain tissue.
-
Substrate: Radiolabeled anandamide ([³H]-AEA).
-
Methodology:
-
Rat brain homogenates are incubated with the test compound (e.g., this compound) at various concentrations.
-
[³H]-AEA is added to the mixture to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a defined period at 37°C.
-
The reaction is stopped, and the mixture is extracted to separate the radiolabeled hydrolysis product (e.g., [³H]-ethanolamine) from the unmetabolized [³H]-AEA.
-
The amount of radioactivity in the aqueous phase, corresponding to the hydrolysis product, is quantified using liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the FAAH activity (IC50) is determined from the dose-response curve. The pI50 is calculated as the negative logarithm of the IC50.
-
Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α) Activation Assay
This assay determines if a compound can activate the PPAR-α nuclear receptor, a key regulator of lipid metabolism and inflammation.
-
Cell Line: HeLa cells genetically modified to express the ligand-binding domain of human PPAR-α fused to a luciferase reporter gene.
-
Methodology:
-
The engineered HeLa cells are cultured in microplates.
-
The cells are treated with various concentrations of the test compound (e.g., Palmitoylethanolamide).
-
Following an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
An increase in luciferase activity indicates the activation of PPAR-α.
-
The effective concentration that produces 50% of the maximal response (EC50) is calculated from the dose-response curve.[2]
-
12-O-Tetradecanoylphorbol-13-acetate (TPA)-Induced Mouse Ear Edema
This in vivo model is used to assess the topical anti-inflammatory activity of a compound.
-
Animal Model: Mice.
-
Inducing Agent: 12-O-Tetradecanoylphorbol-13-acetate (TPA), a potent inflammatory agent.
-
Methodology:
-
The test compound (e.g., Myristic Acid) is topically applied to the ears of the mice at different doses.
-
After a short interval, TPA is applied to the same area to induce inflammation.
-
After a specified period (for acute or chronic inflammation models), the mice are euthanized, and a biopsy of the ear tissue is taken.
-
The severity of the inflammation is quantified by measuring the weight or thickness of the ear biopsy.
-
The dose of the test compound that reduces the TPA-induced edema by 50% (ED50) is determined.[4][5]
-
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of this compound and related compounds.
Caption: Workflow for FAAH Inhibition Assay.
Caption: Proposed Signaling Pathways for this compound.
References
- 1. The nuclear receptor peroxisome proliferator-activated receptor-alpha mediates the anti-inflammatory actions of palmitoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. jneurosci.org [jneurosci.org]
- 4. Myristic acid reduces skin inflammation and nociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The anti‐inflammatory compound palmitoylethanolamide inhibits prostaglandin and hydroxyeicosatetraenoic acid production by a macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The anti-inflammatory compound palmitoylethanolamide inhibits prostaglandin and hydroxyeicosatetraenoic acid production by a macrophage cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Myristoyl Ethanolamide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step plan for the safe disposal of Myristoyl ethanolamide (MEA), a fatty acyl ethanolamine (B43304) used in endocannabinoid research. Adherence to these procedures is vital to ensure the safety of laboratory personnel and to prevent environmental contamination.
Immediate Safety and Handling Precautions
This compound is a crystalline solid that can cause serious eye damage.[1] Before handling, it is imperative to consult the Safety Data Sheet (SDS) and wear appropriate personal protective equipment (PPE), including safety glasses or goggles and gloves.[1] All handling of this compound should be performed in a well-ventilated area. In case of eye contact, rinse cautiously with water for several minutes, remove contact lenses if present and easy to do, and continue rinsing.[1] Immediately call a poison center or doctor.[1]
Regulatory Framework for Chemical Waste
The disposal of laboratory chemicals in the United States is primarily governed by the Resource Conservation and Recovery Act (RCRA), which is administered by the Environmental Protection Agency (EPA).[2][3] Additionally, the Occupational Safety and Health Administration (OSHA) sets standards for worker safety in laboratories.[2][3] It is crucial to remember that all hazardous waste must be disposed of through a licensed waste disposal company and must not be discharged into the sewer system or disposed of in regular trash.[4]
Step-by-Step Disposal Procedure for this compound
As a chemical that is not specifically listed as a hazardous waste by the EPA, the disposal of this compound is determined by its characteristics.[5][6][7] Given its potential for causing serious eye damage, it should be treated as a hazardous waste.[1]
Step 1: Waste Identification and Classification
-
Treat all unused or contaminated this compound as a hazardous waste.[4]
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on classifying this waste according to local and federal regulations.
Step 2: Segregation and Storage
-
Store waste this compound in a designated, properly labeled, and sealed container.[2]
-
The container must be chemically compatible with the compound and in good condition with a secure, leak-proof closure.[2]
-
Do not mix this compound waste with other incompatible chemical waste streams.[2] Store it separately to await pickup by your institution's hazardous waste management service.
Step 3: Waste Collection and Disposal
-
Arrange for the collection of the hazardous waste through your institution's EHS department or a certified hazardous waste contractor.[4]
-
Ensure that all required documentation for waste generation and disposal is completed accurately.[2]
-
Do not attempt to neutralize or dispose of the chemical yourself.
Step 4: Decontamination of Empty Containers
-
For empty containers that held this compound, triple rinse them with a suitable solvent (e.g., ethanol, DMSO, or dimethyl formamide, in which it is soluble).[8]
-
The rinsate should be collected and disposed of as hazardous waste.[4]
-
After thorough decontamination, deface the original label on the container before disposing of it as regular laboratory glass or plastic waste, in accordance with your institution's policies.[4]
Quantitative Data
Currently, there is a lack of publicly available quantitative data on the environmental toxicity of this compound. Researchers should operate under the precautionary principle and assume that its release into the environment could be harmful.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
Personal protective equipment for handling Myristoyl ethanolamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for handling Myristoyl ethanolamide in a laboratory setting. Adherence to these guidelines is critical to ensure personal safety and proper management of this chemical.
This compound is classified as a hazardous substance that can cause serious eye damage.[1] Therefore, stringent safety measures must be implemented to prevent exposure.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense when handling this compound. The following table summarizes the required PPE.
| Protection Type | Specific PPE | Rationale & Best Practices |
| Eye & Face Protection | Chemical safety goggles & Face shield | Mandatory. this compound causes serious eye damage.[1] A face shield should be worn in conjunction with goggles, especially when handling the solid powder or creating solutions, to protect against splashes and airborne particles. |
| Skin Protection | Nitrile gloves & Lab coat | Nitrile gloves are recommended for their general resistance to chemicals.[2][3][4][5] Always inspect gloves for tears or degradation before use and change them immediately if contact with the chemical occurs. A standard lab coat should be worn and kept fastened to protect from skin contact. |
| Respiratory Protection | Use in a well-ventilated area. NIOSH-approved respirator if dust is generated. | Handle this compound in a chemical fume hood to minimize inhalation of the powder. If a fume hood is not available or if significant dust is expected, a NIOSH-approved particulate respirator is necessary. |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for laboratory safety and environmental responsibility. The following workflow and disposal plan outlines the key steps for managing this compound from receipt to disposal.
Caption: Safe Handling and Disposal Workflow for this compound.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste : Dispose of uncontaminated this compound as non-hazardous solid chemical waste, in accordance with your institution's and local regulations.[6][7][8]
-
Contaminated Materials : Items such as used gloves, weigh boats, and paper towels that are contaminated with this compound should be collected in a designated, sealed container and disposed of as solid chemical waste.
-
Empty Containers : Thoroughly rinse empty containers with a suitable solvent. The first rinse should be collected and disposed of as hazardous chemical waste. Subsequent rinses may be disposed of down the drain with copious amounts of water, provided local regulations permit this. After rinsing, deface the label and dispose of the container with regular lab glass or plastic recycling.
-
Spills : In the event of a spill, wear appropriate PPE, cover the spill with an absorbent material, and collect it into a sealed container for disposal as chemical waste. Avoid generating dust.
Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines. Do not dispose of this compound down the drain or in regular trash.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. gloves.com [gloves.com]
- 3. soscleanroom.com [soscleanroom.com]
- 4. aibonsafety.com [aibonsafety.com]
- 5. uk.unigloves.com [uk.unigloves.com]
- 6. sfasu.edu [sfasu.edu]
- 7. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 8. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
